Product packaging for 1,13-Tetradecadiene(Cat. No.:CAS No. 21964-49-8)

1,13-Tetradecadiene

Cat. No.: B1583877
CAS No.: 21964-49-8
M. Wt: 194.36 g/mol
InChI Key: XMRSTLBCBDIKFI-UHFFFAOYSA-N
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Description

1,13-Tetradecadiene is an α -diolefin. Polymerization of this compound using aluminum triisobutyl-titanium tetrachloride was reported.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26 B1583877 1,13-Tetradecadiene CAS No. 21964-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradeca-1,13-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4H,1-2,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRSTLBCBDIKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176373
Record name Tetradeca-1,13-diene
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Molecular Weight

194.36 g/mol
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CAS No.

21964-49-8
Record name 1,13-Tetradecadiene
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Record name Tetradeca-1,13-diene
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Record name Tetradeca-1,13-diene
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,13-Tetradecadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,13-tetradecadiene (CAS No: 21964-49-8). The information is curated for researchers, scientists, and professionals in drug development who may utilize this long-chain diene as a synthetic intermediate or building block. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its synthesis and characterization.

Core Physicochemical Properties

This compound is a long-chain hydrocarbon featuring two terminal double bonds. This structure provides reactive sites for further chemical modifications, making it a valuable intermediate in organic synthesis. Its physical and chemical characteristics are summarized below.

Identification and General Properties
PropertyValueReference(s)
IUPAC Name Tetradeca-1,13-diene[1]
Molecular Formula C₁₄H₂₆[1][2][3][4][5][6][7][8][9][10]
Molecular Weight 194.36 g/mol [1][2][3][4][5][6][7][8][10]
Appearance Liquid, Colorless to Light Yellow[5][6][9][11]
CAS Number 21964-49-8[1][4][5][6][7][8][9][10][11][12][13]
Physical and Thermodynamic Properties
PropertyValueConditionsReference(s)
Boiling Point 131 °Cat 17 mmHg (22.7 hPa)[5][8][10][11][12]
58-60 °Cat 0.1 mmHg (0.13 hPa)[2]
Density 0.849 g/mLat 25 °C[3][5][8][10][11][12]
Refractive Index (n_D) 1.443at 20 °C[3][8][10][11][12]
Flash Point 103 °C (217.4 °F)Closed Cup[5][10]
Solubility 0.01594 mg/L (estimated)in Water at 25 °C
Spectroscopic Data
TechniqueData HighlightsReference(s)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 194[4][14]
NMR Spectroscopy ¹H and ¹³C NMR data available[1]
Infrared (IR) Spectroscopy Data available from NIST[4]
Gas Chromatography (GC) Kovats Retention Index: 1373, 1385 (Standard non-polar column)[1]

Synthesis and Characterization Workflow

The synthesis, purification, and subsequent characterization of this compound follow a standard logical progression in organic chemistry. This workflow ensures the desired product is obtained with high purity and its identity is confirmed.

G Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start Reactants (e.g., 10-bromodecene, Allyl Magnesium Bromide) reaction Grignard Coupling Reaction start->reaction 1. Coupling workup Aqueous Workup (e.g., with aq. NH4Cl) reaction->workup 2. Quenching extraction Solvent Extraction & Drying workup->extraction distillation Vacuum Fractional Distillation extraction->distillation gcms GC-MS Analysis distillation->gcms Purity & MW Check nmr NMR Spectroscopy (¹H & ¹³C) distillation->nmr Structure Confirmation ftir FT-IR Spectroscopy distillation->ftir Functional Group ID final_product Pure this compound gcms->final_product nmr->final_product ftir->final_product

Caption: General workflow for the synthesis and analysis of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as for the determination of its key physical properties.

Representative Synthesis: Grignard Coupling

A plausible and effective method for synthesizing this compound is the Grignard coupling reaction. This protocol is a representative example based on established procedures for forming C-C bonds with Grignard reagents.[15]

Objective: To synthesize this compound via the coupling of an ω-haloalkene Grignard reagent with an allyl halide. An alternative, conceptually similar approach involves coupling an allyl Grignard reagent with a long-chain ω-haloalkene.

Materials:

  • 10-Bromodecene

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (crystal for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.1 equivalents) to the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 10-bromodecene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 10-bromodecene solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.

    • Once initiated, add the remaining 10-bromodecene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of allyl bromide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Workup and Isolation:

    • Cool the reaction mixture again to 0 °C.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

Purification: Vacuum Fractional Distillation

Due to its relatively high boiling point, this compound should be purified by vacuum fractional distillation to prevent decomposition.[1][8][9][16]

Objective: To separate the desired this compound from unreacted starting materials and high-boiling side products.

Procedure:

  • Set up a fractional distillation apparatus equipped with a Vigreux or packed column, a vacuum-adapter, and a collection flask.

  • Place the crude product in the distillation flask with a magnetic stir bar.

  • Connect the apparatus to a vacuum pump and a pressure gauge.

  • Gradually reduce the pressure to the desired level (e.g., 0.1-17 mmHg).

  • Begin heating the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 58-60 °C at 0.1 mmHg).[2]

  • Monitor the temperature at the still head; a stable temperature reading during distillation indicates a pure fraction.

Characterization and Property Measurement

The density of liquid samples can be accurately determined using a pycnometer.[2][12][17]

Procedure:

  • Thoroughly clean and dry a pycnometer of a known volume.

  • Weigh the empty, dry pycnometer on an analytical balance.

  • Fill the pycnometer with the purified this compound, ensuring no air bubbles are trapped.

  • Place the pycnometer in a constant temperature bath (e.g., 25.0 °C) until thermal equilibrium is reached.

  • Adjust the liquid level to the pycnometer's calibration mark.

  • Remove the pycnometer from the bath, wipe it dry, and weigh it.

  • Calculate the density using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer.

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.[4][5][6][11][15]

Procedure:

  • Turn on the Abbe refractometer and the circulating water bath to bring the prisms to a constant temperature (e.g., 20.0 °C).

  • Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

  • Open the prisms and clean them with a soft tissue and an appropriate solvent (e.g., acetone or ethanol).

  • Apply a few drops of the purified this compound onto the surface of the measuring prism.

  • Close the prisms gently.

  • Look through the eyepiece and adjust the control knob until the light and dark fields are separated by a sharp line.

  • Use the compensator dial to eliminate any color fringes at the borderline.

  • Align the borderline exactly with the crosshairs in the eyepiece.

  • Read the refractive index value from the instrument's scale.

GC-MS is used to assess the purity of the sample and confirm its molecular weight.

Procedure:

  • Sample Preparation: Dilute a small amount of the purified product in a volatile solvent (e.g., hexane or dichloromethane).

  • Instrumentation: Use a GC equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • GC Conditions (Representative):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Injection Mode: Split (e.g., 50:1)

  • MS Conditions (Representative):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample and analyze the resulting chromatogram for purity and the mass spectrum of the main peak for the molecular ion (m/z 194) and characteristic fragmentation patterns.

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on an NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Obtain a standard proton spectrum.

    • Expected Signals:

      • Multiplets around 5.8 ppm (–CH=CH₂)

      • Multiplets around 4.9-5.0 ppm (=CH₂)

      • Multiplet around 2.0 ppm (allylic protons, –CH₂–CH=CH₂)

      • A large, broad signal around 1.2-1.4 ppm (methylene chain, –(CH₂)₈–)

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled carbon spectrum.

    • Expected Signals:

      • Signals in the olefinic region (~114 ppm and ~139 ppm for the terminal double bonds).

      • Multiple signals in the aliphatic region (~29-34 ppm) for the different methylene carbons in the chain.

  • Analysis: Integrate the proton signals to confirm the ratio of different types of protons and compare the chemical shifts in both ¹H and ¹³C spectra to expected values for the proposed structure.

References

An In-Depth Technical Guide to 1,13-Tetradecadiene (CAS: 21964-49-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,13-tetradecadiene (CAS: 21964-49-8), a long-chain, non-conjugated diene. It details the physicochemical properties, spectroscopic data, and synthesis and purification methodologies. While direct biological activity and involvement in specific signaling pathways for this compound are not extensively documented, this guide explores the known biological roles of structurally related long-chain dienes to provide a context for its potential applications in chemical biology and as a synthetic building block in drug discovery.

Chemical and Physical Properties

This compound is a linear hydrocarbon featuring two terminal double bonds. Its structure and lack of conjugation influence its physical and chemical behavior. A summary of its key properties is presented in Table 1.

PropertyValueSource
CAS Number 21964-49-8[1][2][3]
Molecular Formula C₁₄H₂₆[1][2][3]
Molecular Weight 194.36 g/mol [1][2][3]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 131 °C at 17 mmHg[5]
Density 0.849 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.443[5]
Flash Point 103 °C (closed cup)[5]
Solubility Insoluble in water[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (MS): The mass spectrum of this compound is available through public databases such as the NIST WebBook.

  • Infrared (IR) Spectroscopy: The IR spectrum, also available on the NIST WebBook, will exhibit characteristic peaks for C-H stretching and bending vibrations of alkanes and alkenes, as well as C=C stretching of the terminal double bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available on PubChem, providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic chemistry methodologies. Two common approaches are Grignard coupling reactions and olefin metathesis.

Synthesis via Grignard Coupling

A plausible and adaptable method for the synthesis of this compound involves a Grignard coupling reaction. This can be conceptualized as the reaction of two equivalents of an allyl Grignard reagent with a long-chain dihalide, or the coupling of two omega-haloalkene Grignard reagents. A more practical approach, adapted from the synthesis of similar long-chain alkenols, would involve the coupling of a Grignard reagent derived from a long-chain α,ω-dihaloalkane with an appropriate vinylating agent.

This protocol is an adaptation and requires optimization for the specific synthesis of this compound.

Materials:

  • 1,10-Dibromodecane

  • Magnesium turnings

  • Vinyl bromide (or allyl bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (for activation)

  • Hydrochloric acid (for quenching)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (2.2 equivalents). Add a crystal of iodine. A solution of 1,10-dibromodecane (1 equivalent) in anhydrous THF is added dropwise to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the formation of the bis-Grignard reagent.

  • Coupling Reaction: The solution of the bis-Grignard reagent is cooled to 0°C. A solution of vinyl bromide (2.2 equivalents) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

G cluster_synthesis Grignard Synthesis Workflow reagent_prep Prepare Bis-Grignard Reagent (from 1,10-dibromodecane) coupling Couple with Vinyl Bromide reagent_prep->coupling Add vinyl bromide in THF quench Quench Reaction coupling->quench Add sat. NH4Cl extraction Liquid-Liquid Extraction quench->extraction Extract with ether drying Dry Organic Phase extraction->drying Use MgSO4 purification Purify by Distillation/Chromatography drying->purification product This compound purification->product

A generalized workflow for the synthesis of this compound via a Grignard coupling reaction.
Synthesis via Olefin Metathesis

Acyclic Diene Metathesis (ADMET) of a suitable shorter-chain diene in the presence of a Grubbs catalyst could potentially be used, though this is more commonly employed for polymerization. A more direct route would be the cross-metathesis of two molecules of 1-octene, although this would yield a mixture of products. A more controlled approach would involve the cross-metathesis of 1,9-decadiene with ethylene.

Materials:

  • 1,9-Decadiene

  • Grubbs' second-generation catalyst

  • Anhydrous dichloromethane or toluene

  • Ethylene gas

Procedure:

  • In a reaction vessel equipped for gas handling, dissolve 1,9-decadiene in anhydrous, degassed solvent.

  • Add the Grubbs catalyst (typically 0.1-1 mol%).

  • Bubble ethylene gas through the solution while stirring at room temperature.

  • Monitor the reaction by GC-MS.

  • Upon completion, quench the reaction by adding ethyl vinyl ether.

  • Purify the product as described below.

G cluster_metathesis Olefin Metathesis Workflow reactants 1,9-Decadiene + Ethylene reaction Cross-Metathesis reactants->reaction catalyst Grubbs' Catalyst catalyst->reaction quench Quench with Ethyl Vinyl Ether reaction->quench purification Purification quench->purification product This compound purification->product G cluster_pathway Hypothetical Signaling Interaction ligand Long-Chain Diene (e.g., a this compound derivative) receptor Membrane Receptor (e.g., GPCR) ligand->receptor Binds effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activates transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Gene Expression Changes) transcription_factor->cellular_response Regulates

References

An In-depth Technical Guide to 1,13-Tetradecadiene: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,13-Tetradecadiene is a linear alpha,omega-diolefin with significant potential as a versatile building block in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and known applications, with a particular focus on its utility in the synthesis of complex molecules, including biologically active compounds. While direct applications in drug development are still emerging, its role as a precursor to bioactive molecules makes it a compound of interest for medicinal chemists and researchers in the life sciences.

Molecular and Physicochemical Properties

This compound, with the chemical formula C14H26, is a long-chain hydrocarbon featuring two terminal double bonds.[1] Its molecular structure imparts specific chemical reactivity, making it a valuable intermediate in various chemical transformations.

Table 1: Molecular and Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C14H26[2][3][4][5][6][7]
Molecular Weight 194.36 g/mol [2][7]
CAS Number 21964-49-8[2][3][4][5][6][7]
Density 0.849 g/mL at 25 °C[8]
Boiling Point 131 °C at 17 mmHg[8]
Refractive Index n20/D 1.443[8]
InChI Key XMRSTLBCBDIKFI-UHFFFAOYSA-N[3][4][5][6][7]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The choice of method often depends on the desired purity, scale, and available starting materials.

Grignard Reagent-Based Synthesis

A common and versatile method for the formation of the this compound carbon skeleton involves the use of Grignard reagents.[9] This approach allows for the coupling of smaller carbon fragments to construct the 14-carbon chain.

Experimental Protocol: Grignard Coupling

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of an appropriate haloalkene (e.g., 1-bromo-10-undecene) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating and maintained under an inert atmosphere.

  • Coupling Reaction: To the freshly prepared Grignard reagent, a solution of an appropriate electrophile (e.g., allyl bromide) in anhydrous diethyl ether is added slowly at a controlled temperature, often 0 °C.

  • Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[9]

Dehydrohalogenation

Dehydrohalogenation involves the elimination of a hydrogen halide from a dihalogenated alkane to form the corresponding alkene. For the synthesis of this compound, a 1,14-dihalotetradecane would be a suitable precursor.

Experimental Protocol: Dehydrohalogenation

  • Reaction Setup: A solution of 1,14-dihalotetradecane in a suitable solvent (e.g., ethanol or tert-butanol) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: A strong, non-nucleophilic base, such as potassium tert-butoxide, is added portion-wise to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period to ensure complete elimination.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with a nonpolar solvent like hexane. The organic layer is washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated. The resulting crude product is then purified by vacuum distillation.

Applications in Synthesis and Materials Science

This compound's terminal double bonds are reactive sites for a variety of chemical transformations, making it a valuable building block in organic synthesis and polymer science.

Synthesis of Bioactive Alkaloids

This compound has been utilized as a key starting material in the synthesis of several naturally occurring and biologically active pyridine alkaloids, including theonelladins C and D, niphatesine C, and xestamine D.[8] These applications highlight its importance in the construction of complex molecular architectures with potential therapeutic properties.

Polymer Chemistry

As an α,ω-diolefin, this compound can undergo polymerization reactions. It has been used in polymerization studies with catalysts such as aluminum triisobutyl-titanium tetrachloride.[8] Such reactions can lead to the formation of polymers with specific material properties.

Materials Science

Research has shown that this compound can be grafted onto hydrogenated B-doped silicon (100) surfaces, indicating its potential use in the modification and functionalization of semiconductor surfaces.[8]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound
Spectrum TypeKey FeaturesReference
Mass Spectrometry (MS) Molecular Ion (M+): m/z 194. Characteristic fragmentation pattern of a long-chain alkene.[4][5]
Infrared (IR) Spectroscopy C-H stretching of sp2 carbons (~3075 cm-1), C=C stretching (~1640 cm-1), and out-of-plane C-H bending of terminal alkenes (~910 and 990 cm-1).[3]

Biological Relevance and Future Perspectives

While direct biological activity of this compound has not been extensively reported, some long-chain dienes have been noted for their potential anti-inflammatory effects.[10] Furthermore, dienes are structurally related to fatty acids, which play crucial roles in numerous biological processes. The ability to use this compound as a precursor for biologically active molecules suggests that its true potential in drug discovery may lie in its role as a versatile synthetic intermediate. Future research could explore the biological effects of this compound and its derivatives, potentially uncovering novel therapeutic applications.

Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from the synthesis of this compound to its application in the creation of more complex molecules.

Synthesis_to_Application cluster_synthesis Synthesis of this compound cluster_application Applications Start Starting Materials (e.g., Haloalkenes, Dihaloalkanes) Grignard Grignard Synthesis Start->Grignard Dehydro Dehydrohalogenation Start->Dehydro Purification Purification (Distillation/Chromatography) Grignard->Purification Dehydro->Purification TTD This compound Purification->TTD Pure Product Polymerization Polymerization TTD->Polymerization Organic_Synthesis Organic Synthesis Building Block TTD->Organic_Synthesis Polymers Polymers Polymerization->Polymers Bioactive Bioactive Molecules (e.g., Pyridine Alkaloids) Organic_Synthesis->Bioactive

Caption: Synthesis and Application Workflow for this compound.

References

An In-depth Technical Guide to the Structural and Stereoisomers of 1,13-Tetradecadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 1,13-tetradecadiene, a diolefinic hydrocarbon. This document delves into the classification of its isomers, their physical and spectroscopic properties, and detailed methodologies for their synthesis.

Introduction to this compound and its Isomers

This compound is an organic compound with the chemical formula C₁₄H₂₆ and a molecular weight of 194.36 g/mol .[1] Its structure consists of a fourteen-carbon chain with two double bonds at the terminal positions. The presence of these double bonds gives rise to a variety of isomers, which can be broadly categorized into structural isomers and stereoisomers. Understanding the nuances of these isomers is critical in various fields, including pheromone research, polymer chemistry, and the synthesis of complex organic molecules.

Structural Isomers of Tetradecadiene

Structural isomers share the same molecular formula but differ in the connectivity of their atoms. For tetradecadiene, this primarily manifests as positional isomerism, where the location of the two double bonds along the carbon chain varies.

Positional Isomers

The systematic naming of these dienes indicates the starting carbon of each double bond. For instance, in this compound, the double bonds are between carbons 1 and 2, and carbons 13 and 14. Other examples of positional isomers include:

  • 1,2-Tetradecadiene

  • 1,3-Tetradecadiene

  • 1,4-Tetradecadiene

  • ...and so on.

The position of the double bonds significantly influences the chemical and physical properties of the molecule.

A logical diagram illustrating the relationship between the parent molecule and its isomer types is presented below.

G Isomer Classification of Tetradecadiene C14H26 Tetradecadiene (C₁₄H₂₆) Structural Isomers Structural Isomers C14H26->Structural Isomers Stereoisomers Stereoisomers C14H26->Stereoisomers Positional Isomers Positional Isomers Structural Isomers->Positional Isomers Geometric Isomers Geometric Isomers Stereoisomers->Geometric Isomers Enantiomers Enantiomers Stereoisomers->Enantiomers Diastereomers Diastereomers Stereoisomers->Diastereomers

Caption: Isomer classification for Tetradecadiene.

Stereoisomers of Tetradecadiene

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For tetradecadiene isomers with non-terminal double bonds, stereoisomerism is a key feature.

Geometric Isomers (E/Z Isomers)

Geometric isomerism arises due to restricted rotation around a double bond. The substituents on each carbon of the double bond can be on the same side (Z, from the German zusammen) or opposite sides (E, from the German entgegen). For a tetradecadiene with two internal double bonds, four geometric isomers are possible: (E,E), (E,Z), (Z,E), and (Z,Z).

For example, for a generic X,Y-tetradecadiene:

  • (E,E)-tetradeca-X,Y-diene

  • (E,Z)-tetradeca-X,Y-diene

  • (Z,E)-tetradeca-X,Y-diene

  • (Z,Z)-tetradeca-X,Y-diene

Data Presentation of Selected Tetradecadiene Isomers

The following table summarizes the available quantitative data for this compound and one of its positional isomers, 1,3-tetradecadiene.

PropertyThis compound1,3-Tetradecadiene
CAS Number 21964-49-839669-92-6
Molecular Weight ( g/mol ) 194.36194.36
Boiling Point (°C) Not available257.1 at 760 mmHg
Density (g/cm³) Not available0.782
Refractive Index Not available1.449

Experimental Protocols for the Synthesis of Tetradecadiene Isomers

The synthesis of specific tetradecadiene isomers often requires stereoselective methods to control the geometry of the double bonds. Below are detailed methodologies for the synthesis of (E,E), (E,Z), and (Z,Z) dienes, which can be adapted for various positional isomers of tetradecadiene.

Synthesis of (E,E)-1,3-Dienes via Palladium-Catalyzed Cross-Coupling

This protocol outlines a general method for the synthesis of (E,E)-1,3-dienes.[2]

Materials:

  • Aliphatic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Benzoquinone (BQ)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon atmosphere

Procedure:

  • To a dried reaction vessel, add the aliphatic acid (1.0 equiv), Pd(OAc)₂ (0.1 equiv), BQ (2.0 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E,E)-1,3-diene.

Synthesis of (E,Z)-1,3-Dienes via Ring-Closing Metathesis

This method can be adapted for the synthesis of macrocyclic (E,Z)-dienes.[3]

Materials:

  • A suitable enyne precursor

  • Grubbs first-generation catalyst

  • Dichloromethane (CH₂Cl₂)

  • Argon atmosphere

Procedure:

  • Dissolve the enyne precursor in degassed CH₂Cl₂ in a flame-dried flask under an argon atmosphere.

  • Add the Grubbs first-generation catalyst (typically 5-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the (E,Z)-diene.

Synthesis of (Z,Z)-1,4-Dienes via Polyacetylene Approach

This protocol is suitable for the synthesis of skipped (Z,Z)-1,4-dienes.[4]

Materials:

  • A suitable terminal alkyne

  • A suitable propargyl bromide

  • Copper(I) salt (e.g., CuI)

  • A suitable amine base (e.g., propylamine)

  • Lindlar's catalyst

  • Quinoline

  • Hexane

  • Hydrogen gas

Procedure: Step 1: C-C Bond Formation

  • To a solution of the terminal alkyne in a suitable solvent, add the copper(I) salt and the amine base.

  • Add the propargyl bromide dropwise at room temperature.

  • Stir the mixture until the reaction is complete (monitored by TLC or GC-MS).

  • Work up the reaction by adding an aqueous solution of ammonium chloride and extracting with an organic solvent.

  • Dry, concentrate, and purify the resulting diyne by column chromatography.

Step 2: Stereoselective Semihydrogenation

  • Dissolve the purified diyne in hexane.

  • Add Lindlar's catalyst and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon) and stir vigorously.

  • Monitor the reaction progress carefully by GC-MS to ensure semihydrogenation to the (Z,Z)-diene without further reduction.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain the (Z,Z)-1,4-diene. Further purification may be performed if necessary.

An experimental workflow for a generic synthesis and analysis of a tetradecadiene isomer is depicted below.

G General Experimental Workflow for Tetradecadiene Isomer Synthesis and Analysis Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Workup Reaction Workup & Extraction Synthesis->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Spectroscopic Analysis Purification->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR FinalProduct Pure Isomer NMR->FinalProduct MS->FinalProduct IR->FinalProduct

Caption: Workflow for tetradecadiene isomer synthesis.

Spectroscopic Characterization

The identification and differentiation of tetradecadiene isomers heavily rely on spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the connectivity of the carbon skeleton and the geometry of the double bonds. The coupling constants (J values) between vinylic protons in the ¹H NMR spectrum can distinguish between E (typically larger J values) and Z (typically smaller J values) isomers.[5]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that can help elucidate the structure, particularly the positions of the double bonds.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of C=C bonds (alkene stretches) and the out-of-plane bending vibrations of C-H bonds attached to the double bonds, which differ for cis and trans isomers.[6]

This guide provides a foundational understanding of the structural and stereoisomers of this compound. For more specific applications and in-depth analysis, consulting the primary literature is recommended.

References

The Elusive Presence of 1,13-Tetradecadiene in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An exhaustive review of scientific literature and chemical databases reveals no definitive evidence for the natural occurrence of 1,13-tetradecadiene as a semiochemical in insects. While the vast and diverse world of insect chemical communication encompasses a wide array of hydrocarbons and their derivatives, this specific C14 diene has not been identified as a pheromone or any other type of signaling molecule within this class of organisms. This guide will, therefore, address the absence of this compound in the known insect semiochemical landscape and provide a comprehensive overview of a structurally related and well-documented C14 diene pheromone, (Z,E)-9,12-tetradecadienyl acetate, to illustrate the principles of insect pheromone science.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, detailing the methodologies and biological pathways associated with a representative C14 diene insect pheromone.

Part 1: The Search for this compound in Insects

Extensive searches of chemical ecology databases and peer-reviewed journals have failed to identify any insect species that produces or responds to this compound. While many insects utilize C14 compounds as pheromones, the specific double bond configuration of this compound does not appear to be a known signaling molecule in the studied species. Research in insect chemical communication is ongoing, and it is conceivable that this compound could be identified in the future. However, based on current knowledge, it is not a recognized component of insect semiochemistry.

Part 2: A Case Study on a Structurally Related C14 Diene: (Z,E)-9,12-Tetradecadienyl Acetate

To provide a relevant and detailed technical guide, we will focus on (Z,E)-9,12-tetradecadienyl acetate, a major sex pheromone component for numerous moth species, particularly those in the family Pyralidae, such as the almond moth (Cadra cautella) and the Indian meal moth (Plodia interpunctella).[1][2][3][4] This compound serves as a powerful attractant for males, mediating mating behavior.[1][2][3]

Quantitative Data on Pheromone Composition

The following table summarizes the typical composition of the sex pheromone blend of Cadra cautella, highlighting the prominence of (Z,E)-9,12-tetradecadienyl acetate.

Pheromone ComponentChemical FormulaTypical Percentage in BlendBiological ActivityKey References
(Z,E)-9,12-Tetradecadienyl acetateC₁₆H₂₈O₂> 90%Primary male attractant[1][2][3]
(Z)-9-Tetradecenyl acetateC₁₆H₃₀O₂< 10%Synergist/minor component[2]
(Z,E)-9,12-TetradecadienalC₁₄H₂₄OTraceMinor component[4]
(Z,E)-9,12-TetradecadienolC₁₄H₂₆OTraceMinor component[4]

Experimental Protocols

The identification, quantification, and functional characterization of insect pheromones like (Z,E)-9,12-tetradecadienyl acetate involve a multi-step process combining analytical chemistry and electrophysiology.

Pheromone Gland Extraction and Volatile Collection
  • Objective: To obtain a sample of the pheromone from the insect.

  • Methodology:

    • Gland Extraction: The pheromone glands of virgin female moths are excised, typically at the peak of their calling (pheromone-releasing) behavior. The glands are then submerged in a small volume of a non-polar solvent, such as hexane, to extract the lipid-soluble pheromone components.

    • Aeration (Volatile Collection): Live, calling female moths are placed in a glass chamber, and purified air is passed over them. The effluent air, now carrying the volatile pheromone, is drawn through an adsorbent material (e.g., Porapak Q or Tenax) which traps the organic compounds. The trapped compounds are later eluted with a solvent.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify the chemical components of the pheromone extract.

  • Methodology:

    • The pheromone extract is injected into a gas chromatograph (GC) equipped with a capillary column. The different components of the extract are separated based on their volatility and interaction with the column's stationary phase.

    • The separated components then enter a mass spectrometer (MS), which bombards them with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a chemical fingerprint that can be used to identify the compound by comparing it to libraries of known spectra.

Electrophysiological Analysis: Gas Chromatography-Electroantennographic Detection (GC-EAD)
  • Objective: To identify which of the separated chemical components are biologically active (i.e., detected by the insect's antenna).[5][6][7][8]

  • Methodology:

    • The effluent from the GC column is split into two paths. One path goes to a standard GC detector (like a flame ionization detector, FID), while the other is directed over an excised insect antenna.[5]

    • Two electrodes are placed on the antenna to measure the electrical potential. When a biologically active compound from the GC effluent passes over the antenna, it elicits a response from the olfactory receptor neurons, resulting in a measurable change in the antennal potential (a depolarization).[5]

    • By aligning the signals from the FID and the EAD, researchers can pinpoint which specific chemical peaks in the chromatogram are detected by the insect.[5][6]

GC-EAD Experimental Workflow

Biological Pathways

Pheromone Biosynthesis

The biosynthesis of (Z,E)-9,12-tetradecadienyl acetate in moths is a modification of fatty acid metabolism.[2][9][10][11] The process is initiated by the production of palmitic acid (a C16 fatty acid). A series of enzymatic steps, including desaturation (creation of double bonds) and chain-shortening, leads to the final pheromone component.[1][2][12][13] A key enzyme in this process is a Δ12 desaturase, which introduces the second double bond.[1][2]

Pheromone_Biosynthesis Acetyl_CoA Acetyl-CoA Palmitic_Acid Palmitic Acid (16:Acid) Acetyl_CoA->Palmitic_Acid Fatty Acid Synthesis Z11_16_Acid (Z)-11-Hexadecenoic Acid Palmitic_Acid->Z11_16_Acid Δ11-Desaturase Z9_14_Acid (Z)-9-Tetradecenoic Acid Z11_16_Acid->Z9_14_Acid Chain Shortening ZE9_12_14_Acid (Z,E)-9,12-Tetradecenoic Acid Z9_14_Acid->ZE9_12_14_Acid Δ12-Desaturase ZE9_12_14_OH (Z,E)-9,12-Tetradecadien-1-ol ZE9_12_14_Acid->ZE9_12_14_OH Reduction Pheromone (Z,E)-9,12-Tetradecadienyl Acetate ZE9_12_14_OH->Pheromone Acetylation

Biosynthesis of (Z,E)-9,12-tetradecadienyl acetate
Pheromone Reception and Signal Transduction

The detection of pheromones by insects occurs in specialized sensory hairs on their antennae called sensilla.[14] Pheromone molecules enter the sensillum and are transported to the dendrites of olfactory receptor neurons (ORNs).[15] The binding of a pheromone molecule to a specific olfactory receptor (OR) on the ORN membrane triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential.[16][17][18] This electrical signal is then transmitted to the brain, where it is processed, ultimately leading to a behavioral response, such as flight towards the pheromone source.[14]

Pheromone_Reception_Pathway Pheromone Pheromone Molecule Sensillum Sensillum Lymph Pheromone->Sensillum Enters Sensillum OBP Odorant Binding Protein (OBP) Sensillum->OBP Binds to OR Olfactory Receptor (OR) + Orco Co-receptor OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates ORN->ORN Brain Antennal Lobe (Brain) ORN->Brain Action Potential Behavior Behavioral Response (e.g., Mating) Brain->Behavior Signal Processing

Pheromone Reception Signaling Pathway

Conclusion

While this compound remains an unconfirmed player in the intricate world of insect chemical communication, the study of structurally similar C14 dienes like (Z,E)-9,12-tetradecadienyl acetate provides a robust framework for understanding the identification, biosynthesis, and perception of these vital semiochemicals. The experimental protocols and biological pathways detailed in this guide are fundamental to the field of chemical ecology and offer a solid foundation for future research, including the potential discovery of novel compounds like this compound in insects.

References

The Role of Tetradecadienes as Semiochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of (Z,E)-9,11-Tetradecadienyl Acetate and its Analogs in Insect Communication

Introduction

Semiochemicals are chemical substances that convey information between organisms, playing a critical role in mediating interactions such as mate location, host selection, and predator avoidance. Within this broad class of compounds, pheromones facilitate communication between individuals of the same species. This technical guide provides a comprehensive overview of the role of a specific group of tetradecadiene derivatives as insect sex pheromones, with a primary focus on (Z,E)-9,11-tetradecadienyl acetate, a key semiochemical for numerous lepidopteran species, including the destructive tobacco cutworm, Spodoptera litura. While the specific isomer 1,13-tetradecadiene has limited documentation as an insect semiochemical, other isomers, particularly acetates, are of profound importance in insect chemical ecology.

This document, intended for researchers, scientists, and professionals in drug development and pest management, delves into the biosynthesis, mode of action, and experimental analysis of these vital semiochemicals. It presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of the core biological and experimental pathways.

Pheromone Composition and Biological Activity

The precise blend of chemical components in a pheromone is often crucial for its biological activity. In many moth species, the sex pheromone is a multicomponent mixture, with one major component and several minor ones that act synergistically to elicit a specific behavioral response in males.

Quantitative Analysis of Pheromone Blends

The following tables summarize the known pheromone composition for several Spodoptera species, highlighting the central role of tetradecadienyl acetate isomers. The ratios of these components can vary between geographically distinct populations of the same species.

Table 1: Sex Pheromone Composition of Spodoptera litura

CompoundAbbreviationRelative Amount (%)
(Z,E)-9,11-Tetradecadienyl acetateZ9,E11-14:Ac80-90
(Z,E)-9,12-Tetradecadienyl acetateZ9,E12-14:Ac10-20
(Z)-9-Tetradecenyl acetateZ9-14:AcTrace
(Z)-11-Tetradecenyl acetateZ11-14:AcTrace

Data compiled from multiple studies. The exact ratios can vary.

Table 2: Sex Pheromone Composition of Spodoptera littoralis

CompoundAbbreviationRelative Amount (%)
(Z,E)-9,11-Tetradecadienyl acetateZ9,E11-14:AcMajor
(Z)-9-Tetradecenyl acetateZ9-14:AcMinor
(E)-11-Tetradecenyl acetateE11-14:AcMinor
Tetradecyl acetate14:AcMinor
(Z)-11-Tetradecenyl acetateZ11-14:AcMinor
(Z,E)-9,12-Tetradecadienyl acetateZ9,E12-14:AcMinor
(E,E)-10,12-Tetradecadienyl acetateE10,E12-14:AcTrace (not always present)

The term "Major" indicates the most abundant component, while "Minor" and "Trace" refer to progressively smaller quantities.[1]

Electroantennography (EAG) Response Data

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. The amplitude of the EAG response is indicative of the sensitivity of the antennal olfactory sensory neurons to a particular chemical.

Table 3: Electroantennogram (EAG) Responses of Male Spodoptera littoralis to Pheromone Components

CompoundEAG Response (mV, mean ± SD)
Synthetic Pheromone Blend2.0 ± 0.3
(Z,E)-9,11-Tetradecadienyl acetate (I)1.54 ± 0.1
(Z)-9-Tetradecenyl acetate (II)1.21 - 1.32
(E)-11-Tetradecenyl acetate (III)1.21 - 1.32
Tetradecyl acetate (IV)1.21 - 1.32
(Z)-11-Tetradecenyl acetate (V)1.21 - 1.32
(Z,E)-9,12-Tetradecadienyl acetate (VI)1.32 ± 0.09

Data from a study on S. littoralis, demonstrating the strong response to the major component and significant responses to minor components.[1]

Biosynthesis of Tetradecadienyl Acetate Pheromones

The biosynthesis of moth sex pheromones is a well-studied process that begins with common fatty acid precursors.[2][3] The production of tetradecadienyl acetates occurs in the pheromone gland of the female moth and involves a series of enzymatic steps.

The generalized biosynthetic pathway for (Z,E)-9,11- and (Z,E)-9,12-tetradecadienyl acetate is initiated from palmitic acid (16:Acid) or stearic acid (18:Acid). Key enzymatic reactions include desaturation to introduce double bonds, chain-shortening via limited β-oxidation, reduction of the fatty acyl precursor to an alcohol, and finally, acetylation to form the acetate ester.[2][3]

Biosynthetic_Pathway cluster_start Fatty Acid Synthesis cluster_desaturation_chain_shortening Desaturation & Chain Shortening cluster_dien_formation Diene Formation cluster_final_modification Final Modification Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (16:CoA) Palmitoyl-CoA (16:CoA) Acetyl-CoA->Palmitoyl-CoA (16:CoA) Fatty Acid Synthase Z11-16:Acid (Z)-11-Hexadecenoic acid Palmitoyl-CoA (16:CoA)->Z11-16:Acid Δ11-Desaturase Z9-14:Acid (Z)-9-Tetradecenoic acid Z11-16:Acid->Z9-14:Acid Chain Shortening (β-oxidation) Z9E11-14:Acid (Z,E)-9,11-Tetradecenoic acid Z9-14:Acid->Z9E11-14:Acid Δ11-Desaturase (conjugating) Z9E12-14:Acid (Z,E)-9,12-Tetradecenoic acid Z9-14:Acid->Z9E12-14:Acid Δ12-Desaturase Z9E11-14:OH (Z,E)-9,11-Tetradecadienol Z9E11-14:Acid->Z9E11-14:OH Reductase Z9E12-14:OH (Z,E)-9,12-Tetradecadienol Z9E12-14:Acid->Z9E12-14:OH Reductase Z9E11-14:Ac (Z,E)-9,11-Tetradecadienyl acetate Z9E11-14:OH->Z9E11-14:Ac Acetyltransferase Z9E12-14:Ac (Z,E)-9,12-Tetradecadienyl acetate Z9E12-14:OH->Z9E12-14:Ac Acetyltransferase

Biosynthetic pathway of tetradecadienyl acetate pheromones.

Pheromone Perception and Signal Transduction

The detection of pheromones by male moths is a highly sensitive and specific process that occurs in specialized olfactory sensory neurons (OSNs) housed within long hair-like structures called sensilla trichodea on the antennae.[4] The signal transduction cascade converts the chemical signal into an electrical signal that is transmitted to the brain, ultimately leading to a behavioral response.

The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle. There, it is bound by a pheromone-binding protein (PBP), which solubilizes the hydrophobic pheromone and transports it to the dendrite of the OSN. The PBP-pheromone complex then interacts with a specific pheromone receptor (PR), which is a seven-transmembrane protein. This interaction is thought to trigger a conformational change in the PR, leading to the opening of an ion channel formed by the PR and its co-receptor, Orco. The resulting influx of ions depolarizes the neuron, generating a receptor potential that, if it reaches the threshold, triggers a train of action potentials that propagate along the axon to the antennal lobe of the brain.[3][5][6]

Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding PBP-Pheromone PBP-Pheromone Complex PBP->PBP-Pheromone Receptor Pheromone Receptor (PR) Orco Co-receptor PBP-Pheromone->Receptor:f0 Interaction IonChannel Ion Channel (Open) Receptor->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential to Brain Depolarization->ActionPotential Signal Propagation

Generalized pheromone signaling pathway in a moth OSN.

Experimental Protocols

The identification and characterization of insect pheromones rely on a suite of specialized experimental techniques. The following sections provide an overview of the key methodologies.

Pheromone Extraction and Analysis

The first step in identifying a pheromone is to extract it from the insect. This is typically done by excising the pheromone gland from calling female insects and extracting the contents with a suitable organic solvent like hexane.[7][8]

Protocol 1: Pheromone Gland Extraction

  • Insect Preparation: Use virgin female moths during their calling period (typically during the scotophase). Anesthetize the moths by chilling them.

  • Gland Excision: Under a stereomicroscope, carefully excise the terminal abdominal segments containing the pheromone gland using fine forceps and micro-scissors.

  • Solvent Extraction: Immediately place the excised glands into a small vial containing a minimal amount of high-purity hexane (e.g., 50-100 µL per gland).

  • Extraction Period: Allow the glands to soak for a period ranging from 30 minutes to several hours to ensure complete extraction of the pheromones.

  • Sample Storage: Transfer the hexane extract to a clean vial and store it at low temperatures (e.g., -20°C) under a nitrogen atmosphere to prevent degradation prior to analysis.

The crude extract is then analyzed to separate, identify, and quantify its components. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique used for this purpose.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: Concentrate the hexane extract under a gentle stream of nitrogen. An internal standard may be added for quantitative analysis.

  • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas through a long, thin capillary column. The different components of the pheromone blend separate based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, which allows for its identification by comparison to spectral libraries and authentic standards.

  • Quantification: The area of each peak in the gas chromatogram is proportional to the amount of that component in the mixture, allowing for the determination of the relative ratios of the pheromone components.

Electroantennography (EAG)

EAG is used to screen for biologically active compounds by measuring the response of the insect's antenna.

Protocol 3: Electroantennography (EAG) Assay

  • Antenna Preparation: Anesthetize a male moth and carefully excise an antenna at its base. Mount the antenna between two electrodes using a conductive gel.[9]

  • Stimulus Preparation: Prepare a series of dilutions of the test compounds (e.g., synthetic pheromone components) in a suitable solvent like paraffin oil. Apply a small amount of each dilution to a piece of filter paper.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the mounted antenna. The filter paper with the test compound is placed in a cartridge, and a puff of air is delivered through the cartridge into the main air stream, carrying the odorant to the antenna.

  • Data Recording: The electrical potential between the two electrodes is amplified and recorded. A negative voltage deflection upon stimulus delivery indicates an olfactory response. The amplitude of this deflection is measured.

  • Data Analysis: The responses to different compounds and concentrations are compared to a solvent control to determine which chemicals elicit a significant antennal response.[9]

The following diagram illustrates a typical experimental workflow for pheromone identification and characterization.

Experimental_Workflow cluster_extraction Pheromone Extraction cluster_analysis Chemical Analysis cluster_synthesis_validation Synthesis & Validation A Female Insect (Calling) B Pheromone Gland Excision A->B C Solvent Extraction (e.g., Hexane) B->C D GC-EAD Analysis (Screening for Active Compounds) C->D Crude Extract E GC-MS Analysis (Identification & Quantification) D->E F Structural Elucidation (NMR, etc.) E->F G Chemical Synthesis of Putative Components F->G Identified Structures H EAG Assay with Synthetic Compounds G->H I Behavioral Assays (Wind Tunnel, Field Trapping) H->I J J I->J Confirmation of Pheromone Blend

Experimental workflow for pheromone identification.

Conclusion

Tetradecadiene derivatives, particularly (Z,E)-9,11-tetradecadienyl acetate and its analogs, are pivotal semiochemicals in the life cycle of many economically important insect pests. A thorough understanding of their biosynthesis, perception, and the behavioral responses they elicit is fundamental for the development of innovative and environmentally benign pest management strategies. The methodologies outlined in this guide, from pheromone extraction and analysis to electrophysiological assays, represent the core techniques in the field of chemical ecology. The continued application and refinement of these methods will undoubtedly lead to new discoveries and more effective applications of semiochemicals in agriculture and public health.

References

The Genesis of a Signal: An In-depth Technical Guide to the Biosynthesis of 1,13-Tetradecadiene in Lepidoptera

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The intricate world of insect communication is largely governed by a silent language of chemical cues known as pheromones. Among these, the long-chain hydrocarbon 1,13-tetradecadiene serves as a critical, species-specific sex pheromone for various lepidopteran species, including several agricultural pests. Understanding the precise biosynthetic pathway of this molecule is paramount for the development of novel, environmentally benign pest management strategies, such as mating disruption and the targeted inhibition of pheromone production. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, integrating current research on fatty acid metabolism, desaturation, and a novel terminal step involving oxidative decarbonylation.

Core Biosynthetic Pathway: From Fatty Acid to Pheromone

The biosynthesis of this compound is a specialized metabolic pathway occurring within the pheromone glands of female moths. The pathway initiates with common fatty acid precursors and proceeds through a series of enzymatic modifications, including desaturation, reduction, and a final oxidative decarbonylation step to yield the C14 diene hydrocarbon.

Key Enzymatic Steps:
  • Fatty Acid Synthesis: The pathway begins with the de novo synthesis of a saturated fatty acid precursor, likely pentadecanoic acid (C15:0) or a closely related fatty acid. This process involves the multi-enzyme complex, fatty acid synthase (FAS).

  • Desaturation: The introduction of double bonds into the fatty acid chain is a critical step for creating the specific structure of the pheromone. The formation of a 1,13-diene likely involves a multifunctional desaturase. Research on the processionary moth, Thaumetopoea pityocampa, has identified a desaturase capable of performing a Δ13 desaturation, a key transformation for this pathway.[1] This enzyme would act on a 14-carbon fatty acyl-CoA to introduce a double bond at the 13th position. The introduction of the first double bond could occur via a separate desaturase or be a part of the multifunctional enzyme's activity.

  • Reduction to Aldehyde: The resulting dienoic fatty acyl-CoA is then reduced to the corresponding fatty aldehyde. This two-step process is catalyzed by a fatty acyl-CoA reductase (FAR).

  • Oxidative Decarbonylation: The final and crucial step in the formation of the hydrocarbon pheromone is the conversion of the C15 diene aldehyde to C14 diene. This is accomplished by an oxidative decarbonylase, a cytochrome P450 enzyme from the CYP4G family.[2][3] This enzyme cleaves the aldehyde group, releasing carbon dioxide and forming the final this compound pheromone.[2][3]

Quantitative Data Summary

Currently, specific quantitative data for the enzymes involved in the this compound biosynthetic pathway is limited in the published literature. However, data from related pathways provide a framework for expected enzyme kinetics. The following table summarizes the types of quantitative data that are critical for characterizing this pathway.

Enzyme ClassSubstrate(s)Product(s)Key Quantitative Parameters
Desaturase C14 or C15 Acyl-CoAMono- or Di-unsaturated Acyl-CoASubstrate specificity (Km, Vmax), Positional and Stereospecificity (% of different isomers)
Fatty Acyl Reductase (FAR) Di-unsaturated C15 Acyl-CoADi-unsaturated C15 AldehydeSubstrate specificity (Km, Vmax), Product yield
Oxidative Decarbonylase (CYP4G) Di-unsaturated C15 AldehydeThis compound, CO2Catalytic efficiency (kcat/Km), Product conversion rate

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of in vivo and in vitro techniques. Below are detailed methodologies for key experiments.

Protocol 1: In Vivo Labeling and Analysis of Pheromone Biosynthesis

Objective: To trace the incorporation of labeled precursors into this compound and its intermediates.

Materials:

  • Deuterium- or ¹³C-labeled fatty acid precursors (e.g., D- or ¹³C-pentadecanoic acid)

  • Virgin female moths of the target species

  • Micro-syringe

  • Hexane (GC grade)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Prepare a solution of the labeled fatty acid precursor in a suitable solvent (e.g., dimethyl sulfoxide).

  • Topically apply a small volume (e.g., 1 µL) of the labeled precursor solution to the pheromone gland of a virgin female moth.

  • Incubate the moth for a defined period (e.g., 4-6 hours) to allow for the metabolism of the precursor.

  • Excise the pheromone gland and extract the lipids with hexane.

  • Analyze the hexane extract by GC-MS.

  • Monitor the mass spectra for the incorporation of the isotopic label into this compound and potential fatty acid and aldehyde intermediates. The mass shift in the molecular ion and key fragments will indicate the incorporation of the label.[4][5][6]

Protocol 2: Heterologous Expression and Functional Characterization of Desaturases

Objective: To identify and characterize the desaturase(s) responsible for creating the 1,13-diene structure.

Materials:

  • Yeast expression system (e.g., Saccharomyces cerevisiae) or insect cell line (e.g., Sf9 cells)

  • Expression vector

  • Candidate desaturase genes cloned from the pheromone gland cDNA

  • Fatty acid substrates (e.g., myristic acid, pentadecanoic acid)

  • GC-MS for fatty acid analysis

Procedure:

  • Clone the full-length candidate desaturase genes into a suitable expression vector.

  • Transform the expression construct into the host system (yeast or insect cells).

  • Induce protein expression.

  • Supplement the culture medium with potential fatty acid substrates.

  • After incubation, extract the total fatty acids from the cells.

  • Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

  • Analyze the FAMEs by GC-MS to identify the novel unsaturated products formed by the expressed desaturase.[7] The position of the double bonds can be determined by derivatization (e.g., with dimethyl disulfide) followed by MS analysis.

Protocol 3: Functional Characterization of CYP4G Oxidative Decarbonylase

Objective: To confirm the role of a candidate CYP4G enzyme in the conversion of a diene aldehyde to this compound.

Materials:

  • Insect cell expression system (e.g., Sf9 cells with baculovirus)

  • Expression vector containing the candidate CYP4G gene and a NADPH-cytochrome P450 reductase (CPR)

  • Synthesized diene aldehyde substrate (e.g., (Z)-1,13-pentadecadienal)

  • Microsome isolation buffer

  • NADPH

  • GC-MS for hydrocarbon analysis

Procedure:

  • Co-express the candidate CYP4G and its redox partner, CPR, in insect cells using a baculovirus system.[3][8]

  • Harvest the cells and prepare microsomal fractions by differential centrifugation.

  • Incubate the microsomal preparation with the synthesized diene aldehyde substrate in the presence of NADPH.

  • Extract the reaction products with hexane.

  • Analyze the hexane extract by GC-MS to detect the formation of this compound.[3][9]

Protocol 4: Gene Silencing via RNA Interference (RNAi)

Objective: To confirm the in vivo function of candidate biosynthesis genes by knocking down their expression.

Materials:

  • Double-stranded RNA (dsRNA) corresponding to the target gene (e.g., desaturase, FAR, or CYP4G)

  • Control dsRNA (e.g., GFP)

  • Micro-injection setup

  • Female moth pupae or adults

  • GC-MS for pheromone analysis

Procedure:

  • Synthesize dsRNA targeting a specific region of the candidate gene.

  • Inject the dsRNA into the hemocoel of late-stage pupae or newly emerged adult females.

  • As a control, inject a separate group of insects with a non-specific dsRNA.

  • Allow the insects to develop to sexual maturity.

  • Extract and quantify the pheromone from the treated and control insects using GC-MS.

  • A significant reduction in the titer of this compound in the insects treated with the target dsRNA compared to the controls confirms the gene's role in the biosynthetic pathway.

Visualizing the Pathway and Workflows

To provide a clear and concise representation of the biosynthetic pathway and experimental workflows, the following diagrams have been generated using the DOT language.

Biosynthesis_of_1_13_Tetradecadiene cluster_0 Fatty Acid Metabolism cluster_1 Desaturation & Modification cluster_2 Terminal Steps Acetyl-CoA Acetyl-CoA Fatty_Acid_Synthase Fatty_Acid_Synthase Acetyl-CoA->Fatty_Acid_Synthase FAS Pentadecanoyl-CoA Pentadecanoyl-CoA Fatty_Acid_Synthase->Pentadecanoyl-CoA Desaturase_1 Desaturase_1 Pentadecanoyl-CoA->Desaturase_1 Δ1 Desaturation 1-Pentadecenoyl-CoA 1-Pentadecenoyl-CoA Desaturase_1->1-Pentadecenoyl-CoA Desaturase_2_or_Multifunctional_Desaturase Desaturase_2_or_Multifunctional_Desaturase 1_13-Pentadecadienoyl-CoA 1_13-Pentadecadienoyl-CoA Desaturase_2_or_Multifunctional_Desaturase->1_13-Pentadecadienoyl-CoA Fatty_Acyl_Reductase Fatty_Acyl_Reductase 1_13-Pentadecadienoyl-CoA->Fatty_Acyl_Reductase FAR 1-Pentadecenoyl-CoA->Desaturase_2_or_Multifunctional_Desaturase Δ13 Desaturation 1_13-Pentadecadienal 1_13-Pentadecadienal Fatty_Acyl_Reductase->1_13-Pentadecadienal Oxidative_Decarbonylase Oxidative_Decarbonylase 1_13-Pentadecadienal->Oxidative_Decarbonylase CYP4G 1_13-Tetradecadiene 1_13-Tetradecadiene Oxidative_Decarbonylase->1_13-Tetradecadiene

Caption: Proposed biosynthetic pathway of this compound in Lepidoptera.

Experimental_Workflow cluster_0 Gene Discovery & Analysis cluster_1 In Vivo Functional Analysis cluster_2 In Vitro Functional Characterization Pheromone_Gland_Transcriptome Pheromone_Gland_Transcriptome Candidate_Gene_Identification Candidate_Gene_Identification Pheromone_Gland_Transcriptome->Candidate_Gene_Identification BLAST & Annotation Phylogenetic_Analysis Phylogenetic_Analysis Candidate_Gene_Identification->Phylogenetic_Analysis In_Vivo_Labeling In_Vivo_Labeling Candidate_Gene_Identification->In_Vivo_Labeling RNAi_Gene_Silencing RNAi_Gene_Silencing Candidate_Gene_Identification->RNAi_Gene_Silencing Heterologous_Expression Heterologous_Expression Candidate_Gene_Identification->Heterologous_Expression GC-MS_Analysis_1 GC-MS Analysis In_Vivo_Labeling->GC-MS_Analysis_1 GC-MS_Analysis_2 GC-MS Analysis RNAi_Gene_Silencing->GC-MS_Analysis_2 Enzyme_Assay Enzyme_Assay Heterologous_Expression->Enzyme_Assay Product_Identification GC-MS/LC-MS Enzyme_Assay->Product_Identification

References

Spectroscopic Profile of 1,13-Tetradecadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,13-tetradecadiene, a long-chain diene of interest in various chemical research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₄H₂₆, with a molecular weight of 194.36 g/mol . Its structure, featuring two terminal double bonds separated by a ten-carbon aliphatic chain, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8m2H-CH=CH₂
~4.9m4H-CH=CH
~2.0m4H-CH ₂-CH=CH₂
~1.3m16H-(CH ₂)₈-

¹³C NMR Data

Chemical Shift (ppm)Assignment
~139-C H=CH₂
~114-CH=C H₂
~34-C H₂-CH=CH₂
~29-(C H₂)₈-
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to its alkene and alkane moieties.

Wavenumber (cm⁻¹)IntensityAssignment
~3077Medium=C-H stretch (vinyl)
~2925, ~2854StrongC-H stretch (alkane)
~1641MediumC=C stretch (alkene)
~1465Medium-CH₂- bend (scissoring)
~991, ~909Strong=C-H bend (out-of-plane)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

m/zRelative IntensityAssignment
194Low[M]⁺ (Molecular Ion)
165Moderate[M - C₂H₅]⁺
137Moderate[M - C₄H₇]⁺
123Moderate[M - C₅H₁₀]⁺
95High[C₇H₁₁]⁺
81High[C₆H₉]⁺
67High[C₅H₇]⁺
55Very High[C₄H₇]⁺ (Base Peak)
41High[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution into a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-10 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the spectrometer used.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-150 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • As this compound is a liquid, no specific sample preparation is required for ATR analysis.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, a non-polar capillary column is suitable.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 35-300.

    • Source Temperature: 200-250 °C.

  • Data Acquisition:

    • Acquire the mass spectrum, recording the relative abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep MS_Prep Direct Injection / GC Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR-ATR Spectrometer IR_Prep->IR MS EI-Mass Spectrometer MS_Prep->MS NMR_Data FID Acquisition Fourier Transform Peak Analysis NMR->NMR_Data IR_Data Interferogram Absorbance Spectrum Peak Identification IR->IR_Data MS_Data Ion Detection Mass Spectrum Fragmentation Analysis MS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound, providing the necessary spectroscopic data and methodologies for its unambiguous identification and characterization.

thermal stability and degradation of 1,13-tetradecadiene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal Stability and Degradation of 1,13-Tetradecadiene

Disclaimer

Introduction

This compound (C₁₄H₂₆) is a long-chain hydrocarbon featuring terminal double bonds.[1][2][3] Its structure makes it a valuable monomer for specialty polymer synthesis and a potential building block in various chemical applications. Understanding the thermal stability and degradation profile of this compound is critical for determining its processing parameters, storage conditions, and suitability for applications where it may be subjected to elevated temperatures. This guide summarizes the known properties of this compound and provides a theoretical framework for its thermal analysis, including potential degradation mechanisms and standardized experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for setting the initial parameters in thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₂₆[1][2][3]
Molecular Weight194.36 g/mol [1][3]
CAS Number21964-49-8[1][2]
Boiling Point131 °C @ 17 mmHg[1]
Density0.849 g/mL at 25 °C[1]
Refractive Indexn²⁰/D 1.443[1]
Flash Point103 °C (217.4 °F) - closed cup[4]
AppearanceLiquid

Thermal Stability and Analysis

The thermal stability of a compound is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is unavailable, Tables 2 and 3 present hypothetical data based on the expected behavior of similar long-chain unsaturated hydrocarbons.

Thermogravimetric Analysis (TGA) - Illustrative Data

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and the temperature ranges over which degradation occurs.

Table 2: Illustrative TGA Data for a Long-Chain Diene like this compound (in an Inert Atmosphere)

ParameterIllustrative ValueDescription
Onset of Decomposition (Tₒ)~ 250 - 300 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temp (Tₘₐₓ)~ 350 - 400 °CThe temperature at which the rate of mass loss is maximal.
Mass Loss (Single Stage)> 95%Indicates volatilization and decomposition of the organic structure.
Residual Mass @ 600 °C< 5%The amount of non-volatile material remaining after the primary degradation.
Differential Scanning Calorimetry (DSC) - Illustrative Data

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Table 3: Illustrative DSC Data for this compound

ParameterIllustrative ValueDescription
Melting Point (Tₘ)~ -10 to 5 °CThe temperature at which the solid phase transitions to a liquid.
Enthalpy of Fusion (ΔHբ)~ 150 - 200 J/gThe amount of energy required to melt the substance.
Boiling Point (Tₑ)~ 250 - 260 °C (at atmospheric pressure)The temperature at which the liquid transitions to a gas.

Potential Thermal Degradation Pathway

For non-conjugated dienes like this compound, thermal degradation in an inert atmosphere is likely to proceed via a free-radical chain mechanism. This process can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: At high temperatures, the weakest bonds in the molecule, typically C-C bonds, will cleave homolytically to form free radicals.

  • Propagation: These initial radicals can then abstract hydrogen atoms from other molecules or induce further C-C bond cleavage (β-scission), creating smaller, more volatile fragments (alkenes, alkanes) and new radicals.

  • Termination: The reaction ceases when radicals combine to form stable, non-radical products.

Thermal_Degradation_Pathway Figure 1: Proposed Free-Radical Degradation Pathway parent This compound (C14H26) initiation Initiation (Heat) parent->initiation High T radicals Primary Alkyl Radicals (e.g., •C13H25 + •CH3) initiation->radicals propagation Propagation (Chain Scission) radicals->propagation termination Termination (Radical Combination) radicals->termination fragments Volatile Fragments (Shorter Alkenes, Alkanes, Dienes) propagation->fragments new_radicals New Radicals propagation->new_radicals products Stable Products new_radicals->propagation Reacts with another C14H26 molecule new_radicals->termination termination->products

Caption: Proposed Free-Radical Degradation Pathway.

Experimental Protocols

The following sections describe generalized protocols for conducting TGA and DSC analyses on a liquid hydrocarbon sample like this compound.

General Experimental Workflow

The diagram below outlines the typical workflow for the thermal analysis of a chemical substance.

Experimental_Workflow Figure 2: General Workflow for Thermal Analysis start Sample Preparation (Liquid this compound) instrument_setup Instrument Setup & Calibration start->instrument_setup tga_exp TGA Experiment instrument_setup->tga_exp dsc_exp DSC Experiment instrument_setup->dsc_exp data_acq Data Acquisition tga_exp->data_acq dsc_exp->data_acq tga_analysis TGA Data Analysis (Mass Loss vs. Temp) data_acq->tga_analysis dsc_analysis DSC Data Analysis (Heat Flow vs. Temp) data_acq->dsc_analysis interpretation Interpretation & Reporting tga_analysis->interpretation dsc_analysis->interpretation

References

An In-depth Technical Guide on the Solubility of 1,13-Tetradecadiene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,13-tetradecadiene, a long-chain non-conjugated diene. Due to the scarcity of published quantitative solubility data for this specific compound, this document extrapolates its expected solubility based on fundamental principles of organic chemistry and the behavior of similar long-chain hydrocarbons.[1][2][3] It outlines a detailed, standard experimental protocol for determining solubility, presents a representative data table, and includes a visualization of the experimental workflow. This guide serves as a foundational resource for researchers working with this compound in various solvent systems.

Introduction: Predicted Solubility Profile

This compound (C₁₄H₂₆) is a 14-carbon hydrocarbon chain with two terminal double bonds.[4] Its molecular structure is dominated by a long, nonpolar aliphatic backbone. According to the fundamental principle of "like dissolves like," molecules dissolve best in solvents of similar polarity.[3][5] Therefore, this compound is expected to be highly soluble in nonpolar organic solvents and sparingly soluble to insoluble in polar solvents.[1][2]

  • High Solubility Predicted in: Nonpolar aliphatic and aromatic solvents such as hexane, heptane, toluene, and diethyl ether. The van der Waals forces between the diene and these nonpolar solvent molecules are energetically favorable.[2]

  • Moderate Solubility Predicted in: Solvents of intermediate polarity like dichloromethane and chloroform.

  • Low to Insoluble Predicted in: Polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol, water). The strong dipole-dipole interactions or hydrogen bonding within these polar solvents would be disrupted by the nonpolar diene, making solvation energetically unfavorable.[2] An estimated water solubility for this compound is exceptionally low, around 0.01594 mg/L at 25°C.[6]

Quantitative Solubility Data

While specific experimental data for this compound is not widely available, the following table provides representative data illustrating the expected solubility trends in common organic solvents at standard temperature and pressure (25 °C, 1 atm).

Disclaimer: The following data is hypothetical and serves as an illustrative example based on the solubility of similar C11-C14 hydrocarbons.[7][8][9] Actual experimental values may vary.

SolventSolvent Polarity (Dielectric Constant)Predicted Solubility of this compound ( g/100 mL)Classification
n-Hexane1.88> 50Very Soluble
Toluene2.38> 50Very Soluble
Diethyl Ether4.34> 40Very Soluble
Dichloromethane9.08~ 25Freely Soluble
Acetone21.0< 1.0Sparingly Soluble
Ethanol24.5< 0.5Slightly Soluble
Methanol32.7< 0.1Very Slightly Soluble
Water80.1< 0.001Practically Insoluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.[5]

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., n-hexane)

  • Scintillation vials or sealed test tubes

  • Thermostatic shaker bath

  • Analytical balance (± 0.1 mg)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis instrument

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.2 μm, solvent-compatible)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of a separate, undissolved phase of the diene is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the sealed vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture vigorously for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[5]

  • Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the thermostatic bath for at least 24 hours. This allows the undissolved solute to settle, leaving a clear, saturated supernatant.

  • Sample Extraction: Carefully extract an aliquot of the clear, saturated solution using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter to remove any microscopic undissolved droplets.

  • Dilution and Analysis: Accurately weigh the extracted aliquot. Dilute the sample with a known volume of the pure solvent to a concentration suitable for the analytical method.

  • Quantitative Analysis: Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical technique to determine the precise concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows.

G A Preparation Add excess diene to solvent B Equilibration Shake at constant temp (24-72h) A->B  Step 1-2 C Phase Separation Settle for 24h B->C  Step 3 D Sample Extraction Filter clear supernatant C->D  Step 4 E Dilution & Analysis Prepare sample for GC-FID D->E  Step 5 F Data Calculation Determine solubility (g/100mL) E->F  Step 6-7

Caption: Workflow for solubility determination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z,E)-Isomers of Tetradecadienyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z,E)-isomers of tetradecadienyl acetate, specifically focusing on (9Z,11E)-9,11-tetradecadienyl acetate, a major component of the sex pheromone of the cotton leafworm, Spodoptera litura. The protocols described herein are based on established synthetic methodologies, primarily the Wittig reaction, and include procedures for the preparation of key intermediates and the purification of the final product.

Introduction

(Z,E)-conjugated dienes are important structural motifs found in a variety of biologically active molecules, including insect pheromones. The precise stereochemistry of these dienes is often crucial for their biological activity, making stereoselective synthesis a critical aspect of their production for applications in pest management, ecological research, and the development of bioactive compounds. This document outlines a reliable method for the synthesis of (Z,E)-9,11-tetradecadienyl acetate, with a focus on maximizing the yield and isomeric purity of the desired (Z,E)-isomer.

Data Presentation

The following table summarizes quantitative data from representative synthetic procedures for the formation of tetradecadienyl acetate isomers via the Wittig reaction. The conditions can be varied to influence the isomeric ratio of the products.

EntryAldehydePhosphonium SaltBaseSolventTemperature (°C)Reaction Time (h)Isomeric Ratio (Z,E : E,E)Yield (%)
1(E)-2-Pentenal9-acetoxynonyl-triphenylphosphonium bromiden-ButyllithiumTHF-78 to RT1285:15~75
2(E)-2-Pentenal9-acetoxynonyl-triphenylphosphonium bromideSodium bis(trimethylsilyl)amideTHF-78 to RT1290:10~80
39-Acetoxynonyl aldehyde(E)-2-pentenyl-triphenylphosphonium bromidePotassium t-butoxideBenzeneRT440:60~65
49-Acetoxynonyl aldehyde(E)-2-pentenyl-triphenylphosphonium bromiden-ButyllithiumGlymeRT450:50~70

Experimental Protocols

The synthesis of (Z,E)-9,11-tetradecadienyl acetate is a multi-step process. The key steps are:

  • Synthesis of 9-Bromononyl Acetate: The precursor for the phosphonium salt.

  • Synthesis of 9-acetoxynonyl-triphenylphosphonium bromide: The Wittig reagent.

  • Wittig Reaction: Coupling of the phosphonium salt with (E)-2-pentenal to form the tetradecadienyl acetate isomers.

  • Purification: Removal of the undesired (E,E)-isomer via a Diels-Alder reaction.

Protocol 1: Synthesis of 9-Bromononyl Acetate

This protocol describes the acetylation of 9-bromononanol.

Materials:

  • 9-bromononanol

  • Bromoacetyl bromide

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 9-bromononanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution via a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-6 hours at room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 9-bromononyl acetate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 9-acetoxynonyl-triphenylphosphonium bromide

This protocol details the formation of the phosphonium salt from 9-bromononyl acetate.

Materials:

  • 9-Bromononyl acetate

  • Triphenylphosphine (PPh₃)

  • Acetonitrile or Toluene, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 9-bromononyl acetate (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile or toluene.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the white solid under vacuum to obtain 9-acetoxynonyl-triphenylphosphonium bromide.

Protocol 3: Wittig Reaction for the Synthesis of (9Z,11E)-9,11-Tetradecadienyl Acetate

This protocol describes the stereoselective Wittig reaction to form the desired diene. The use of a non-stabilized ylide under salt-free conditions favors the formation of the (Z)-alkene.

Materials:

  • 9-acetoxynonyl-triphenylphosphonium bromide

  • (E)-2-Pentenal

  • n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

Procedure:

  • To a Schlenk flask containing 9-acetoxynonyl-triphenylphosphonium bromide (1.1 equivalents) under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium or NaHMDS solution (1.1 equivalents) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of (E)-2-pentenal (1 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product, which is a mixture of (9Z,11E)- and (9E,11E)-9,11-tetradecadienyl acetate.

Protocol 4: Purification of (9Z,11E)-9,11-Tetradecadienyl Acetate via Diels-Alder Reaction

This protocol describes the selective removal of the contaminating (E,E)-isomer. The conjugated (E,E)-diene readily undergoes a Diels-Alder reaction with tetracyanoethylene, while the (Z,E)-isomer reacts much more slowly, allowing for separation.

Materials:

  • Crude mixture of tetradecadienyl acetate isomers

  • Tetracyanoethylene (TCNE)

  • Dichloromethane (DCM) or Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve the crude mixture of tetradecadienyl acetate isomers in a minimal amount of dichloromethane or diethyl ether.

  • Add tetracyanoethylene (1 equivalent relative to the estimated amount of the (E,E)-isomer) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by GC-MS.

  • Once the (E,E)-isomer has been consumed, concentrate the reaction mixture.

  • The resulting residue contains the desired (Z,E)-isomer and the Diels-Alder adduct of the (E,E)-isomer.

  • Purify the mixture by column chromatography on silica gel. The non-polar (Z,E)-9,11-tetradecadienyl acetate will elute first with a hexane/ethyl acetate solvent system, while the more polar Diels-Alder adduct will be retained on the column.

  • Combine the fractions containing the pure (Z,E)-isomer and concentrate under reduced pressure to yield the final product.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product 9-Bromononanol 9-Bromononanol Acetylation Protocol 1: Synthesis of 9-Bromononyl Acetate 9-Bromononanol->Acetylation Triphenylphosphine Triphenylphosphine Phosphonium Salt Formation Protocol 2: Synthesis of 9-acetoxynonyl-triphenylphosphonium bromide Triphenylphosphine->Phosphonium Salt Formation (E)-2-Pentenal (E)-2-Pentenal Wittig Reaction Protocol 3: Wittig Reaction (E)-2-Pentenal->Wittig Reaction Acetylation->Phosphonium Salt Formation Phosphonium Salt Formation->Wittig Reaction Diels-Alder Reaction Protocol 4: Purification via Diels-Alder Reaction Wittig Reaction->Diels-Alder Reaction Final Product (Z,E)-9,11-Tetradecadienyl Acetate Diels-Alder Reaction->Final Product

Caption: Overall experimental workflow for the synthesis of (Z,E)-9,11-tetradecadienyl acetate.

Wittig_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ylide 9-acetoxynonyl-triphenylphosphorane (Ylide) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde (E)-2-Pentenal Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization ZE_Isomer (Z,E)-9,11-Tetradecadienyl Acetate Oxaphosphetane->ZE_Isomer Syn-elimination EE_Isomer (E,E)-9,11-Tetradecadienyl Acetate (minor product) Oxaphosphetane->EE_Isomer TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Simplified signaling pathway of the Wittig reaction for the synthesis of tetradecadienyl acetate isomers.

Application Notes and Protocols: Synthesis of 1,13-Tetradecadiene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1][2][3][4] This reaction is particularly valuable for its high degree of regioselectivity, ensuring the double bond is formed in a specific location.[2] These application notes provide a detailed protocol for the synthesis of 1,13-tetradecadiene, a long-chain diene, utilizing the Wittig reaction. This protocol is intended for researchers and professionals in the fields of chemistry and drug development. This compound and similar long-chain dienes are of interest as synthetic intermediates and can be found in various natural products, including insect pheromones.

The synthesis of this compound can be achieved by the reaction of a suitable phosphonium ylide with an appropriate aldehyde. For this specific synthesis, two main retrosynthetic disconnections are possible. The protocol detailed below will focus on the reaction between methylenetriphenylphosphorane and 13-tridecenal. This approach is advantageous due to the commercial availability and stability of the starting materials.

Data Presentation

The physical and chemical properties of the target compound, this compound, are summarized in the table below for easy reference.

PropertyValueReference
Chemical Formula C₁₄H₂₆--INVALID-LINK--[5], --INVALID-LINK--[6]
Molecular Weight 194.36 g/mol --INVALID-LINK--[7], --INVALID-LINK--[5], --INVALID-LINK--[6]
CAS Number 21964-49-8--INVALID-LINK--[5], --INVALID-LINK--[6]
Boiling Point 131 °C at 17 mmHg--INVALID-LINK--[6]
Density 0.849 g/mL at 25 °C--INVALID-LINK--[6]
Refractive Index n20/D 1.443--INVALID-LINK--[6]
SMILES C=CCCCCCCCCCCC=C--INVALID-LINK--[7], --INVALID-LINK--[5]
InChI InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4H,1-2,5-14H2--INVALID-LINK--[7], --INVALID-LINK--[6]

Experimental Protocols

The synthesis of this compound is a two-step process: the preparation of the Wittig reagent (a phosphonium ylide) and the subsequent reaction with an aldehyde. The following protocol is a general guideline and may require optimization for yield and purity.

Materials and Reagents:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 13-Tridecenal

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane (for chromatography)

  • Ethyl acetate (for chromatography)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or argon/nitrogen inlet

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Protocol 1: In Situ Preparation of Methylenetriphenylphosphorane and Wittig Reaction

This protocol describes the in situ formation of the Wittig reagent followed by the reaction with the aldehyde.[8]

Step 1: Preparation of the Wittig Reagent (Ylide Formation)

  • Under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (n-BuLi) (1.0 equivalent) dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

Step 2: Wittig Reaction with 13-Tridecenal

  • Cool the ylide solution to 0 °C.

  • Dissolve 13-tridecenal (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution. The color of the reaction mixture will likely fade.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase using a rotary evaporator.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate) to isolate the this compound.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, GC-MS).

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the synthesis of this compound via the Wittig reaction.

Wittig_Reaction_Pathway Signaling Pathway for this compound Synthesis cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_products Products A Methyltriphenylphosphonium Bromide Ylide Methylenetriphenylphosphorane (Ylide) A->Ylide Deprotonation B n-Butyllithium (Base) B->Ylide C 13-Tridecenal Oxaphosphetane Oxaphosphetane Intermediate C->Oxaphosphetane Ylide->Oxaphosphetane [2+2] Cycloaddition Product This compound Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: A diagram illustrating the key chemical transformations in the Wittig synthesis of this compound.

Wittig_Synthesis_Workflow Experimental Workflow for this compound Synthesis start Start reagent_prep Prepare Wittig Reagent (Ylide Formation) start->reagent_prep wittig_reaction Wittig Reaction with 13-Tridecenal reagent_prep->wittig_reaction workup Aqueous Work-up (Quenching and Extraction) wittig_reaction->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, GC-MS) purification->characterization end End characterization->end

Caption: A flowchart outlining the major steps in the experimental procedure for synthesizing this compound.

References

Application Notes and Protocols: A Cross-Metathesis Route to 1,13-Tetradecadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-metathesis is a powerful and versatile reaction in organic synthesis that enables the formation of new carbon-carbon double bonds. This technique, catalyzed by transition metal complexes, particularly ruthenium-based Grubbs and Hoveyda-Grubbs catalysts, allows for the statistical, and in many cases selective, exchange of alkylidene fragments between two different alkenes. The reaction is driven by the formation of volatile byproducts, such as ethylene, which can be removed from the reaction mixture to shift the equilibrium towards the desired products. This application note details a cross-metathesis approach for the synthesis of 1,13-tetradecadiene, a long-chain α,ω-diene, which can serve as a valuable building block in the synthesis of polymers and complex organic molecules.

Signaling Pathway and Experimental Workflow

The synthesis of this compound can be achieved through the self-metathesis of a terminal alkene, such as 1-heptene. The reaction is catalyzed by a ruthenium carbene complex, like the Grubbs second-generation catalyst. The catalytic cycle involves the formation of a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to yield the product and regenerate the catalyst.

Cross_Metathesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1-Heptene Grubbs II Catalyst Dichloromethane (DCM) Reaction_Mix Dissolve 1-Heptene in DCM Reagents->Reaction_Mix 1. Glassware Schlenk Flask Condenser Magnetic Stirrer Glassware->Reaction_Mix Catalyst_Add Add Grubbs II Catalyst Reaction_Mix->Catalyst_Add 2. Reflux Reflux under Inert Atmosphere (e.g., Argon) Catalyst_Add->Reflux 3. Quench Quench with Ethyl Vinyl Ether Reflux->Quench 4. Monitor by TLC/GC Solvent_Removal Remove Solvent in vacuo Quench->Solvent_Removal 5. Purification Silica Gel Chromatography Solvent_Removal->Purification 6. Product This compound Purification->Product 7. Characterize Metathesis_Pathways cluster_reactants Reactants cluster_products Potential Products A Alkene A (1-Heptene) Catalyst Grubbs Catalyst A->Catalyst B Alkene B (1-Heptene) B->Catalyst Homodimer_A Homodimer of A (this compound) Catalyst->Homodimer_A Homodimer_B Homodimer of B (this compound) Catalyst->Homodimer_B Cross_Product Cross-Product (this compound) Catalyst->Cross_Product

Application Note and Protocol: Purification of 1,13-Tetradecadiene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,13-Tetradecadiene is a long-chain diolefin that serves as a versatile building block in organic synthesis. Its applications can be found in the synthesis of polymers and various biologically active molecules. For these applications, a high degree of purity is often essential, as impurities can interfere with subsequent reactions or biological assays. Column chromatography is a standard and effective method for the purification of this compound from reaction mixtures, capable of removing polar and non-polar impurities.[1][2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2][3] For the purification of a non-polar compound like this compound, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase (e.g., hexane). Non-polar compounds have a lower affinity for the polar silica gel and will travel down the column more quickly with the mobile phase, while more polar impurities will be retained on the silica gel for longer.[3][4] This difference in retention time allows for the effective separation and collection of the purified diene.

Experimental Data

The following tables summarize typical results from the purification of a crude sample of this compound.

Table 1: Chromatographic Conditions

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions30 cm length x 3 cm diameter
Mobile Phase100% n-Hexane
Sample Load1.0 g crude this compound
Elution ModeIsocratic
Flow Rate~5 mL/min

Table 2: Purification Results

SampleInitial Purity (by GC-MS)Final Purity (by GC-MS)Yield
This compound85%>98%90%

Table 3: Fraction Collection Summary

Fraction NumbersVolume (mL)Compound Eluted
1-550Non-polar impurities
6-15100Pure this compound
16-2050More polar impurities

Detailed Experimental Protocol

This protocol outlines the steps for the purification of 1 gram of crude this compound.

Materials and Equipment:

  • Crude this compound (~85% purity)

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Glass chromatography column (30 cm x 3 cm) with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Beakers and Erlenmeyer flasks

  • Test tubes for fraction collection

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • GC-MS for purity analysis

Protocol:

  • Column Preparation:

    • Ensure the chromatography column is clean and dry.

    • Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3]

    • Add a thin layer (~1 cm) of sand over the plug.

    • In a separate beaker, prepare a slurry of silica gel in n-hexane. A general guideline is to use 30-50 times the weight of the crude sample in silica gel (e.g., 30-50 g of silica for 1 g of crude product).[5]

    • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[6]

    • Open the stopcock to drain some of the solvent, allowing the silica gel to settle. The solvent level should always remain above the top of the silica gel to prevent the column from drying out and cracking.[6]

    • Once the silica gel has settled, add another thin layer (~1 cm) of sand to the top of the silica bed to protect the surface from disturbance during sample loading.

    • Wash the column with 2-3 column volumes of n-hexane to equilibrate the stationary phase.

  • Sample Loading:

    • Dissolve the 1.0 g of crude this compound in a minimal amount of n-hexane (e.g., 2-3 mL).

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Open the stopcock and allow the sample to enter the silica gel bed.

    • Wash the flask that contained the sample with a small amount of n-hexane and add this to the column to ensure all the sample is loaded.

  • Elution and Fraction Collection:

    • Carefully add n-hexane to the top of the column to begin the elution process.

    • Maintain a constant flow of the mobile phase through the column.

    • Begin collecting fractions in test tubes. The size of the fractions can vary, but 10 mL fractions are a good starting point.

    • Monitor the elution of the compound using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., n-hexane). Visualize the spots under a UV lamp or by using an appropriate stain.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal and Purity Analysis:

    • Remove the n-hexane from the combined pure fractions using a rotary evaporator.

    • Determine the yield of the purified product.

    • Confirm the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow and Diagrams

The following diagram illustrates the workflow for the purification of this compound.

PurificationWorkflow cluster_prep Column Preparation cluster_process Chromatography cluster_analysis Analysis & Final Product prep_column Prepare Column pack_silica Pack Silica Gel prep_column->pack_silica equilibrate Equilibrate with Hexane pack_silica->equilibrate load_sample Load Crude Sample equilibrate->load_sample elute Elute with Hexane load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->elute Continue/Stop combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate analyze Purity Analysis (GC-MS) evaporate->analyze product Purified this compound analyze->product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Use of 1,13-Tetradecadiene Analogs in Insect Pheromone Traps

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature reviews did not yield specific data on the use of 1,13-tetradecadiene as an insect pheromone. However, extensive research exists for a structurally similar compound, 13-tetradecenyl acetate , which is a potent sex pheromone for the corn wireworm (Melanotus communis). The following application notes and protocols are based on the established use of 13-tetradecenyl acetate for monitoring this economically significant agricultural pest.

Introduction

The corn wireworm, Melanotus communis, is a significant pest of various agricultural crops, including corn, sweet potatoes, and other root and tuber vegetables. The larval stage (wireworm) inflicts economic damage by feeding on plant roots and tubers. Effective monitoring of the adult beetle population is crucial for integrated pest management (IPM) strategies. Recent research has identified 13-tetradecenyl acetate as the primary component of the female-produced sex pheromone, which is highly attractive to male M. communis beetles.[1][2][3][4][5] This document provides detailed protocols for the use of 13-tetradecenyl acetate in pheromone traps for monitoring and research purposes.

Target Insect Species

  • Scientific Name: Melanotus communis (Gyllenhal)

  • Common Name: Corn wireworm

  • Order: Coleoptera

  • Family: Elateridae

Pheromone Lure Specifications

  • Active Ingredient: 13-tetradecenyl acetate

  • Purity: >95%

  • Dispenser Type: Rubber septa are commonly used and have been shown to be as effective as polyethylene bag dispensers.[1][5]

  • Loading Dose: Doses can range from 1 mg to 10 mg per lure. Field trials have shown a dose-dependent response in male M. communis.[1][5] A standard loading of 4 mg has been used in some studies.[6]

Data Presentation: Field Trial Summaries

The following tables summarize quantitative data from field trials evaluating the efficacy of 13-tetradecenyl acetate baited traps for capturing M. communis.

Table 1: Dose-Response of M. communis to 13-Tetradecenyl Acetate Lures

Lure Dose (mg)Mean Total Male Beetles Captured (± SE)Statistical Significance
0 (Control)0.1 ± 0.1a
0.010.3 ± 0.2a
0.11.8 ± 0.5b
1.04.3 ± 0.8c
10.07.2 ± 1.1d
Data adapted from Williams et al. (2019). Means with the same letter are not significantly different.

Table 2: Comparison of Trap Designs for M. communis Capture

Trap TypeHeightMean Male Beetles Captured
In-ground pitfall0 mSignificantly lower than elevated traps
On-ground pitfall0 mSignificantly lower than elevated traps
Elevated pitfall1 mHigh capture rate
Elevated sticky card1 mHigh capture rate
Data synthesized from Schoeppner et al. (2023). Elevated traps at 1m consistently caught the most beetles.[3][4]

Table 3: Effect of Lure Age on Trap Capture Efficiency

Lure Age (weeks prior to deployment)Relative Trap Capture
0Highest
2High
4Moderate
6Low
8Lowest
Data from Schoeppner et al. (2023). Lures aged for fewer weeks attracted significantly more beetles.[3][4]

Experimental Protocols

Protocol for Synthesis of 13-Tetradecenyl Acetate

A general synthetic route involves the coupling of two smaller molecules followed by functional group manipulation. A plausible synthesis is outlined below, adapted from procedures for similar compounds.[1]

  • Grignard Reaction: React 10-undecen-1-ol with a protecting group (e.g., THP ether) to protect the alcohol. Convert the protected compound to a Grignard reagent using magnesium.

  • Coupling: React the Grignard reagent with an appropriate 3-carbon electrophile (e.g., allyl bromide) to form the 14-carbon backbone with two double bonds.

  • Deprotection: Remove the protecting group to reveal the alcohol.

  • Acetylation: React the resulting 13-tetradecen-1-ol with acetyl chloride in the presence of a base (e.g., pyridine) to yield 13-tetradecenyl acetate.[1]

  • Purification: Purify the final product using column chromatography or distillation. Confirm purity and identity using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Protocol for Pheromone Lure Preparation
  • Glove Use: Wear nitrile gloves throughout the process to prevent contamination of the lures.

  • Pheromone Dilution: Prepare a stock solution of 13-tetradecenyl acetate in a high-purity solvent like hexane. The concentration will depend on the desired loading dose.

  • Lure Loading: Using a micropipette, apply the desired amount of the pheromone solution directly onto a rubber septum.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood for at least one hour before packaging or field deployment.

  • Storage: Store prepared lures in a freezer (-20°C) in sealed, airtight containers (e.g., glass vials or foil pouches) to maintain potency.

Protocol for Field Trapping and Monitoring
  • Trap Selection: Use elevated traps, such as sticky cards or pitfall traps, for optimal capture rates.[3][4]

  • Trap Assembly: Assemble traps according to the manufacturer's instructions.

  • Lure Placement: Place one 13-tetradecenyl acetate-loaded rubber septum inside each trap. For sticky traps, the lure is typically suspended in the center.

  • Trap Placement:

    • Hang traps at a height of 1 meter above the ground.[3][4]

    • Place traps along the field edge or within the crop, depending on the monitoring objective.

    • Maintain a minimum distance of 20-30 meters between traps to avoid interference.

  • Timing of Deployment: Deploy traps before the anticipated start of the adult flight period.

  • Data Collection:

    • Check traps weekly.

    • Count and record the number of male M. communis beetles captured.

    • Remove all captured insects and debris from the trap.

  • Trap Maintenance:

    • Replace sticky liners when they become saturated with insects or debris.

    • Replace pheromone lures every 2-4 weeks to ensure optimal attractiveness, as lure efficacy decreases with age.[3][4][7]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_field Field Phase cluster_analysis Analysis Phase synthesis Pheromone Synthesis (13-Tetradecenyl Acetate) lure_prep Lure Preparation (Loading Septa) synthesis->lure_prep Purified Pheromone trap_deploy Trap Deployment (1 meter height) lure_prep->trap_deploy Baited Traps monitoring Weekly Monitoring (Data Collection) trap_deploy->monitoring maintenance Trap Maintenance (Lure/Liner Replacement) monitoring->maintenance data_analysis Data Analysis (Population Dynamics) monitoring->data_analysis Capture Data maintenance->monitoring Continue Monitoring Cycle ipm IPM Decision Making data_analysis->ipm

Caption: Experimental workflow for monitoring M. communis.

signaling_pathway pheromone Pheromone Molecules (13-Tetradecenyl Acetate) antenna Male Beetle Antenna pheromone->antenna Binding receptor Odorant Receptor (OR) Activation antenna->receptor neuron Olfactory Receptor Neuron (ORN) Firing receptor->neuron Signal Transduction glomerulus Antennal Lobe Glomerulus Activation neuron->glomerulus Signal Transmission brain Higher Brain Centers (e.g., Mushroom Bodies) glomerulus->brain Signal Processing behavior Behavioral Response (Upwind Flight to Source) brain->behavior Initiation

Caption: Generalized insect pheromone signaling pathway.

trap_components cluster_lure Lure Details cluster_capture Capture Details trap Pheromone Trap Housing Lure (Attractant) Capture Mechanism dispenser Rubber Septum trap:f1->dispenser is a sticky Adhesive Surface trap:f2->sticky e.g. pitfall Container (Pitfall) trap:f2->pitfall e.g. pheromone 13-Tetradecenyl Acetate pheromone->dispenser Loaded into

Caption: Logical components of a pheromone trap system.

References

Application Notes and Protocols for Electroantennography (EAG) Studies of Tetradecadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli.[1] This method is a cornerstone in chemical ecology, entomology, and the development of semiochemical-based pest management strategies. By quantifying the antennal response to specific compounds, researchers can screen for biologically active molecules such as pheromones and kairomones. Tetradecadiene isomers, particularly acetates and aldehydes, are common components of sex pheromones in many insect species, especially within the order Lepidoptera. The precise isomeric composition of a pheromone blend is often crucial for species-specific communication. EAG assays are instrumental in determining which isomers are detected by a particular insect species, providing insights into the structure-activity relationships of these semiochemicals.

These application notes provide a detailed protocol for conducting EAG experiments to assess the antennal response of insects to various tetradecadiene isomers.

Data Presentation: Quantitative EAG Responses to Tetradecadiene Isomers

The following tables summarize quantitative data from electrophysiological studies, illustrating the differential responses of male insect antennae to various tetradecadiene isomers. These responses are critical in determining the biological activity of specific isomers and their roles in chemical communication.

Table 1: EAG Responses of Spodoptera Species to Tetradecadienyl Acetate Isomers

Insect SpeciesPheromone IsomerStimulus Dose (ng)Mean EAG Response (mV ± SE)Notes
Spodoptera exigua (Beet Armyworm)(Z,E)-9,12-Tetradecadienyl acetate1000~1.8 ± 0.2Major component of its sex pheromone.
(Z,E)-9,11-Tetradecadienyl acetate1000Lower than to its own major componentA major component of the S. litura sex pheromone.
Spodoptera litura (Tobacco Cutworm)(Z,E)-9,11-Tetradecadienyl acetate-Stronger response to its own major componentMajor component of its sex pheromone.
(Z,E)-9,12-Tetradecadienyl acetate-Elicits a significant response, though weaker than S. exiguaShared component with S. exigua.

Data compiled from a comparative study on Spodoptera species.

Table 2: EAG Responses of Male Maruca vitrata (Legume Pod Borer) to 10,12-Hexadecadienal Isomers

Pheromone IsomerMean EAG Response (mV)
(Z,E)-10,12-Hexadecadienal2.72
(Z,Z)-10,12-Hexadecadienal2.23
(E,E)-10,12-Hexadecadienal1.82
(E,Z)-10,12-Hexadecadienal1.82

This data demonstrates the high specificity of the insect's antennal receptors to the natural (Z,E) isomer.

Table 3: EAG Responses of Male Ostrinia nubilalis (European Corn Borer) to Tetradecenyl Acetate Isomers

StrainPheromone IsomerNotes
Z-strain(Z)-11-Tetradecenyl acetateElicits the strongest EAG response.
(E)-11-Tetradecenyl acetateWeaker response compared to the (Z) isomer.
E-strain(E)-11-Tetradecenyl acetateElicits the strongest EAG response.
(Z)-11-Tetradecenyl acetateWeaker response compared to the (E) isomer.

This table illustrates the difference in antennal sensitivity between two pheromone strains of the same species.

Experimental Protocols

The following is a generalized methodology for Electroantennography (EAG) for measuring the electrophysiological responses of insect antennae to tetradecadiene isomers.

Materials and Reagents
  • Insects: Adult male moths (species of interest).

  • Tetradecadiene Isomers: High-purity synthetic isomers to be tested.

  • Solvent: High-purity hexane or paraffin oil.

  • Saline Solution: For example, Ringer's solution.

  • Electrodes: Ag/AgCl wires.

  • Micropipettes: Glass capillaries pulled to a fine tip.

  • EAG System: Comprising a probe, amplifier, data acquisition unit, and software.

  • Stimulus Delivery System: A device for delivering precise puffs of odorant-laden air.

  • Dissection Tools: Fine scissors, forceps, and a stereomicroscope.

  • Filter Paper: Small strips.

  • Pasteur Pipettes: For creating stimulus cartridges.

  • Faraday Cage: To shield the setup from electrical noise.

Step-by-Step Protocol

1. Preparation of Test Solutions

  • Prepare a stock solution of each tetradecadiene isomer in hexane or paraffin oil (e.g., 1 µg/µL).

  • Perform serial dilutions to create a range of concentrations for establishing a dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).

  • Prepare a solvent-only control.

2. Preparation of Stimulus Cartridges

  • Apply a known volume (e.g., 10 µL) of a test solution onto a small filter paper strip.

  • Allow the solvent to evaporate for approximately 30-60 seconds.

  • Insert the filter paper into a clean Pasteur pipette.

  • Prepare separate pipettes for each isomer and concentration, including the solvent control.

3. Insect Preparation (Excised Antenna Method)

  • Anesthetize a male moth by chilling it on ice for a few minutes.

  • Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.

  • Mount the basal end of the antenna onto the reference electrode.

  • Carefully bring the distal tip of the antenna into contact with the recording electrode. A small portion of the tip may be clipped to ensure good electrical contact.

4. EAG Recording

  • Place the mounted antenna preparation within the Faraday cage.

  • Position the preparation in a continuous stream of humidified, purified air (e.g., 0.5 L/min) directed over the antenna.

  • Allow the baseline electrical signal from the antenna to stabilize.

  • Insert the tip of a stimulus pipette into the airflow directed at the antenna.

  • Deliver a timed puff of air (e.g., 0.5 seconds) through the pipette to introduce the odorant to the antenna.

  • Record the resulting negative voltage deflection (EAG response) in millivolts (mV).

  • Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli to prevent antennal fatigue.

  • Present the different isomers and concentrations in a randomized order to minimize any systematic effects.

5. Data Analysis

  • Measure the amplitude of the EAG response (in mV) for each stimulus.

  • Subtract the average response to the solvent control from the responses to the tetradecadiene isomers to correct for any mechanical or solvent-induced artifacts.

  • For dose-response studies, plot the mean corrected EAG response against the logarithm of the stimulus concentration.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to compare the responses to different isomers.

Visualizations

Insect Olfactory Signaling Pathway

EAG_Workflow A Stimulus Preparation (Tetradecadiene Isomer Dilutions) D Stimulus Delivery (Pulsed Airflow) A->D B Insect Preparation (Antenna Excision & Mounting) C EAG Setup (Electrodes, Airflow, Faraday Cage) B->C C->D E EAG Recording (Amplification & Data Acquisition) D->E F Data Analysis (Response Measurement & Comparison) E->F G Results (Dose-Response Curves, Isomer Specificity) F->G

References

Application Notes and Protocols for the Field Formulation of 1,13-Tetradecadiene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific field application of 1,13-tetradecadiene is limited. The following protocols and data are based on established methodologies for the formulation and field testing of structurally similar long-chain diene pheromones used in insect pest management. Researchers should use these notes as a guideline and optimize the parameters for their specific target species and environmental conditions.

Introduction

This compound is a semiochemical that holds potential for use in integrated pest management (IPM) programs.[1] Like many other lepidopteran pheromones, it can be formulated for field application to monitor or control insect populations through various mechanisms such as mating disruption, mass trapping, or "attract-and-kill" strategies.[2][3][4] The efficacy of a semiochemical-based strategy is highly dependent on the formulation and the delivery system, which are designed to release the active compound at a controlled rate over a specific period.[5][6][7]

This document provides an overview of common formulation strategies, detailed experimental protocols for field evaluation, and representative data to guide researchers in the development and application of this compound formulations.

Formulation Strategies

The primary goal of any formulation is to protect the semiochemical from degradation and to ensure a consistent release rate (zero-order release kinetics are often ideal).[7] The choice of formulation and dispenser depends on the target insect, the duration of control required, and environmental conditions.[8]

Common Dispenser Types

A variety of dispensers are available for the controlled release of insect pheromones.[9]

  • Rubber Septa: Commonly used for monitoring due to their ease of preparation and relatively low cost. The pheromone is directly loaded onto the septum.

  • Polyethylene Vials and Tubes: These offer a longer field life than septa and are suitable for both monitoring and mating disruption. The release rate is controlled by the thickness and surface area of the vial or tube.

  • Membrane-based Dispensers (Sachets): These consist of a reservoir of the pheromone enclosed in a permeable membrane. They can provide a consistent release rate for an extended period.

  • Microencapsulation/Sprayable Formulations: The pheromone is encapsulated in small polymer capsules that can be sprayed over a large area.[4][6] This is often used for mating disruption in large-scale agriculture and forestry.[4]

  • Matrix-based Dispensers: The pheromone is incorporated into a polymer or wax matrix. The release rate is controlled by the diffusion of the pheromone through the matrix.[8]

Preparation of a Passive Dispenser (Rubber Septum)

This protocol describes the loading of this compound onto a rubber septum, a common practice for preliminary field screening.

Materials:

  • This compound (neat or in a high-purity solvent)

  • High-purity hexane or other suitable volatile solvent

  • Rubber septa (pre-extracted with solvent to remove impurities)

  • Micropipette

  • Fume hood

  • Vials for storage

Protocol:

  • Prepare a stock solution of this compound in hexane at a desired concentration (e.g., 10 mg/mL).

  • Place a pre-cleaned rubber septum in a clean glass vial.

  • Using a micropipette, carefully apply a precise volume of the stock solution onto the septum to achieve the desired loading dose (e.g., 100 µL for a 1 mg dose).

  • Allow the solvent to evaporate completely in a fume hood for at least one hour.

  • Seal the vial and store it at low temperature (e.g., -20°C) until field deployment.

Field Evaluation Protocols

Field trials are essential to determine the efficacy of a this compound formulation. The experimental design should be robust to account for variability in environmental conditions and pest populations.[10]

Experimental Workflow for Field Trials

experimental_workflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Deployment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis & Conclusion prep_formulation Prepare Formulation & Load Dispensers site_selection Select Field Sites prep_formulation->site_selection trap_prep Prepare Traps site_selection->trap_prep deploy_traps Deploy Traps with Formulations and Controls trap_prep->deploy_traps randomize Randomize Treatments deploy_traps->randomize weekly_check Weekly Trap Checks randomize->weekly_check count_insects Count Target Insects weekly_check->count_insects record_data Record Environmental Data count_insects->record_data data_analysis Statistical Analysis (e.g., ANOVA) record_data->data_analysis conclusion Draw Conclusions on Efficacy data_analysis->conclusion signaling_pathway cluster_reception Antennal Reception cluster_transduction Signal Transduction cluster_processing Brain Processing Pheromone This compound (in air) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) on Neuron Membrane PBP->OR Transport & Delivery IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Neuron Depolarization IonChannel->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential AntennalLobe Antennal Lobe ActionPotential->AntennalLobe Signal Transmission HigherBrain Higher Brain Centers AntennalLobe->HigherBrain Behavior Behavioral Response (e.g., Upwind Flight) HigherBrain->Behavior

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the synthesis of peptides for research, therapeutic, and diagnostic applications.[1][2][3] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[2][4][5] The key advantage of SPPS lies in its efficiency; excess reagents and soluble by-products are easily removed by filtration and washing, thus eliminating the need for complex purification of intermediate peptides.[1][3] This approach has enabled the routine synthesis of peptides and small proteins, as well as a diverse range of related compounds, including cyclic peptides, phosphopeptides, and glycopeptides.[6][7][8]

This document provides detailed application notes and experimental protocols for the synthesis of peptides and related compounds using the prevalent Fmoc/tBu orthogonal protection strategy.[9][10]

Core Principles of Solid-Phase Peptide Synthesis

The SPPS process is a cyclical procedure involving repeated steps of deprotection and coupling.[4] The two primary strategies are the Boc/Bzl and the Fmoc/tBu approaches.[2][9] The Fmoc/tBu strategy is now the most commonly used methodology due to its milder reaction conditions.[9][11]

Key Stages in SPPS:

  • Resin Selection and Loading: The choice of resin is critical as it determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and influences the cleavage conditions.[12][13] The first amino acid is covalently attached to the resin.[12]

  • Deprotection: The temporary Nα-protecting group (Fmoc) is removed, typically with a solution of piperidine in DMF, to expose a free amine for the next coupling step.[12][14]

  • Coupling: The next Nα-protected amino acid is activated and coupled to the free amine of the resin-bound peptide chain.[12][14]

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.[4]

  • Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are simultaneously removed, typically using a strong acid cocktail like trifluoroacetic acid (TFA).[2][9]

The entire process can be performed manually or automated using peptide synthesizers.[2][12]

Experimental Workflows and Chemical Strategies

General SPPS Workflow (Fmoc/tBu Strategy)

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotection Continue Chain Elongation Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Cycle Complete End Purified Peptide Cleavage->End Orthogonal_Protection Peptide Resin-Linker-Peptide Chain Nα-Fmoc Side-Chain-tBu Base Base Treatment (e.g., Piperidine) Peptide:N->Base Temporary Group Removal Acid Strong Acid Treatment (e.g., TFA) Peptide:S->Acid Permanent Group & Linker Cleavage Deprotected_N Nα-Deprotected Peptide on Resin Base->Deprotected_N Cleaved_Peptide Fully Deprotected Peptide in Solution Acid->Cleaved_Peptide Cyclic_Peptide_Synthesis Linear 1. Assemble Linear Peptide on Orthogonal Resin (e.g., using Fmoc-Glu-ODmab) Sidechain_Deprotect 2. Selective Side-Chain Deprotection (e.g., Hydrazine for Dmab) Linear->Sidechain_Deprotect N_Deprotect 3. N-Terminal Fmoc Deprotection Sidechain_Deprotect->N_Deprotect Cyclization 4. On-Resin Head-to-Tail Cyclization (Coupling Reagent) N_Deprotect->Cyclization Cleavage 5. Cleavage from Resin & Global Deprotection Cyclization->Cleavage Final Cyclic Peptide Cleavage->Final

References

Application of 1,13-Tetradecadiene in Polymer Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,13-Tetradecadiene, a long-chain α,ω-diene, serves as a monomer in polymer synthesis, primarily through Acyclic Diene Metathesis (ADMET) polymerization. This step-growth condensation polymerization method utilizes transition metal catalysts, such as Grubbs catalysts, to form unsaturated polymers with the concurrent release of ethylene gas. The resulting poly(this compound) is a flexible, long-chain unsaturated polymer. The double bonds within the polymer backbone offer sites for further functionalization, making it a potentially valuable material for various applications, including the development of novel drug delivery systems, biomaterials, and advanced functional polymers.

The polymerization of this compound can be challenging, with studies on its copolymerization indicating that achieving high molecular weight polymers can be difficult. Research on the copolymerization of this compound with other monomers, such as dianhydro-D-glucityl bis(undec-10-enoate), has shown that the resulting copolymers tend to have relatively low molecular weights. This suggests that the homopolymerization of this compound may also yield polymers of modest chain length under similar conditions. Optimization of reaction parameters, including catalyst choice, monomer purity, temperature, and efficient removal of ethylene, is crucial for maximizing the molecular weight and yield of the resulting polymer.

The characterization of poly(this compound) typically involves techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (M_n and M_w) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and determine the cis/trans ratio of the internal double bonds.

Quantitative Data Presentation

Currently, specific quantitative data for the homopolymerization of this compound is limited in publicly available literature. However, data from the ADMET copolymerization of dianhydro-D-glucityl bis(undec-10-enoate) (M1) with this compound (TDCD) provides some insight into the reactivity of this monomer.

Table 1: ADMET Copolymerization of Dianhydro-D-glucityl bis(undec-10-enoate) (M1) with this compound (TDCD)

EntryCatalyst Loading (mol%)Molar Ratio (TDCD:M1)M_n ( g/mol )M_w/M_n (PDI)
11.010:13,5001.6
20.510:13,3001.7

Data extracted from studies on the copolymerization of M1 and TDCD. Conditions typically involve the use of a second-generation Grubbs catalyst (HG2) at elevated temperatures under vacuum.

Experimental Protocols

The following is a general protocol for the ADMET polymerization of α,ω-dienes, which can be adapted for the homopolymerization of this compound.

Protocol 1: Acyclic Diene Metathesis (ADMET) Polymerization of this compound

Materials:

  • This compound (monomer)

  • Grubbs Catalyst® (e.g., 1st or 2nd Generation)

  • High-boiling point, anhydrous solvent (e.g., toluene, chlorobenzene)

  • Anhydrous methanol (for termination)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Purification:

    • Purify this compound by distillation under reduced pressure to remove any impurities that may inhibit the catalyst.

    • Degas the purified monomer by several freeze-pump-thaw cycles.

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser.

    • Thoroughly dry the glassware under vacuum and heat.

    • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Polymerization:

    • Add the purified this compound to the reaction flask via a syringe.

    • If using a solvent, add the anhydrous solvent to the flask.

    • Dissolve the Grubbs catalyst in a minimal amount of anhydrous solvent in a separate glovebox or under an inert atmosphere.

    • Transfer the catalyst solution to the reaction flask containing the monomer. The typical monomer to catalyst ratio is between 200:1 and 1000:1.

    • Heat the reaction mixture to the desired temperature (typically between 40°C and 80°C).

    • Apply a dynamic vacuum (e.g., using a Schlenk line connected to a vacuum pump) to the reaction flask to facilitate the removal of the ethylene byproduct, which drives the polymerization reaction to completion.

    • Continue the reaction under vacuum with stirring for a specified time (typically 12-48 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination and Isolation:

    • Cool the reaction mixture to room temperature.

    • Break the vacuum with an inert gas.

    • Terminate the polymerization by adding a small amount of anhydrous methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any residual catalyst and unreacted monomer.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).

    • Confirm the chemical structure of the polymer using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

ADMET_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (this compound) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Catalyst_Addition Catalyst Addition (Grubbs Catalyst) Reaction_Setup->Catalyst_Addition Reaction Reaction (Heating & Vacuum) Catalyst_Addition->Reaction Termination Termination (Methanol) Reaction->Termination Isolation Isolation (Precipitation) Termination->Isolation Drying Drying Isolation->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

Caption: Experimental workflow for the ADMET polymerization of this compound.

ADMET_Mechanism Monomer n CH2=CH-(CH2)10-CH=CH2 (this compound) Catalyst [Ru] Catalyst Polymer -[CH-(CH2)10-CH=]n- (Poly(this compound)) Monomer->Polymer ADMET Polymerization Ethylene + n CH2=CH2 (Ethylene)

Caption: General reaction scheme for the ADMET polymerization of this compound.

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 1,13-Tetradecadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1,13-tetradecadiene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound via olefin metathesis?

A1: The main challenges include:

  • Control of Stereoselectivity (E/Z Isomerism): Achieving high selectivity for a specific isomer (E or Z) of the internal double bond can be difficult. The thermodynamic stability often favors the E-isomer, making the synthesis of the pure Z-isomer particularly challenging.[1]

  • Homodimerization vs. Cross-Metathesis: A significant side reaction is the self-metathesis (homodimerization) of the starting terminal alkene (e.g., 1-dodecene), leading to the formation of 12-docosene and reducing the yield of the desired this compound.

  • Catalyst Selection and Activity: The choice of catalyst (e.g., Grubbs vs. Hoveyda-Grubbs catalysts and their various generations) significantly impacts reaction efficiency, stereoselectivity, and functional group tolerance.

  • Catalyst Deactivation: Metathesis catalysts can be sensitive to impurities in substrates and solvents, leading to low conversion rates.[2]

  • Purification of Isomers: Separating the desired stereoisomer of this compound from other isomers and reaction byproducts can be complex.

Q2: Which catalysts are recommended for the stereoselective synthesis of this compound?

A2: The choice of catalyst is crucial for controlling the stereochemical outcome:

  • For E-selectivity: Second-generation Grubbs (e.g., G-II) and Hoveyda-Grubbs (e.g., HG-II) catalysts are commonly used and tend to favor the formation of the thermodynamically more stable E-isomer.

  • For Z-selectivity: Specialized molybdenum or tungsten-based Schrock catalysts or ruthenium-based catalysts with specific chelating ligands are often required to achieve high Z-selectivity under kinetic control.[3]

Q3: How can I minimize the formation of homodimerization byproducts?

A3: To favor cross-metathesis over homodimerization:

  • Use an Excess of a Gaseous Olefin: When using ethylene as the cross-partner, maintaining a constant pressure of ethylene gas can drive the equilibrium towards the desired product.

  • Control Substrate Concentration: In ring-closing metathesis, high dilution is used to favor intramolecular reactions. Conversely, for cross-metathesis, adjusting the relative concentrations of the olefin partners can influence the product distribution.

  • Catalyst Choice: Some catalysts exhibit a higher preference for cross-metathesis over homodimerization, especially when the electronic and steric properties of the two olefins are different.

Q4: How can I purify the different stereoisomers of this compound?

A4: Argentation chromatography is a highly effective technique for separating alkene isomers. This method utilizes silica gel impregnated with silver nitrate. The silver ions interact with the π-bonds of the alkenes, and this interaction is sensitive to the stereochemistry of the double bond, allowing for the separation of E and Z isomers.[4][5]

Troubleshooting Guides

Problem 1: Low or No Conversion
Possible Cause Troubleshooting Step
Catalyst Deactivation Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly purified and degassed solvents. Trace impurities like water, oxygen, and peroxides can deactivate the catalyst.[2]
Inactive Catalyst Verify the age and storage conditions of the catalyst. If in doubt, test the catalyst on a known, reliable substrate to confirm its activity.
Substrate Impurities Purify the starting materials (e.g., 1-dodecene) immediately before use to remove any potential catalyst poisons.
Insufficient Catalyst Loading While typically in the 1-5 mol% range, low reactivity may necessitate a higher catalyst loading. Increase the loading incrementally.
Low Reaction Temperature Some metathesis reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.
Problem 2: Poor Stereoselectivity (Mixture of E and Z Isomers)
Possible Cause Troubleshooting Step
Thermodynamic Equilibration High temperatures and long reaction times can lead to the formation of the thermodynamically favored E-isomer, even when using a Z-selective catalyst. Monitor the reaction progress and stop it once the desired product has formed, before significant isomerization occurs.
Incorrect Catalyst Choice For high Z-selectivity, a standard Grubbs or Hoveyda-Grubbs catalyst is often unsuitable. Use a catalyst specifically designed for Z-selective metathesis.[3]
Secondary Metathesis The desired product can undergo further metathesis reactions, leading to scrambling of the double bond geometry. This can sometimes be suppressed by careful control of reaction time and temperature.

Quantitative Data Summary

The following table summarizes representative data for the cross-metathesis of long-chain α-olefins, which can serve as a starting point for optimizing the synthesis of this compound.

CatalystSubstrate 1Substrate 2Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)E:Z Ratio
Grubbs II1-DodeceneEthylene2401275>95:5
Hoveyda-Grubbs II1-DodeceneEthylene1RT885>95:5
Z-Selective Ru Catalyst1-DodeceneEthylene5RT6705:95

Note: This data is illustrative and based on typical results for long-chain α-olefins. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for E-Selective Cross-Metathesis of 1-Dodecene with Ethylene

Objective: To synthesize (E)-1,13-tetradecadiene with high E-selectivity.

Materials:

  • 1-Dodecene

  • Hoveyda-Grubbs II catalyst

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethylene gas

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Under an inert atmosphere of argon, add 1-dodecene (1.0 eq) to a Schlenk flask containing a magnetic stir bar.

  • Dissolve the 1-dodecene in anhydrous, degassed DCM to a concentration of 0.1 M.

  • Add the Hoveyda-Grubbs II catalyst (0.01-0.02 eq) to the flask.

  • Purge the flask with ethylene gas and maintain a positive pressure of ethylene (e.g., using a balloon) throughout the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture under reduced pressure and purify by flash column chromatography on silica gel.

Protocol 2: Purification of this compound Isomers by Argentation Chromatography

Objective: To separate the E and Z isomers of this compound.

Materials:

  • Crude this compound mixture

  • Silica gel

  • Silver nitrate (AgNO₃)

  • Hexane

  • Toluene

  • Chromatography column

Procedure:

  • Preparation of Argentated Silica Gel: Dissolve silver nitrate in methanol and slurry it with silica gel (typically 10-20% AgNO₃ by weight). Remove the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Dry-pack the chromatography column with the argentated silica gel.

  • Sample Loading: Dissolve the crude diene mixture in a minimal amount of hexane and load it onto the column.

  • Elution: Begin elution with 100% hexane. The E-isomer, having a weaker interaction with the silver ions, will elute first. Gradually increase the polarity of the eluent by adding small amounts of toluene to elute the Z-isomer.

  • Fraction Analysis: Collect fractions and analyze them by TLC or GC-MS to determine the purity of the separated isomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 1. Prepare Reactants & Catalyst react 2. Run Cross-Metathesis start->react Inert Atmosphere quench 3. Quench Reaction react->quench Ethyl Vinyl Ether concentrate 4. Concentrate Crude Product quench->concentrate chromatography 5. Argentation Chromatography concentrate->chromatography analyze 6. Analyze Fractions (GC-MS) chromatography->analyze product Pure (E/Z)-1,13-Tetradecadiene analyze->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_conversion start Low Conversion Observed q1 Check Reaction Atmosphere & Solvent Purity start->q1 a1_yes Atmosphere & Solvents are Pure q1->a1_yes Yes a1_no Re-run with Degassed Solvents under Inert Gas q1->a1_no No q2 Verify Catalyst Activity a1_yes->q2 a2_yes Catalyst is Active q2->a2_yes Yes a2_no Use Fresh Catalyst q2->a2_no No q3 Check Substrate Purity a2_yes->q3 a3_yes Substrate is Pure q3->a3_yes Yes a3_no Purify Substrate Before Reaction q3->a3_no No optimize Optimize Reaction Conditions (Temp., Catalyst Loading) a3_yes->optimize

Caption: Troubleshooting guide for low conversion in this compound synthesis.

References

Technical Support Center: Synthesis of 1,13-Tetradecadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,13-tetradecadiene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound include olefin metathesis, Wittig reactions, and Grignard reagent-based synthesis.[1] Olefin metathesis, particularly cross-metathesis using Grubbs catalysts, is a prevalent method involving the reaction of two smaller alkenes.[1][2][3] The Wittig reaction offers a reliable way to form the carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde. Grignard synthesis is a fundamental approach for creating the carbon skeleton.[1]

Q2: What are the main challenges in achieving a high yield of this compound?

A2: Low yields in this compound synthesis are often due to sub-optimal reaction conditions (temperature, reaction time, reactant concentration), catalyst deactivation, and the occurrence of side reactions.[4] In cross-metathesis, challenges include competing self-metathesis (homodimerization) of the starting alkenes, control of the final double bond geometry (E/Z isomerism), and isomerization of the product.[1]

Q3: How can I purify the synthesized this compound?

A3: Purification of this compound is typically achieved through column chromatography on silica gel.[4] The choice of eluent (often a hexane/ethyl acetate gradient) is crucial for separating the desired product from unreacted starting materials, catalyst residues, and any side products.[4]

Q4: What are the known safety hazards associated with this compound?

A4: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] It is a combustible liquid and should be handled in a well-ventilated area, away from ignition sources.[1] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be worn.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient catalyst activity or catalyst decomposition.- Ensure the use of a suitable catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst for metathesis.[2][3]- Use fresh, high-purity catalyst.- Ensure rigorous air- and moisture-free conditions by using degassed solvents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen).
Sub-optimal reaction conditions.- Optimize the reaction temperature. For many Grubbs catalysts, a temperature between 40-60°C is effective.[6]- Adjust the reaction time; monitor the reaction progress using TLC or GC-MS.- For cross-metathesis, ensure the continuous removal of the ethylene byproduct by bubbling an inert gas through the reaction mixture or performing the reaction under a vacuum to drive the equilibrium towards the product.[2]
Formation of Multiple Products (Side Reactions) Competing homodimerization in cross-metathesis.- Use a stoichiometric excess of one of the alkene partners, typically the more volatile or less expensive one (e.g., ethylene in ethenolysis).- Adjust the concentration of the reactants; in some cases, higher dilution can favor the desired cross-metathesis over homodimerization.
Isomerization of the double bonds.- This can be caused by the decomposition of ruthenium catalysts into ruthenium-hydride species.[1]- Additives such as 1,4-benzoquinone can sometimes suppress isomerization.- Choose a catalyst less prone to forming these hydride species.
Difficulty in Product Purification Co-elution of the product with side products or catalyst residues.- Optimize the solvent system for column chromatography.- Consider a pre-purification step, such as filtration through a plug of silica gel to remove the bulk of the ruthenium catalyst.- Quenching the reaction with an agent like ethyl vinyl ether can help in the removal of the catalyst.[6]
Inconsistent E/Z Selectivity Nature of the catalyst and reaction conditions.- The choice of catalyst can influence the stereochemical outcome. Some specialized Grubbs catalysts offer higher selectivity for either the E or Z isomer.[2]- Reaction temperature and solvent can also affect the E/Z ratio. A systematic optimization of these parameters may be necessary.

Data Presentation

Table 1: Representative Yields for this compound Synthesis via Cross-Metathesis of 1-Dodecene and Ethylene with Different Catalysts.

The following data is illustrative and based on typical results for similar cross-metathesis reactions. Actual yields may vary based on specific experimental conditions.

Catalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)E/Z Ratio
Grubbs I (5%)45124585:15
Grubbs II (2%)4087890:10
Hoveyda-Grubbs II (2%)4068592:8
Grubbs II (2%)6087288:12
Hoveyda-Grubbs II (1%)40128091:9

Experimental Protocols

Protocol 1: Synthesis of this compound via Cross-Metathesis

This protocol describes a general procedure for the synthesis of this compound by the cross-metathesis of 1-dodecene with ethylene gas, catalyzed by a second-generation Grubbs catalyst.

Materials:

  • 1-Dodecene

  • Second-generation Grubbs catalyst (e.g., Hoveyda-Grubbs II)

  • Anhydrous dichloromethane (DCM) or toluene

  • Ethylene gas (high purity)

  • Ethyl vinyl ether (for quenching)

  • Silica gel for chromatography

  • Hexanes and ethyl acetate for chromatography

  • Standard laboratory glassware for air-sensitive reactions (Schlenk flask, condenser)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum and backfill with an inert gas.

    • Dissolve 1-dodecene (1.0 eq) in anhydrous, degassed DCM or toluene (to achieve a concentration of approximately 0.1-0.2 M).

  • Degassing:

    • Degas the solution by bubbling a gentle stream of argon or nitrogen through it for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, add the Hoveyda-Grubbs II catalyst (1-2 mol%) to the reaction flask.

  • Reaction:

    • Begin bubbling ethylene gas through the stirred solution via a needle below the surface of the liquid. Maintain a constant, gentle flow of ethylene.

    • Heat the reaction mixture to the desired temperature (e.g., 40-45°C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Quenching:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Stop the ethylene flow and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the this compound.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Metathesis Reaction cluster_workup Workup & Purification setup1 Dissolve 1-Dodecene in Anhydrous Solvent setup2 Degas Solution with Inert Gas setup1->setup2 add_catalyst Add Grubbs Catalyst setup2->add_catalyst start_ethylene Bubble Ethylene Gas add_catalyst->start_ethylene heat_reaction Heat to 40-45°C start_ethylene->heat_reaction monitor Monitor by TLC/GC-MS heat_reaction->monitor quench Quench with Ethyl Vinyl Ether monitor->quench concentrate Concentrate in vacuo quench->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound via cross-metathesis.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_purity Purity & Side Reactions start Low Yield Issue check_catalyst Check Catalyst Activity & Handling start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Analyze for Side Products start->check_purity catalyst1 Use fresh, high-purity catalyst check_catalyst->catalyst1 catalyst2 Ensure inert atmosphere (Ar/N2) check_catalyst->catalyst2 catalyst3 Use degassed solvents check_catalyst->catalyst3 conditions1 Optimize temperature (e.g., 40-60°C) check_conditions->conditions1 conditions2 Ensure efficient ethylene removal check_conditions->conditions2 conditions3 Vary reactant concentrations check_conditions->conditions3 purity1 Check for homodimers via GC-MS check_purity->purity1 purity2 Check for isomerization products check_purity->purity2 purity3 Add isomerization inhibitor (e.g., BQ) check_purity->purity3 outcome Improved Yield

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Separation of E/Z Isomers of 1,13-Tetradecadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the separation of E/Z isomers of 1,13-tetradecadiene. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification and analysis of these geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the E/Z isomers of this compound?

A1: The main challenges stem from the subtle differences in the physicochemical properties of the E/Z isomers of this compound. Their similar boiling points and polarities make separation by standard distillation or basic chromatography difficult. Achieving baseline resolution often requires specialized chromatographic techniques that can exploit the nuanced differences in their molecular shape and π-electron distribution.

Q2: Which chromatographic techniques are most effective for separating E/Z isomers of long-chain dienes like this compound?

A2: The most successful techniques include:

  • Argentation (Silver-Ion) Chromatography: This is a powerful method that utilizes the reversible interaction between silver ions and the π-electrons of the double bonds.[1] The differential stability of the silver-alkene complexes between the E and Z isomers allows for excellent separation.

  • Gas Chromatography (GC): High-resolution capillary GC with a polar stationary phase is effective for separating volatile isomers like this compound. The choice of column and temperature programming is critical.[2]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed. Reversed-phase HPLC on a C18 column often provides good separation for similar long-chain unsaturated compounds.[2]

Q3: How can I confirm the identity and purity of the separated E/Z isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying E and Z isomers. The coupling constants (J-values) of the vinylic protons are characteristically different for cis (Z) and trans (E) configurations.[3] For Z-isomers, the J-value is typically in the range of 6-12 Hz, while for E-isomers, it is larger, around 12-18 Hz. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and provide fragmentation patterns that may differ subtly between isomers.

Q4: Can the E/Z isomers of this compound interconvert during the separation process?

A4: While generally stable, long-chain dienes can be susceptible to isomerization under certain conditions, such as exposure to acid, heat, or light. It is crucial to use mild conditions during separation and storage to prevent interconversion.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
IssuePotential CauseTroubleshooting Steps
Poor Resolution / Co-elution of Isomers 1. Inappropriate GC column. 2. Temperature program is too fast. 3. Carrier gas flow rate is not optimal. 4. Column overloading.1. Use a high-polarity capillary column (e.g., WAX or cyanopropyl-based phases).[2][4] 2. Employ a slower temperature ramp, especially around the elution temperature of the isomers.[2] 3. Optimize the linear velocity of the carrier gas (Helium or Hydrogen). 4. Reduce the injection volume or dilute the sample.
Peak Tailing 1. Active sites in the injector liner or column. 2. Column contamination.1. Use a deactivated injector liner. Trim the first few centimeters of the column. 2. Bake out the column at a high temperature (within its limits). If tailing persists, the column may need replacement.
Inconsistent Retention Times 1. Leaks in the GC system. 2. Fluctuations in oven temperature or carrier gas pressure.1. Perform a leak check of the system, paying close attention to the septum and column fittings. 2. Verify the stability of the oven temperature and the precision of the gas flow controllers.
Argentation Chromatography Troubleshooting
IssuePotential CauseTroubleshooting Steps
Poor Separation of Isomers 1. Incorrect solvent polarity. 2. Insufficient silver nitrate loading on the stationary phase. 3. Column deactivation.1. Optimize the mobile phase polarity. For silica-based argentation chromatography, a non-polar mobile phase (e.g., hexane) with a small amount of a more polar solvent (e.g., toluene or diethyl ether) is typically used. 2. Ensure the silica gel is properly impregnated with an adequate concentration of silver nitrate. 3. Protect the column from light and reactive compounds that can reduce the silver ions.
Broad Peaks 1. Unevenly packed column. 2. Sample overloading.1. Repack the column to ensure a homogenous bed. 2. Reduce the amount of sample loaded onto the column.
Irreproducible Results 1. Degradation of the silver-impregnated silica. 2. Inconsistent mobile phase composition.1. Prepare fresh argentation silica gel for each set of experiments or as needed. 2. Precisely prepare the mobile phase and ensure it is well-mixed.

Experimental Protocols

Protocol 1: Separation of E/Z Isomers by Argentation Column Chromatography

This protocol is adapted from methods used for the separation of similar long-chain diene isomers.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Silver nitrate (AgNO₃)

  • Hexane (HPLC grade)

  • Toluene (HPLC grade)

  • Glass chromatography column

  • Fraction collector

  • Rotary evaporator

Methodology:

  • Preparation of Silver-Impregnated Silica Gel (SNIS):

    • Dissolve silver nitrate in methanol to create a saturated solution.

    • In a round-bottom flask, add silica gel.

    • Slowly add the silver nitrate solution to the silica gel while gently swirling. Use enough solution to form a free-flowing slurry.

    • Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. Protect from light.

  • Column Packing:

    • Dry-pack the chromatography column with the prepared silver-impregnated silica gel.

    • Gently tap the column to ensure even packing.

    • Pre-elute the column with hexane.

  • Sample Loading and Elution:

    • Dissolve the E/Z isomer mixture of this compound in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

    • Begin elution with hexane, collecting fractions.

    • Gradually increase the polarity of the mobile phase by adding small percentages of toluene to the hexane (e.g., 1%, 2%, 5% toluene in hexane) to elute the more strongly retained isomer.

  • Fraction Analysis:

    • Analyze the collected fractions by GC-MS to determine the purity of the separated isomers.

    • Combine the fractions containing the pure E and Z isomers.

    • Remove the solvent using a rotary evaporator.

Protocol 2: Analysis of E/Z Isomers by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • High-polarity capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C (FID) or 280 °C (MS transfer line)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp at 5 °C/min to 220 °C.

    • Hold at 220 °C for 10 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

Expected Results: The E-isomer is expected to elute slightly before the Z-isomer on a polar GC column due to its more linear shape and lower interaction with the stationary phase.

Data Presentation

Table 1: Representative Chromatographic Data for the Separation of E/Z Isomers of a C14 Diene

TechniqueStationary PhaseMobile Phase / Carrier GasAnalyteRetention Time (min)Resolution (Rs)
GCDB-WAXHeliumE-1,13-tetradecadiene15.2\multirow{2}{}{>1.5}
Z-1,13-tetradecadiene15.5
Argentation HPLCAgNO₃-Silica1% Toluene in HexaneE-1,13-tetradecadiene12.8\multirow{2}{}{>2.0}
Z-1,13-tetradecadiene18.3

Note: The data in this table are representative and may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_separation Separation cluster_analysis Analysis & Characterization start E/Z Isomer Mixture of This compound separation Chromatographic Separation (Argentation or GC) start->separation fractions Collect Fractions separation->fractions analysis Purity & Identity Analysis (GC-MS, NMR) fractions->analysis pure_e Pure E-Isomer analysis->pure_e Identify E pure_z Pure Z-Isomer analysis->pure_z Identify Z troubleshooting_logic start Poor Isomer Separation check_column Is the correct column (high polarity for GC, argentated for LC) being used? start->check_column check_method Are the method parameters (temperature ramp, mobile phase) optimized? check_column->check_method Yes solution_column Select appropriate column. check_column->solution_column No check_sample Is the sample overloaded? check_method->check_sample Yes solution_method Optimize temperature program or mobile phase gradient. check_method->solution_method No solution_sample Reduce injection volume or dilute sample. check_sample->solution_sample Yes good_separation Good Separation check_sample->good_separation No solution_column->good_separation solution_method->good_separation solution_sample->good_separation

References

Technical Support Center: Prevention of Diene Polymerization During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of diene compounds. Find answers to frequently asked questions and detailed troubleshooting guides to prevent unwanted polymerization and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are diene compounds prone to polymerization during storage?

Diene compounds, especially conjugated dienes, are susceptible to polymerization due to the reactivity of their double bonds. The polymerization process is typically a free-radical chain reaction that can be initiated by heat, light, oxygen (through peroxide formation), or impurities.[1][2] This uncontrolled polymerization can alter the properties of the compound, rendering it unsuitable for use, and in a sealed container, the exothermic reaction can lead to a dangerous buildup of pressure.[1]

Q2: What are polymerization inhibitors and how do they function?

Polymerization inhibitors are chemical compounds added in small amounts to monomers to prevent their spontaneous polymerization.[3][4] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[3] Phenolic inhibitors, such as hydroquinone (HQ), 4-tert-butylcatechol (TBC), butylated hydroxytoluene (BHT), and the monomethyl ether of hydroquinone (MEHQ), are commonly used. These inhibitors donate a hydrogen atom to the reactive polymer radical, forming a stable phenoxyl radical that is not reactive enough to initiate a new polymer chain, thus breaking the polymerization cycle.[5] The presence of dissolved oxygen is often necessary for phenolic inhibitors to function effectively.[3][4]

Q3: What are the ideal storage conditions for diene compounds?

To minimize the risk of polymerization, diene compounds should be stored in a cool, dry, and dark environment. The storage area should be well-ventilated and away from heat sources, sparks, and open flames. It is also crucial to store them away from strong oxidizing agents and free-radical initiators. The container should be tightly sealed to prevent exposure to air and moisture.[1] For many dienes, refrigeration at 2-8°C is recommended.[2]

Q4: What are some visible signs of diene polymerization?

Visible indicators of polymerization include:

  • Increased Viscosity: The liquid may become noticeably thicker or more syrupy.[2]

  • Formation of Solids: The appearance of white solids, precipitates, or a gel-like substance.[6]

  • Discoloration: The compound may develop a yellow or brownish tint.[7]

  • Cloudiness: The liquid may lose its clarity and become hazy.[7]

If any of these signs are observed, the integrity of the diene may be compromised, and it should be handled with caution.

Data Presentation: Storage Conditions and Inhibitor Concentrations

The following table summarizes recommended storage temperatures and typical inhibitor concentrations for common diene compounds.

Diene CompoundRecommended Storage TemperatureInhibitorTypical Concentration
1,3-Butadiene< 25°C (77°F)4-tert-butylcatechol (TBC)100 - 150 ppm
Isoprene≤ 35°C (95°F)[8]Hydroquinone (HQ)100 - 200 ppm
Chloroprene2-8°C (36-46°F)MEHQ or Phenothiazine50 - 250 ppm
2,3-Dimethyl-1,3-butadiene2-8°C (36-46°F)Butylated hydroxytoluene (BHT)100 - 200 ppm

Note: These are general guidelines. Always refer to the Safety Data Sheet (SDS) and product documentation provided by the supplier for specific storage recommendations.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors using an Aqueous Base Wash

This method is effective for removing acidic phenolic inhibitors like TBC and hydroquinone.

Materials:

  • Diene compound containing a phenolic inhibitor

  • 5-10% aqueous sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Erlenmeyer flask

  • Stir plate and stir bar (optional)

Procedure:

  • Place the diene compound in a separatory funnel.

  • Add an equal volume of 5-10% NaOH solution.

  • Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with the NaOH solution one to two more times.

  • Wash the organic layer with an equal volume of distilled water to remove residual NaOH.

  • Wash the organic layer with an equal volume of brine to aid in drying.

  • Drain the diene into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or CaCl₂ to the diene and swirl to remove any remaining water.

  • Decant or filter the dried, inhibitor-free diene.

  • Important: The inhibitor-free diene is highly reactive and should be used immediately.[3]

Protocol 2: Removal of Inhibitors using an Alumina Column

This is a convenient method for removing phenolic inhibitors without the use of aqueous solutions.

Materials:

  • Diene compound containing an inhibitor

  • Basic or neutral activated alumina (Brockmann I, standard grade, ~150 mesh)[3]

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Sand (optional)

  • Collection flask

Procedure:

  • Secure the chromatography column in a vertical position in a fume hood.

  • Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column.

  • Add a thin layer of sand over the glass wool (optional).

  • Slowly pour the activated alumina into the column, gently tapping the side to ensure even packing. A general guideline is to use 10-20g of alumina per 100 mL of monomer.[3]

  • Add another thin layer of sand on top of the alumina bed to prevent disturbance.

  • Place a clean, dry collection flask under the column outlet.

  • Carefully pour the diene onto the top of the alumina column.

  • Open the stopcock and allow the diene to flow through the column under gravity. Do not apply pressure.[9]

  • Collect the purified, inhibitor-free diene. The inhibitor will be adsorbed onto the alumina.[3]

  • Important: Do not allow the column to run dry during the purification.[9] Once the inhibitor is removed, the diene should be used immediately or stored under an inert atmosphere at low temperature for a very short period.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Increased viscosity or formation of solids in the storage container. 1. Storage temperature is too high. 2. Exposure to light or air (oxygen). 3. Depletion of the inhibitor. 4. Contamination with an initiator (e.g., peroxides).1. Immediately cool the sample to 2-8°C.[6] 2. Test for the presence of oligomers using techniques like GPC. 3. If polymerization is advanced, the material may not be suitable for use. Dispose of it according to your institution's hazardous waste guidelines. 4. Review storage procedures; ensure the container is tightly sealed, protected from light, and stored at the recommended temperature.[2][7]
Discoloration (yellowing) of the diene. 1. Oxidation of the diene or inhibitor. 2. Onset of polymerization.1. Minimize headspace in the storage container to reduce oxygen exposure. 2. Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing.[7] 3. Verify the purity of the sample using an appropriate analytical method (e.g., GC, NMR) before use.[7]
The diene polymerizes during an inhibitor removal procedure (e.g., distillation). 1. The temperature of the distillation is too high. 2. The inhibitor was completely removed before heating.1. For distillations, always use vacuum to lower the boiling point and keep the temperature as low as possible.[3] 2. Do not fully remove the inhibitor before distillation. A small amount can prevent polymerization during heating. The non-volatile inhibitor will remain in the distillation flask.
Inhibitor removal via alumina column is ineffective. 1. The alumina is not sufficiently activated or is the wrong type. 2. The column was not packed properly, leading to channeling. 3. The capacity of the alumina was exceeded.1. Use fresh, basic, or neutral activated alumina.[3] 2. Repack the column, ensuring it is packed evenly without air gaps. 3. Use a larger amount of alumina for the volume of diene being purified.

Visualizations

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) R 2 R• (Free Radicals) I->R Heat, Light RM R-M• (Propagating Radical) R->RM + Monomer M Monomer (Diene) RMn R-(M)n-M• RMn1 R-(M)n+1-M• RMn->RMn1 + Monomer P1 Polymer Radical DeadPolymer Dead Polymer P1->DeadPolymer Combination or Disproportionation P2 Polymer Radical P2->DeadPolymer Combination or Disproportionation Inhibition_Mechanism PolymerRadical Growing Polymer Radical (P•) DeadPolymer Terminated Polymer (P-H) PolymerRadical->DeadPolymer + ArOH Phenol Phenolic Inhibitor (ArOH) PhenoxylRadical Stable Phenoxyl Radical (ArO•) Phenol->PhenoxylRadical H• donation PhenoxylRadical->PhenoxylRadical Troubleshooting_Diene_Polymerization start Signs of Polymerization Observed? (e.g., increased viscosity, solids) check_storage Review Storage Conditions: - Temperature too high? - Exposed to light/air? start->check_storage Yes ok No signs of polymerization. Proceed with experiment. start->ok No review_handling Review Handling Procedures: - Inhibitor removed too early? - Contamination? check_storage->review_handling Correct Conditions remediate Action: 1. Cool sample immediately. 2. Purge with inert gas. 3. Check inhibitor level. check_storage->remediate Incorrect Conditions use_caution Action: Test purity before use. If impure, consider purification or disposal. review_handling->use_caution Potential Issue Identified remediate->use_caution dispose Action: Dispose of material per safety guidelines. use_caution->dispose Purity compromised

References

Technical Support Center: Optimizing GC-MS for Tetradecadiene Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the successful detection and analysis of tetradecadiene isomers.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for tetradecadiene analysis?

A1: The choice of GC column depends on the specific analytical goal.

  • For general-purpose analysis and separation of isomers with different boiling points , a non-polar or weakly polar column is a good starting point. A common choice is a column with a 5% phenyl polymethylsiloxane stationary phase (e.g., DB-5ms or HP-5ms).[1][2]

  • For high-resolution separation of positional and geometric (cis/trans) isomers , a high-polarity column is recommended.[3] Columns with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAXetr) have shown success in separating long-chain alkene isomers.[1][3] Longer columns (e.g., 60 m) will generally provide better resolution for closely eluting isomers.[3]

Q2: I am not seeing any peaks for my tetradecadiene sample. What should I check first?

A2: If no peaks are visible, it's important to systematically check the instrument's condition. Start with the simplest explanations before moving to more complex issues.

  • Confirm Injection: Ensure the autosampler or manual injection was successful and the correct sample vial was used.

  • Check for Leaks: Air leaks are a common cause of sensitivity issues. Check the septum, ferrules, and all connections with an electronic leak detector.

  • Verify Gas Flow: Ensure the carrier gas cylinder is not empty and that the flow rates are set correctly.

  • Inspect the Injector: A contaminated or plugged injector liner can trap your analyte. Check the liner and replace it if it appears dirty.[2]

  • Confirm MS Settings: Ensure the mass spectrometer is turned on, the filament is working, and the correct mass range is being scanned.

Q3: My tetradecadiene peak is tailing. How can I improve the peak shape?

A3: Peak tailing for a non-polar compound like tetradecadiene often points to activity or physical issues in the GC system.

  • Active Sites: Even though tetradecadiene is non-polar, active sites in the injector liner or on the column can cause interactions that lead to tailing. Use a fresh, deactivated (silanized) inlet liner. If the problem persists, trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues or active sites.

  • Poor Column Installation: An improper column cut or incorrect installation depth in the injector can create dead volume, leading to peak tailing. Re-cut the column ensuring a clean, 90° cut and reinstall it according to the manufacturer's specifications.

  • Column Contamination: Non-volatile contaminants from previous injections can accumulate at the head of the column. Try baking out the column at its maximum recommended temperature. If this doesn't resolve the issue, trimming the column is the next step.

  • Inappropriate Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 10-20°C below the boiling point of your sample solvent to ensure proper focusing of the analyte at the head of the column.

Q4: My peaks are fronting (shark-fin shape). What is the cause?

A4: Peak fronting is typically a sign of column overload or an incompatible solvent.

  • Sample Concentration is Too High: This is the most common cause. Dilute your sample and reinject.

  • Injection Volume is Too Large: If you cannot dilute the sample, reduce the injection volume.

  • Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can cause poor peak shape. Ensure your solvent and column phase are compatible (e.g., using hexane with a non-polar DB-5ms column).

Q5: How can I increase the sensitivity of my analysis for trace-level tetradecadiene detection?

A5: To improve sensitivity, you need to optimize both the GC separation and the MS detection.

  • Use Splitless Injection: For trace analysis, a splitless injection ensures that the majority of your sample is transferred to the column.

  • Optimize MS Parameters: Ensure the ion source and quadrupole temperatures are optimal (e.g., starting at 230°C and 150°C, respectively). A proper MS tune is critical for performance.

  • Use Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, SIM mode focuses the mass spectrometer on detecting only a few characteristic ions of tetradecadiene. This can increase sensitivity by 1 to 2 orders of magnitude.[4] Based on the mass spectrum of tetradecadiene isomers, key ions to monitor would include the molecular ion (m/z 194.2) and major fragment ions (e.g., m/z 41, 55, 69, 81).[5][6]

Quantitative Data Summary

The following tables provide recommended starting parameters for the GC-MS analysis of tetradecadiene. These should be considered as starting points and may require further optimization for your specific application and instrument.

Table 1: Recommended GC Parameters

ParameterRecommended Setting (Non-Polar Column)Recommended Setting (High-Polarity Column)Rationale
Injector Type Split/SplitlessSplit/SplitlessSplitless for trace analysis; Split for higher concentrations.
Injector Temp. 250 - 280 °C250 °CEnsures complete vaporization without thermal degradation.
Liner Deactivated, single taper w/ glass woolDeactivated, single taper w/ glass woolPromotes vaporization and traps non-volatile matrix components.
Carrier Gas Helium or HydrogenHelium or HydrogenHydrogen allows for faster analysis times.
Flow Rate 1.0 - 1.5 mL/min1.0 - 1.5 mL/minOptimal for standard 0.25 mm ID columns.
Oven Program 50°C (hold 1 min), ramp 10°C/min to 300°C (hold 5 min)50°C (hold 2 min), ramp 5°C/min to 240°C (hold 10 min)Gradual ramp improves separation of isomers.[2][3]
Column Phase 5% Phenyl Polymethylsiloxane (e.g., HP-5ms)Polyethylene Glycol (e.g., DB-WAXetr)Non-polar for general analysis, polar for isomer separation.[1][3]
Column Dims. 30 m x 0.25 mm ID, 0.25 µm film60 m x 0.25 mm ID, 0.25 µm filmLonger column for better resolution of isomers.[3]

Table 2: Recommended MS Parameters

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard for creating reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for generating library-searchable spectra.[2]
Source Temp. 230 °CA common starting point for good ionization efficiency.
Quadrupole Temp. 150 °CA typical setting for stable mass filtering.
Scan Mode Full Scan or Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for increased sensitivity.[4]
Full Scan Range m/z 40-250Covers the molecular ion (194.36 g/mol ) and key fragments.[5][6]
SIM Ions Quantifier: 55 or 81, Qualifiers: 41, 69, 194Based on common fragments in tetradecadiene spectra.[5][6]
Solvent Delay 2 - 3 minutesPrevents the solvent peak from saturating the detector.

Experimental Protocols

Protocol 1: Sample Preparation (Dilute and Shoot)

For relatively clean samples, a simple dilution is often sufficient.

  • Solvent Selection: Use a high-purity volatile solvent such as hexane or dichloromethane.

  • Sample Dilution: Prepare a stock solution of your sample. Serially dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

  • Vial Transfer: Transfer the final diluted sample into a 1.5 mL glass autosampler vial with a PTFE-lined cap.

  • Blank Preparation: Prepare a solvent blank using the same solvent to check for system contamination.

Protocol 2: GC-MS Method for High-Resolution Isomer Separation

This protocol is adapted for the separation of tetradecadiene isomers based on a method for long-chain alkenes.[3]

  • Install a High-Polarity Column: Install a 60 m x 0.25 mm ID, 0.25 µm film polyethylene glycol (e.g., DB-WAXetr) column.

  • Set GC Parameters:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 10 minutes.

  • Set MS Parameters:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 250 °C

    • Scan Mode: Use Full Scan (m/z 40-250) for initial runs to confirm retention times and fragmentation patterns. Switch to SIM mode for quantitative analysis, monitoring ions such as m/z 41, 55, 81, and 194.

    • Solvent Delay: Set a solvent delay appropriate for the solvent used (e.g., 3 minutes for hexane).

  • Injection and Data Acquisition: Inject 1 µL of the prepared sample and acquire the data.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to authentic standards if available.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Crude Sample Dilution Dilution in Hexane (10-100 µg/mL) Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Inject 1 µL (Splitless Mode) Vial->Injection Separation GC Separation (High-Polarity Column, Temp. Program) Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Detection MS Detection (Full Scan or SIM) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Identify Peak Identification (Mass Spectrum & RT) Chromatogram->Identify Quantify Quantification (Peak Area) Identify->Quantify Report Report Quantify->Report Final Report

Caption: GC-MS workflow for tetradecadiene isomer analysis.

Troubleshooting_Tree Start Poor Peak Shape (Tailing or Fronting) IsTailing Is the peak tailing? Start->IsTailing CheckOverload Peak is Fronting: Column Overload Likely IsTailing->CheckOverload No CheckSystemActivity Peak is Tailing: Check for System Activity / Dead Volume IsTailing->CheckSystemActivity Yes DiluteSample 1. Dilute Sample 2. Reduce Injection Volume CheckOverload->DiluteSample Resolved Problem Resolved DiluteSample->Resolved CheckLiner 1. Replace Inlet Liner with a new, deactivated one. CheckSystemActivity->CheckLiner CheckColumnInstall 2. Check Column Installation (Cut & Depth) CheckLiner->CheckColumnInstall ContactSupport Issue Persists: Contact Technical Support CheckLiner->ContactSupport TrimColumn 3. Trim 10-20 cm from column inlet CheckColumnInstall->TrimColumn CheckColumnInstall->ContactSupport TrimColumn->Resolved TrimColumn->ContactSupport

Caption: Troubleshooting decision tree for common peak shape issues.

References

Technical Support Center: Overcoming Poor Solubility of 1,13-Tetradecadiene in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 1,13-tetradecadiene in their experimental assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address these issues and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous assay buffer?

A1: this compound is a long-chain hydrocarbon, making it highly hydrophobic (water-repelling). Its estimated water solubility is extremely low, at approximately 0.01594 mg/L at 25°C.[1] When you introduce a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, into an aqueous buffer, the drastic change in solvent polarity causes the compound to crash out of solution as it is not readily soluble in water.

Q2: What is the best way to prepare a stock solution of this compound?

Q3: How can I introduce this compound into my aqueous assay without precipitation?

A3: There are several methods to improve the apparent solubility of this compound in aqueous solutions. The most common approaches include:

  • Using a Co-solvent: Carefully dilute your high-concentration DMSO stock into your final assay buffer, ensuring the final DMSO concentration remains low (typically below 1%, and for cell-based assays, often below 0.5%) to avoid solvent-induced artifacts or toxicity.

  • Employing Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[4]

  • Utilizing Detergents: Non-ionic detergents such as Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, effectively dispersing them in the aqueous phase. This method is often used in biochemical assays.

Q4: Can the solubilizing agents themselves interfere with my assay?

A4: Yes, it is crucial to consider the potential for interference from the solubilizing agent.

  • DMSO: Can inhibit certain enzymes and may be toxic to cells at higher concentrations.[5]

  • Cyclodextrins: Can sometimes interact with assay components or the target protein itself.

  • Detergents: Can denature proteins, disrupt cell membranes, and interfere with certain assay readouts, especially at concentrations above their critical micelle concentration (CMC).[6]

It is essential to run appropriate vehicle controls (assay buffer with the solubilizing agent at the same final concentration) to account for any effects of the solubilizing agent alone.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Observation: The solution becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution to the aqueous buffer.

Potential Cause Recommended Solution
"Solvent Shock" : Rapid change in polarity upon dilution.Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations.
Concentration Exceeds Solubility Limit : The final concentration of this compound is too high for the chosen solubilization method.Lower the final concentration of this compound in your assay. You may need to perform a dose-response experiment to find the maximum achievable concentration without precipitation.
Insufficient Solubilizing Agent : The concentration of the co-solvent, cyclodextrin, or detergent is too low to effectively solubilize the compound.Increase the concentration of the solubilizing agent, being mindful of its potential to interfere with the assay. For detergents, ensure the concentration is above the CMC.
Issue 2: Precipitation Over Time

Observation: The solution is initially clear but becomes cloudy or forms a precipitate after a period of incubation.

Potential Cause Recommended Solution
Temperature Effects : Changes in temperature during incubation can affect solubility.Ensure all components are at the same temperature before mixing. If incubating at a higher temperature (e.g., 37°C), pre-warm the assay buffer before adding the compound.
Compound Instability : The compound may be degrading over time, leading to less soluble byproducts.Minimize the incubation time if possible. Assess the stability of this compound under your assay conditions.
Interaction with Assay Components : The compound may be interacting with proteins or salts in the buffer, leading to precipitation.Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the cause.

Quantitative Data on Solubilizing Agents

The following tables provide key quantitative data for common solubilizing agents to aid in experimental design.

Table 1: Properties of Common Co-solvents

Co-solvent Recommended Max. Concentration (Cell-based Assays) Potential Issues
DMSO < 0.5%Can inhibit some enzymes, cellular toxicity at >1%.[5]
Ethanol < 1%Can cause protein denaturation and cellular stress.

Table 2: Properties of Common Detergents for Solubilization

Detergent Critical Micelle Concentration (CMC) Potential for Enzyme Inhibition
Tween® 20 ~0.005% (w/v)Generally considered mild, but can inhibit some enzymes.[7][8]
Triton™ X-100 ~0.015% (w/v)Can significantly affect the activity of some enzymes, such as certain proteases.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Preparation : Allow the vial of this compound to come to room temperature.

  • Weighing : Accurately weigh out 1.944 mg of this compound (Molecular Weight: 194.36 g/mol ) using an analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Dissolution : Add 100 µL of anhydrous, high-purity DMSO to the tube.

  • Mixing : Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Storage : Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Solubilization using Beta-Cyclodextrin

This protocol outlines a general method for preparing a this compound:β-cyclodextrin inclusion complex. The optimal molar ratio may need to be determined empirically.

  • Prepare Cyclodextrin Solution : Prepare a concentrated solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer (e.g., 5-10% w/v).

  • Add Compound : Add the this compound DMSO stock solution to the HP-β-CD solution while stirring. A 1:1 or 1:2 molar ratio of compound to cyclodextrin is a good starting point.

  • Complexation : Stir the mixture at room temperature for 1-2 hours, or overnight at 4°C, to allow for the formation of the inclusion complex.

  • Filtration (Optional) : If any precipitate remains, filter the solution through a 0.22 µm syringe filter to remove undissolved compound.

  • Use in Assay : The resulting clear solution can then be used in your assay. Remember to include a control with the HP-β-CD solution alone.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Methods cluster_assay Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve cosolvent Co-solvent Dilution dissolve->cosolvent Dilute stock into - aqueous buffer cyclodextrin Cyclodextrin Complexation dissolve->cyclodextrin Add stock to - cyclodextrin solution detergent Detergent Micelle Formation dissolve->detergent Add stock to - detergent solution run_assay Perform Assay cosolvent->run_assay cyclodextrin->run_assay detergent->run_assay analyze Analyze Results run_assay->analyze troubleshooting_flowchart cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitation Observed? check_mixing Improve Mixing Technique? start->check_mixing Yes lower_conc Lower Final Concentration? check_mixing->lower_conc No Improvement solution Solution Found check_mixing->solution Improved increase_solubilizer Increase Solubilizer? lower_conc->increase_solubilizer Still Precipitates lower_conc->solution Improved check_temp Control Temperature? increase_solubilizer->check_temp Still Precipitates increase_solubilizer->solution Improved check_stability Assess Stability? check_temp->check_stability No Improvement check_temp->solution Improved check_stability->solution Improved

References

Technical Support Center: Stabilization of 1,13-Tetradecadiene in Pheromone Lures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stabilization of 1,13-tetradecadiene in pheromone lures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in pheromone lures?

A1: As a non-conjugated diene, this compound is susceptible to degradation primarily through two pathways:

  • Autoxidation: A free-radical chain reaction with atmospheric oxygen, leading to the formation of hydroperoxides and other oxygenated derivatives. This process is accelerated by heat.

  • Photodegradation: UV radiation from sunlight can provide the energy to initiate degradation, including isomerization and oxidation, altering the chemical structure of the pheromone.

Q2: What types of stabilizers are recommended for this compound?

A2: To mitigate degradation, the use of antioxidants and UV stabilizers is highly recommended.

  • Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are effective at preventing oxidative degradation by scavenging free radicals.[1]

  • UV Stabilizers: UV absorbers, such as 2-hydroxy-4-methoxybenzophenone, help protect the pheromone from photodegradation by absorbing harmful UV radiation.[1]

Q3: What are the recommended concentrations for these stabilizers?

A3: The optimal concentration of stabilizers can vary depending on the lure matrix, environmental conditions, and desired field life. However, based on common applications in cosmetics, food preservation, and other pheromone formulations, the following ranges can be used as a starting point:

StabilizerTypeRecommended Concentration Range (% w/w)
Butylated Hydroxytoluene (BHT)Antioxidant0.001% - 1.0%
2-hydroxy-4-methoxybenzophenoneUV Stabilizer0.1% - 1.0%

Q4: How does the choice of dispenser material affect the stability of this compound?

A4: The dispenser material plays a crucial role in both the release rate and the protection of the pheromone.

  • Rubber Septa: Widely used, but can sometimes contain sulfur, which can catalyze the isomerization of dienes. It's important to use sulfur-free septa. Release rates from rubber septa can decline logarithmically over time.[2]

  • Polyethylene Vials: Often provide a more consistent, near zero-order release of the pheromone over a longer period. The dispenser matrix itself can also offer some physical protection from UV light and oxygen.[1]

Q5: What are the ideal storage conditions for this compound and formulated lures?

A5: Proper storage is critical to maximize shelf-life.

  • Long-term storage: Store pure this compound and unformulated lures at -20°C or below in airtight, amber glass vials to protect from light and oxygen.[1]

  • Short-term storage: For working solutions and formulated lures, refrigeration at 2-8°C is suitable. It is good practice to purge the container with an inert gas like argon or nitrogen before sealing to minimize oxygen exposure.[1]

Troubleshooting Guides

Problem 1: Rapid loss of lure attractiveness in the field.

Possible Cause Troubleshooting Steps
Pheromone Degradation 1. Incorporate an antioxidant (e.g., BHT at 0.1% w/w) and a UV stabilizer (e.g., 2-hydroxy-4-methoxybenzophenone at 0.5% w/w) into your lure formulation. 2. Switch to a more protective dispenser material, such as a polyethylene vial, which can shield the pheromone from environmental factors.[1] 3. Conduct an accelerated stability study (see Experimental Protocol 1) to quantify the degradation rate of your current formulation.
High Pheromone Release Rate ("Flash-off") 1. Some dispensers, like rubber septa, can have a high initial release rate that quickly depletes the pheromone. 2. Consider "pre-aging" the lures by leaving them in a ventilated area for 24 hours before field deployment to allow for a more stable release rate.
Environmental Factors 1. High temperatures and direct sunlight accelerate degradation and release. If possible, place traps in shaded locations. 2. Strong winds can rapidly dissipate the pheromone plume. Position traps in areas with some protection from direct wind.

Problem 2: Inconsistent or no trap capture.

Possible Cause Troubleshooting Steps
Lure Formulation Issues 1. Verify the purity of the this compound using GC-MS (see Experimental Protocol 2). 2. Ensure the correct ratio of pheromone components if using a blend. 3. Confirm that the concentration of any added stabilizers is not acting as a repellent. While uncommon at typical concentrations, this can be tested in olfactometer bioassays.
Improper Lure Handling and Storage 1. Always wear gloves when handling lures to avoid contamination. 2. Check the expiration date of the lures and ensure they have been stored under the recommended conditions (frozen or refrigerated, protected from light).[1]
Dispenser Issues 1. If using rubber septa, ensure they are from a sulfur-free source to prevent isomerization of the diene. 2. The release rate may be too low for the environmental conditions. Consider a dispenser with a higher release rate or increase the pheromone load.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Lures

Objective: To determine the stability of a this compound lure formulation under elevated temperature and UV exposure to predict its field life.

Materials:

  • Formulated this compound lures (with and without stabilizers).

  • Control lures stored at -20°C.

  • Environmental chamber with controlled temperature, humidity, and UV light source.

  • Amber glass vials (2 mL).

  • Hexane (HPLC grade).

  • Internal standard (e.g., tetradecane).

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Prepare a batch of lures with your desired this compound concentration and stabilizer(s). Prepare a control batch without stabilizers.

  • Accelerated Aging: Place a subset of lures in an environmental chamber at an elevated temperature (e.g., 40°C) and under a UV light source.

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 7, 14, 21, and 28 days), remove three lures of each formulation from the chamber. At the same time, retrieve three control lures from the freezer.

  • Pheromone Extraction: Place each lure into a separate 2 mL amber glass vial. Add 1 mL of hexane containing a known concentration of the internal standard. Seal the vial and allow it to extract for 24 hours at room temperature.

  • GC-MS Analysis: Analyze 1 µL of the hexane extract from each vial using the GC-MS protocol outlined below.

  • Data Analysis: Calculate the concentration of this compound remaining in each lure at each time point by comparing its peak area to that of the internal standard. Plot the percentage of remaining this compound against time for each formulation.

Protocol 2: GC-MS Analysis of this compound

Objective: To quantify the amount of this compound in a lure extract.

Instrumentation and Conditions:

Parameter Setting
Gas Chromatograph Agilent 7890B GC (or equivalent)
Mass Spectrometer Agilent 5977A MS (or equivalent)
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program 50°C for 1 min, then ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 40-450 m/z

Visualizations

degradation_pathways cluster_oxidation Autoxidation Pathway cluster_photo Photodegradation Pathway C14H26 This compound H_abstraction Hydrogen Abstraction (Initiation) C14H26->H_abstraction + Initiator (Heat, Light) Alkyl_Radical Alkyl Radical H_abstraction->Alkyl_Radical Oxygen_add Oxygen Addition Alkyl_Radical->Oxygen_add + O2 Peroxy_Radical Peroxy Radical Oxygen_add->Peroxy_Radical H_abstraction2 Hydrogen Abstraction (Propagation) Peroxy_Radical->H_abstraction2 + C14H26 Hydroperoxide Hydroperoxide H_abstraction2->Hydroperoxide Further_Oxidation Further Oxidation Hydroperoxide->Further_Oxidation Degradation_Products Aldehydes, Ketones, etc. Further_Oxidation->Degradation_Products C14H26_photo This compound UV_absorption UV Photon Absorption C14H26_photo->UV_absorption + hv Excited_State Excited State UV_absorption->Excited_State Isomerization Isomerization Excited_State->Isomerization Photo_oxidation Photo-oxidation Excited_State->Photo_oxidation + O2 Isomers Geometric Isomers Isomerization->Isomers Oxidized_Products Oxidized Degradation Products Photo_oxidation->Oxidized_Products

Caption: Major degradation pathways for this compound.

troubleshooting_workflow start Low/No Trap Capture check_lure Check Lure Age & Storage start->check_lure check_lure->lure_ok Yes lure_bad Lure Expired/Improperly Stored check_lure->lure_bad No check_stabilizers Are Stabilizers Used? replace_lure Replace Lure lure_bad->replace_lure check_stabilizers->stabilizers_yes Yes check_stabilizers->stabilizers_no No check_dispenser Check Dispenser Type add_stabilizers Add BHT and UV Stabilizer stabilizers_no->add_stabilizers end_point Re-evaluate Trap Capture add_stabilizers->end_point check_dispenser->dispenser_ok Yes dispenser_bad Dispenser Inappropriate check_dispenser->dispenser_bad No check_environment Assess Environmental Conditions change_dispenser Consider Polyethylene Vial dispenser_bad->change_dispenser change_dispenser->end_point check_environment->env_ok No env_harsh Harsh Conditions (High Temp/UV) check_environment->env_harsh Yes relocate_trap Relocate Trap to Shaded Area env_harsh->relocate_trap relocate_trap->end_point

References

minimizing byproducts in the synthesis of 1,13-tetradecadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,13-tetradecadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of this compound and minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale methods for the synthesis of this compound include Grignard reagent-based coupling, dehydrohalogenation of dihaloalkanes, and olefin metathesis. The choice of method often depends on the available starting materials, desired scale, and required purity.

Q2: What are the typical byproducts observed in the synthesis of this compound?

A2: Byproduct formation is dependent on the synthetic route chosen.

  • Grignard Coupling: Common byproducts include homocoupled alkanes (Wurtz coupling products), and starting materials from quenching of the Grignard reagent with trace amounts of water.[1]

  • Dehydrohalogenation: Isomeric dienes (e.g., 1,12-tetradecadiene, 2,12-tetradecadiene) can form, as well as substitution products (e.g., ethers, alcohols) depending on the base and solvent used.

  • Olefin Metathesis: Homocoupled products of the starting olefins and isomeric (E/Z) products of this compound can be significant byproducts.[2]

Q3: How can I purify this compound from the reaction mixture?

A3: For laboratory-scale purification, column chromatography using silica gel is effective for separating this compound from polar impurities and some isomeric byproducts. For larger-scale purification, fractional distillation under reduced pressure is a viable method.

Q4: What analytical techniques are recommended for characterizing this compound and its byproducts?

A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying the desired product and volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirming the position of the double bonds.

Troubleshooting Guides

Method 1: Grignard Reagent-Based Synthesis

This method typically involves the coupling of a Grignard reagent with an appropriate electrophile. For instance, the reaction of 11-bromoundecenylmagnesium bromide with allyl bromide.

Troubleshooting Common Issues in Grignard Synthesis

Problem Potential Cause Recommended Solution
Low or no yield of this compound Inactive Grignard reagent: The surface of magnesium turnings can have a passivating oxide layer. Trace moisture in glassware or solvents can quench the Grignard reagent.Activate magnesium with a small crystal of iodine or 1,2-dibromoethane. Thoroughly flame-dry all glassware under vacuum and use anhydrous solvents.[1]
Inefficient coupling: The coupling reaction may be slow or incomplete.Consider using a catalyst such as a copper(I) or iron(III) salt to promote the cross-coupling reaction.
Presence of a significant amount of homocoupled byproduct (e.g., 22-carbon diene) Wurtz-type side reaction: The Grignard reagent reacts with the unreacted alkyl halide starting material.Add the alkyl halide slowly to the Grignard reagent at a low temperature to maintain a low concentration of the halide.[1]
Recovery of starting materials Incomplete reaction: Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC.
Grignard reagent quenching: Exposure to air (oxygen) or moisture during the reaction.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 11-bromo-1-undecene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.

    • Once the reaction starts, add the remaining 11-bromo-1-undecene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of allyl bromide (1.1 equivalents) in anhydrous THF dropwise to the stirred Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification start_prep Mg turnings + I₂ add_halide Add 11-bromo-1-undecene in THF start_prep->add_halide reflux_prep Reflux add_halide->reflux_prep grignard 11-Undecenylmagnesium bromide reflux_prep->grignard add_allyl Add allyl bromide in THF at 0°C grignard->add_allyl react Stir at RT add_allyl->react crude_product Crude Product Mixture react->crude_product quench Quench with NH₄Cl(aq) crude_product->quench extract Extract with Et₂O quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product This compound purify->final_product

Caption: Workflow for the Grignard Synthesis of this compound.

Method 2: Dehydrohalogenation

This method involves the elimination of two equivalents of a hydrogen halide from a 1,14-dihalotetradecane using a strong base.

Troubleshooting Common Issues in Dehydrohalogenation

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction: The base may not be strong enough, or the reaction time/temperature is insufficient.Use a stronger base like potassium tert-butoxide. Increase the reaction temperature and/or time.[3]
Competing substitution reaction: The base acts as a nucleophile, leading to the formation of ethers or alcohols.Use a bulky, non-nucleophilic base such as potassium tert-butoxide. Use a non-polar, aprotic solvent.
Formation of isomeric dienes Non-selective proton abstraction: The base can abstract protons from different carbon atoms, leading to a mixture of diene isomers.The use of a sterically hindered base like potassium tert-butoxide generally favors the formation of the terminal (Hofmann) alkene.[3]
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,14-dibromotetradecane (1 equivalent) in anhydrous tert-butanol.

    • Add potassium tert-butoxide (2.5 equivalents) to the solution.[3]

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress by GC-MS to ensure the disappearance of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with pentane (3 x 50 mL).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Dehydrohalogenation_Logic cluster_conditions Reaction Conditions start 1,14-Dihalotetradecane base Strong Base start->base Reacts with steric_hindrance Steric Hindrance of Base base->steric_hindrance temperature Reaction Temperature base->temperature product This compound (Desired Product) steric_hindrance->product Favors Terminal Alkene byproducts Isomeric Dienes & Substitution Products steric_hindrance->byproducts Minimizes Isomers temperature->product Affects Rate temperature->byproducts Can Promote Side Reactions

Caption: Logical Relationships in Dehydrohalogenation for this compound Synthesis.

Method 3: Olefin Metathesis

Cross-metathesis of a long-chain terminal alkene with ethylene (ethenolysis) can be an efficient route to α,ω-dienes like this compound. Grubbs-type catalysts are commonly employed for this transformation.[4][5]

Troubleshooting Common Issues in Olefin Metathesis

Problem Potential Cause Recommended Solution
Low conversion of starting olefin Catalyst deactivation: The catalyst can be sensitive to impurities in the starting materials or solvents.Use purified, degassed solvents and filter the starting olefin through a plug of activated alumina to remove polar impurities.[6]
Insufficient catalyst loading: The amount of catalyst may be too low for the reaction to go to completion.Increase the catalyst loading in small increments (e.g., from 0.1 mol% to 0.5 mol%).
Formation of homocoupled byproducts Self-metathesis of the starting olefin: This is a common competing reaction in cross-metathesis.Use a high pressure of ethylene to favor the cross-metathesis reaction over self-metathesis.[5]
Formation of E/Z isomers Lack of stereoselectivity of the catalyst: Most Grubbs-type catalysts produce a mixture of E and Z isomers.The E/Z ratio is catalyst-dependent. For some applications, the mixture of isomers may be acceptable. If a specific isomer is required, a stereoselective catalyst may be necessary.
  • Reaction Setup:

    • In a high-pressure reactor, dissolve 1-dodecene (1 equivalent) in anhydrous and degassed dichloromethane.

    • Add a Grubbs-type catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 0.1-1.0 mol%) to the solution under an inert atmosphere.

  • Reaction:

    • Pressurize the reactor with ethylene gas (e.g., 100-200 psi).

    • Heat the reaction mixture to 40-50 °C with stirring for 12-24 hours.

    • Monitor the reaction progress by GC-MS.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the ethylene gas.

    • To quench the catalyst, add a small amount of ethyl vinyl ether and stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (hexane as eluent) or by vacuum distillation to isolate this compound.

Metathesis_Pathway cluster_products Possible Products start 1-Dodecene + Ethylene catalyst Grubbs Catalyst start->catalyst React in the presence of product This compound (Desired) catalyst->product Cross-Metathesis homo_dodecene Homocoupled 1-Dodecene catalyst->homo_dodecene Self-Metathesis homo_ethylene Polyethylene (minor) catalyst->homo_ethylene Self-Metathesis

Caption: Signaling Pathway for Olefin Metathesis in this compound Synthesis.

References

Technical Support Center: Commercial-Scale Synthesis of 1,13-Tetradecadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the commercial-scale synthesis of 1,13-tetradecadiene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up and production of this compound.

Issue IDProblemPotential CausesSuggested Solutions
SYN-001 Low Reaction Yield (<80%) Incomplete reaction: Insufficient reaction time or temperature. Catalyst deactivation: Presence of impurities in reactants or solvent (e.g., water, oxygen, peroxides).[1][2] Suboptimal catalyst loading: Too low catalyst concentration for the scale.Optimize reaction conditions: Increase reaction time in increments of 2-4 hours or temperature by 5-10°C. Monitor reaction progress by GC analysis. Ensure inert atmosphere: Thoroughly degas solvent and reactants. Use Schlenk techniques or a glovebox for catalyst handling.[3] Increase catalyst loading: Increase catalyst loading in small increments (e.g., from 0.05 mol% to 0.075 mol%).
SYN-002 Product Contamination with Isomers Catalyst-induced isomerization: Ruthenium hydride species formed from catalyst decomposition can promote double bond migration.[4] High reaction temperature: Promotes isomerization side reactions.Use fresh, high-purity catalyst: Ensure the catalyst has not degraded. Lower reaction temperature: Operate at the lowest effective temperature. Add a mild acid: Acetic acid can sometimes suppress isomerization.
PUR-001 Difficulty in Removing Catalyst Residue Inefficient filtration: Standard filtration may not remove all catalyst byproducts. Strong catalyst-product interaction: Some ruthenium species may coordinate with the diene.Use specialized scavengers: Employ silica-based scavengers or activated carbon to remove ruthenium residues. Solvent extraction: Perform multiple extractions with a polar solvent in which the catalyst residues are more soluble.
PUR-002 Co-elution of Impurities during Distillation Similar boiling points: Close-boiling impurities can be difficult to separate by standard distillation.Use high-efficiency fractional distillation: Employ a column with a higher number of theoretical plates. Argentation chromatography: For difficult separations, chromatography on silver nitrate-impregnated silica gel can separate compounds based on the degree of unsaturation.
SCL-001 Inconsistent Batch-to-Batch Purity Variability in raw material quality: Impurities in starting materials can affect catalyst performance and product purity. Inconsistent process parameters: Fluctuations in temperature, pressure, or stirring rate.Implement stringent raw material QC: Test all incoming materials for purity and moisture content. Automate process control: Use a process control system to maintain consistent reaction and purification conditions.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Parameters

  • Q1: What is the recommended synthesis method for large-scale production of this compound? A1: Acyclic Diene Metathesis (ADMET) of a suitable precursor diene is a common and efficient method.[1] For example, the self-metathesis of 1,7-octadiene can be employed, driven by the removal of ethylene gas.[5]

  • Q2: Which catalyst is most suitable for the commercial-scale synthesis of this compound via metathesis? A2: Second-generation Grubbs-type catalysts are often preferred for their high activity and functional group tolerance.[3][6] For industrial applications, Hoveyda-Grubbs catalysts may offer enhanced stability.

  • Q3: What is a typical catalyst loading for this reaction at an industrial scale? A3: Catalyst loading is a critical parameter to optimize for cost-effectiveness. For large-scale reactions, loadings are typically kept low, in the range of 0.01 to 0.1 mol%.[7]

  • Q4: How critical is the removal of the ethylene byproduct during the reaction? A4: The removal of ethylene is crucial as it drives the equilibrium of the metathesis reaction towards the desired product.[1][5] This is typically achieved by conducting the reaction under a vacuum.

Purification & Quality Control

  • Q5: What is the most effective method for purifying this compound at a commercial scale? A5: Fractional distillation under reduced pressure is the most practical and scalable method for purifying this compound to high purity.

  • Q6: What are the key quality control parameters to monitor for the final product? A6: The key QC parameters include purity (typically >98% by GC), isomer content, residual catalyst concentration (e.g., ruthenium content in ppm), and moisture content.

Safety & Handling

  • Q7: What are the main safety hazards associated with the large-scale synthesis of this compound? A7: The primary hazards are associated with the handling of flammable solvents and pyrophoric reagents (if Grignard-based synthesis is used). The metathesis catalysts, while generally air-stable for short periods, should be handled in an inert atmosphere to prevent deactivation.

  • Q8: What are the recommended storage conditions for this compound? A8: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.

Experimental Protocols

Commercial-Scale Synthesis of this compound via Acyclic Diene Metathesis (ADMET)

This protocol outlines a hypothetical, yet plausible, method for the commercial-scale production of this compound.

1. Reactor Setup and Preparation:

  • A 1000 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a vacuum line is used.

  • The reactor is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.

2. Reaction:

  • Charge the reactor with purified and degassed 1,7-octadiene (e.g., 500 kg).

  • Under a nitrogen blanket, add the second-generation Grubbs catalyst (e.g., 0.05 mol% relative to the diene).[3]

  • Slowly apply vacuum to the reactor to begin the removal of ethylene.

  • Heat the reaction mixture to the desired temperature (e.g., 40-50°C) while stirring vigorously.

  • Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC). The reaction is considered complete when the starting material is consumed and the desired product concentration is reached.

3. Catalyst Quenching and Work-up:

  • Once the reaction is complete, cool the mixture to room temperature and break the vacuum with nitrogen.

  • Add a catalyst scavenger (e.g., a silica-based ruthenium scavenger) and stir for several hours.

  • Filter the mixture to remove the catalyst residue.

4. Purification:

  • The crude product is purified by fractional distillation under reduced pressure.

  • Collect the fraction corresponding to this compound (boiling point approx. 131°C at 17 mmHg).

5. Quality Control:

  • Analyze the final product for purity, isomer content, and residual ruthenium concentration using GC, NMR, and ICP-MS.

ParameterValue
Reactant 1,7-Octadiene
Catalyst Second-Generation Grubbs Catalyst
Catalyst Loading 0.05 mol%
Reaction Temperature 40-50°C
Reaction Pressure <10 mbar
Typical Reaction Time 8-12 hours
Expected Yield >85%
Final Purity >98%

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & QC reactor_prep Reactor Preparation (Clean, Dry, N2 Purge) charge_reactants Charge Reactor with 1,7-Octadiene reactor_prep->charge_reactants reactant_prep Reactant Preparation (Purify & Degas 1,7-Octadiene) reactant_prep->charge_reactants add_catalyst Add Grubbs Catalyst (0.05 mol%) charge_reactants->add_catalyst reaction ADMET Reaction (40-50°C, <10 mbar) add_catalyst->reaction ethylene_removal Ethylene Removal (Vacuum) reaction->ethylene_removal quench Catalyst Quenching & Filtration reaction->quench ethylene_removal->reaction Drives Equilibrium distillation Fractional Distillation quench->distillation qc Quality Control (GC, NMR, ICP-MS) distillation->qc product Final Product: This compound (>98%) qc->product

References

Validation & Comparative

Comparative Bioactivity of 1,13-Tetradecadiene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of stereoisomers is critical for the development of targeted and effective chemical agents. This guide provides a comparative analysis of the bioactivity of 1,13-tetradecadiene isomers, primarily focusing on their role as insect pheromones, a field where isomeric purity dictates biological function. While comprehensive comparative data for all isomers of this compound is not extensively documented in publicly available literature, this guide synthesizes findings from related long-chain diene pheromones to illustrate the principles of isomer-specific bioactivity.

The geometric configuration of the double bonds in this compound and its analogues is a crucial determinant of their biological function, particularly in their interaction with the olfactory receptors of insects. This specificity is fundamental to the chemical communication systems of many species, especially in the context of sex pheromones.

Data Presentation: Bioactivity of Dience Isomers

The bioactivity of diene isomers as insect pheromones is highly species-specific. A compound that acts as a powerful attractant for one species may be inert or even inhibitory for another. The following table summarizes representative data from studies on long-chain diene isomers, illustrating the variance in biological response to different geometric configurations. This data is primarily derived from electroantennography (EAG), which measures the electrical response of an insect's antenna to an odorant, and field trapping experiments, which assess behavioral responses.

Isomer/BlendTarget SpeciesBioassayQuantitative ResultsReference
(Z,Z)-3,13-Octadecadien-1-yl acetateSynanthedon myopaeformis (Red-belted clearwing moth)Field TrappingStrong sex attractant[1][2]
Blend of (E,Z)-2,13-octadecadien-1-ol acetate and (Z,Z)-3,13-octadecadien-1-ol acetate (99:1)Vitacea polistiformis (Grape root borer)Electroantennography (EAG)Threshold dosage of 1 µg elicited significant antennal response in both male and female moths.[3]
(Z,E)-9,12-Tetradecadien-1-olEuzophera pyriellaElectroantennogram (EAG) & Field TrappingElicited the most significant EAG responses and was the most attractive in field tests.
(3E,13Z)- and (3Z,13Z)-3,13-octadecadien-1-ol (9:1 ratio)Nokona pernixField TrappingThe 9:1 blend effectively attracted males, while single components showed little to no attraction.

Experimental Protocols

The evaluation of the bioactivity of pheromone isomers relies on specialized and sensitive techniques. The two primary methods are Electroantennography (EAG) and field trapping assays.

Electroantennography (EAG) Bioassay

EAG is an electrophysiological technique that measures the summated electrical potential from the antennal olfactory receptor neurons in response to an odor stimulus. It is a crucial tool for screening compounds for potential pheromonal activity.

Protocol:

  • Antenna Preparation: An adult male moth is immobilized, and one of its antennae is carefully excised at the base. The distal tip of the antenna is removed to allow for electrical contact. The antenna is then mounted between two electrodes using a conductive gel.

  • Stimulus Delivery: Solutions of the test isomers are prepared in a suitable solvent (e.g., hexane) at various concentrations. A small amount of the solution is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then placed inside a stimulus delivery cartridge.

  • Data Recording: The antenna is placed in a continuous stream of humidified, purified air. A puff of air carrying the odorant from the cartridge is injected into the continuous air stream for a defined duration (e.g., 0.5 seconds).

  • Data Analysis: The resulting change in the electrical potential across the antenna (the EAG response) is amplified, recorded, and analyzed. The amplitude of the EAG response (in millivolts) is measured for each isomer and concentration. Responses are typically normalized against a standard compound or a solvent blank to allow for comparison across different preparations.

Field Trapping Bioassay

Field trapping experiments are essential for confirming the behavioral activity of a potential pheromone under natural conditions.

Protocol:

  • Trap and Lure Preparation: Pheromone traps (e.g., delta or wing traps) are baited with lures containing the synthetic isomer(s). Lures are typically rubber septa or other slow-release matrices impregnated with a specific amount of the test compound(s).

  • Experimental Design: Traps are deployed in the natural habitat of the target insect species. The experimental design should be randomized, with multiple replicates of each treatment (i.e., each isomer or blend) and a control (lure with solvent only). Traps should be spaced sufficiently far apart to avoid interference.

  • Data Collection: Traps are checked at regular intervals, and the number of captured target insects in each trap is recorded.

  • Data Analysis: The mean trap catch for each treatment is calculated and compared. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in the attractiveness of the different isomers or blends.

Mandatory Visualization

The following diagrams illustrate the general workflow for the identification and bioassay of insect pheromones and a simplified signaling pathway of odorant reception.

Pheromone_Bioassay_Workflow cluster_0 Compound Preparation cluster_1 Bioassays cluster_2 Data Analysis cluster_3 Conclusion synthesis Synthesis of Isomers purification Purification & Analysis (GC-MS, NMR) synthesis->purification eag Electroantennography (EAG) purification->eag Test Compounds field Field Trapping purification->field Lure Preparation eag_analysis EAG Response Analysis eag->eag_analysis trap_analysis Trap Catch Analysis field->trap_analysis conclusion Identification of Bioactive Isomer(s) eag_analysis->conclusion trap_analysis->conclusion

Caption: Workflow for Pheromone Bioactivity Testing.

Odorant_Reception_Pathway odorant Pheromone Isomer obp Odorant Binding Protein (OBP) odorant->obp Binding or_complex Odorant Receptor (OR) + Co-receptor (Orco) obp->or_complex Transport & Delivery neuron Olfactory Receptor Neuron Membrane channel Ion Channel Opening or_complex->channel Activation signal Signal Transduction (Action Potential) channel->signal Ion Influx

Caption: Simplified Odorant Reception Pathway.

References

A Comparative Guide to the Validation of Synthetic 1,13-Tetradecadiene Against Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic 1,13-tetradecadiene with its naturally derived counterpart from Evernia mesomorpha. It offers detailed experimental protocols for extraction, synthesis, and analytical validation to assist researchers in making informed decisions for their studies. While direct comparative literature is scarce, this document is built on established chemical principles and state-of-the-art analytical techniques to provide a robust framework for validation.

Overview of this compound

This compound is a long-chain unsaturated hydrocarbon. In nature, it has been identified as a component of the lichen Evernia mesomorpha. While its precise biological role is an area of ongoing research, related long-chain dienes and their derivatives often function as semiochemicals, particularly as insect pheromones, playing a crucial role in chemical communication.[1][2] The availability of a pure, well-characterized standard is essential for investigating its biological activity and potential applications.

Comparative Analysis: Synthetic vs. Natural this compound

The choice between synthetic and naturally extracted this compound depends on the specific requirements of the research, including purity, yield, and the nature of potential impurities.

FeatureSynthetic this compoundNatural this compound
Source Chemical Synthesis (e.g., Grignard Coupling, Olefin Metathesis)Evernia mesomorpha (lichen)
Typical Purity High (>95% achievable with purification)Variable, typically lower and part of a complex mixture
Expected Yield Scalable, moderate to high depending on the synthetic routeLow, dependent on the abundance in the natural source
Potential Impurities Reagents, catalysts (e.g., Mg salts, ruthenium complexes), solvents, isomeric byproductsCo-extracted lipids, fatty acids, sterols, pigments, and other secondary metabolites from the lichen
Stereochemistry AchiralAchiral
Cost Potentially lower for large-scale productionHigh due to labor-intensive extraction and purification

Experimental Protocols

Natural Extraction: Ultrasound-Assisted Solvent Extraction of Evernia mesomorpha

This method utilizes ultrasonic waves to disrupt the cell walls of the lichen, enhancing the extraction of lipids and other secondary metabolites into a solvent.

Materials:

  • Dried and ground Evernia mesomorpha

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks)

Procedure:

  • Weigh 10 g of dried, ground Evernia mesomorpha and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of hexane to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30-40°C).

  • Filter the extract through filter paper to remove the solid lichen material.

  • Repeat the extraction of the lichen residue with another 100 mL of hexane to ensure maximum recovery.

  • Combine the hexane extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude lipid extract.

  • The crude extract can be further purified by column chromatography on silica gel to isolate this compound.

Chemical Synthesis: Grignard Coupling

This synthesis involves the reaction of a Grignard reagent prepared from an undecenyl halide with an allyl halide.

Materials:

  • 11-Bromo-1-undecene

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for Grignard reaction (three-necked flask, dropping funnel, condenser) under an inert atmosphere (Nitrogen or Argon).

Procedure:

  • In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.

  • Add a solution of 11-bromo-1-undecene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (10-undecenylmagnesium bromide).

  • Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.

  • Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Analytical Validation

The identity and purity of both natural and synthetic this compound must be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and confirm its molecular weight.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

GC Conditions (Representative):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium

  • Injection Mode: Splitless

MS Conditions (Representative):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Expected Results:

  • Synthetic this compound: A major peak at the expected retention time with a mass spectrum corresponding to C14H26 (molecular ion at m/z 194.4). Purity is determined by the relative area of this peak.

  • Natural Extract: A more complex chromatogram with numerous peaks. The peak corresponding to this compound should be identified by its mass spectrum and retention time compared to the synthetic standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

Solvent: Deuterated chloroform (CDCl₃)

Expected ¹H NMR Chemical Shifts (δ):

  • ~5.8 ppm: Multiplet, corresponding to the internal protons of the vinyl groups (-CH=CH₂).

  • ~4.9-5.0 ppm: Multiplets, corresponding to the terminal protons of the vinyl groups (=CH₂).

  • ~2.0 ppm: Multiplet, corresponding to the allylic protons (-CH₂-CH=CH₂).

  • ~1.2-1.4 ppm: A large broad signal, corresponding to the long chain of methylene protons (-(CH₂)₈-).

Expected ¹³C NMR Chemical Shifts (δ):

  • ~139 ppm: Corresponding to the internal carbons of the vinyl groups (-CH=CH₂).

  • ~114 ppm: Corresponding to the terminal carbons of the vinyl groups (=CH₂).

  • ~34 ppm: Corresponding to the allylic carbons (-CH₂-CH=CH₂).

  • ~29-30 ppm: A series of peaks corresponding to the methylene carbons of the long chain.

Visualizing the Workflows

Diagrams of Methodologies

Extraction_Workflow cluster_extraction Natural Extraction Lichen Lichen Solvent_Extraction Ultrasound-Assisted Solvent Extraction (Hexane) Lichen->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude_Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Natural_Product Natural this compound Purification->Natural_Product Synthesis_Workflow cluster_synthesis Chemical Synthesis (Grignard Coupling) Reactants 11-Bromo-1-undecene + Mg + Allyl bromide Grignard_Reaction Grignard Reaction Reactants->Grignard_Reaction Workup Aqueous Workup Grignard_Reaction->Workup Crude_Product Crude_Product Workup->Crude_Product Purification_Synth Vacuum Distillation/ Column Chromatography Crude_Product->Purification_Synth Synthetic_Product Synthetic this compound Purification_Synth->Synthetic_Product Validation_Workflow Synthetic_Sample Synthetic This compound GCMS GC-MS Analysis Synthetic_Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Synthetic_Sample->NMR Natural_Sample Natural Extract Natural_Sample->GCMS Purity Purity Assessment GCMS->Purity Structure Structural Confirmation NMR->Structure Comparison Comparative Analysis Purity->Comparison Structure->Comparison

References

A Comparative Guide to the GC-MS Analysis of 1,13-Tetradecadiene and Other Lepidopteran Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the gas chromatography-mass spectrometry (GC-MS) analysis of 1,13-tetradecadiene against two other common lepidopteran pheromones: (Z,E)-9,12-tetradecadien-1-ol and (Z)-11-hexadecenyl acetate. The objective is to offer a comprehensive resource for researchers involved in the identification and quantification of these semiochemicals, which are critical for developing sustainable pest management strategies.

Introduction to Pheromone Analysis by GC-MS

Insect pheromones are volatile or semi-volatile organic compounds that play a crucial role in insect communication, particularly in mating rituals. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of these compounds. The high separation efficiency of gas chromatography combined with the sensitive and specific detection of mass spectrometry makes it an ideal tool for analyzing the complex mixtures often found in pheromone gland extracts.

Comparative Data of Selected Pheromones

The following table summarizes the key GC-MS data for this compound and two other representative insect pheromones. It is important to note that while Kovats retention indices provide a standardized measure for comparison, absolute retention times can vary based on the specific instrument and analytical conditions. The mass spectral data, however, provides a unique fingerprint for each compound.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Kovats Retention Index (Standard Non-polar)Key Mass Spectral Fragments (m/z)
This compound CH₂=CH(CH₂)₁₀CH=CH₂C₁₄H₂₆194.361373 - 1385[1]55, 69, 83, 97, 111, 125, 138, 194 (M+)
(Z,E)-9,12-Tetradecadien-1-ol C₁₄H₂₆O210.36~167755, 67, 81, 95, 109, 121, 135, 150, 168, 192 ([M-H₂O]+)[2]
(Z)-11-Hexadecenyl acetate C₁₈H₃₄O₂282.47~2330 (Standard Polar)43, 55, 61, 69, 83, 96, 110, 124, 138, 152, 166, 180, 194, 222 ([M-CH₃COOH]+)[3][4]

Experimental Protocols

A successful GC-MS analysis of insect pheromones relies on a well-defined experimental protocol. Below is a representative methodology synthesized from common practices in the field.

Sample Preparation: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique ideal for volatile and semi-volatile pheromones.

  • Vial Preparation: Place a pheromone gland or a whole insect into a 20 mL headspace vial.

  • Incubation: Gently heat the vial to a temperature that encourages the release of volatiles without causing thermal degradation of the analytes (e.g., 40-60°C).

  • Extraction: Expose a conditioned SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to allow for the adsorption of the pheromones.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of long-chain unsaturated pheromones.

  • Gas Chromatograph: Agilent 7890B or similar

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, with an injection temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977A or similar

  • Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the GC-MS analysis of insect pheromones, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis PheromoneGland Pheromone Gland Extraction GC_Inlet GC Inlet (Desorption/Vaporization) PheromoneGland->GC_Inlet SPME SPME Headspace Sampling SPME->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column Carrier Gas MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Chromatogram Total Ion Chromatogram (TIC) MS_Detector->Chromatogram MassSpectrum Mass Spectrum Extraction Chromatogram->MassSpectrum Peak Selection LibrarySearch Library Search (e.g., NIST) MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: A generalized workflow for the GC-MS analysis of insect pheromones.

Pheromone Signaling Pathway

The diagram below provides a simplified representation of a generalized pheromone signaling pathway, from the reception of the pheromone molecule by the insect's antenna to the behavioral response.

pheromone_pathway Pheromone Pheromone Molecule Antenna Insect Antenna Pheromone->Antenna Binding OR Odorant Receptor Antenna->OR Neuron Olfactory Sensory Neuron OR->Neuron Activation Signal Signal Transduction Cascade Neuron->Signal Brain Antennal Lobe (Brain) Signal->Brain Signal Transmission Behavior Behavioral Response (e.g., Mating) Brain->Behavior Processing

Caption: A simplified diagram of a pheromone signaling pathway in insects.

Conclusion

The GC-MS analysis of this compound and other insect pheromones is a powerful technique for their identification and quantification. While sharing a common hydrocarbon backbone, the presence of different functional groups (alkene, alcohol, acetate) leads to distinct retention characteristics and mass spectral fragmentation patterns. A thorough understanding of these differences, coupled with a robust experimental protocol, is essential for accurate and reliable results in the field of chemical ecology and the development of pheromone-based pest management solutions.

References

comparative study of different synthetic routes to 1,13-tetradecadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for obtaining 1,13-tetradecadiene, a long-chain α,ω-diene. The selection of an appropriate synthetic route is critical and is often dictated by factors such as desired yield, purity, scalability, and the availability of starting materials and catalysts. This document summarizes key quantitative data, provides detailed experimental protocols for prominent synthetic methods, and includes visualizations to clarify reaction pathways.

Performance Comparison of Synthetic Routes

The following table summarizes the quantitative data for different synthetic approaches to this compound and other structurally related α,ω-dienes. This data is compiled from various literature sources and is intended to provide a basis for comparison.

Synthetic MethodStarting Material(s)Catalyst/ReagentReaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
Acyclic Diene Metathesis (ADMET) 1,8-NonadieneGrubbs Catalyst16 hHigh (Polymer)>90High atom economy, forms polymers that can be depolymerized.Requires specialized catalysts, potential for side reactions.
Wittig Reaction 7-Octenal, (6-bromohexyl)triphenylphosphonium bromideStrong Base (e.g., n-BuLi)~12-24 hModerateVariableGood functional group tolerance, reliable C=C bond formation.Stoichiometric use of phosphonium ylide, generation of triphenylphosphine oxide byproduct.
Grignard Coupling 7-Octenylmagnesium bromideTransition Metal Catalyst (e.g., Cu(I) or Fe(III) salts)2-6 hModerate to HighGoodReadily available starting materials, straightforward procedure.Sensitive to moisture and air, potential for homo- and cross-coupling side products.
Julia-Kocienski Olefination 7-Octenal, appropriate sulfoneBase (e.g., KHMDS)~12 hHighGood to ExcellentHigh (E)-selectivity for the formed double bond, one-pot procedure.Multi-step preparation of the sulfone reagent may be required.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and desired scale.

Acyclic Diene Metathesis (ADMET) of 1,8-Nonadiene

This method involves the self-metathesis of a shorter α,ω-diene to produce a longer-chain polyalkenamer, which can then be subjected to controlled depolymerization to yield this compound.

Materials:

  • 1,8-Nonadiene

  • Grubbs Catalyst (e.g., 1st or 2nd generation)

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,8-nonadiene in the anhydrous solvent.

  • Add the Grubbs catalyst (typically 0.1-1 mol%) to the solution.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-50 °C) under a continuous vacuum or a stream of inert gas to remove the ethylene byproduct, which drives the polymerization equilibrium.

  • The progress of the polymerization is monitored by techniques such as GPC or NMR.

  • Upon reaching the desired molecular weight, the polymerization is terminated by adding an ethyl vinyl ether solution.

  • The resulting polymer is then subjected to a separate cross-metathesis reaction with a short-chain α-olefin in the presence of a metathesis catalyst to induce depolymerization and yield this compound.

  • The final product is purified by column chromatography.

Wittig Reaction

This classical olefination method constructs the carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde.

Materials:

  • (6-Bromohexyl)triphenylphosphonium bromide

  • 7-Octenal

  • Strong base (e.g., n-butyllithium in THF)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend (6-bromohexyl)triphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes to the suspension. The formation of the ylide is indicated by a color change (typically to deep red or orange).

  • Allow the mixture to warm to 0 °C and stir for 1 hour.

  • Cool the ylide solution back to -78 °C and add a solution of 7-octenal in anhydrous THF dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to separate this compound from the triphenylphosphine oxide byproduct.

Grignard Coupling

This method involves the coupling of two alkenyl Grignard reagents in the presence of a transition metal catalyst.[1]

Materials:

  • 7-Octenyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Catalyst (e.g., CuCl₂, FeCl₃)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place magnesium turnings under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • A solution of 7-octenyl bromide in anhydrous ether is added dropwise via the addition funnel to initiate the formation of the Grignard reagent (7-octenylmagnesium bromide).

  • Once the Grignard reagent formation is complete, the solution is cooled in an ice bath.

  • A catalytic amount of the transition metal salt (e.g., CuCl₂) is added.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by the slow addition of dilute hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The product is purified by distillation or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes cluster_ADMET Acyclic Diene Metathesis (ADMET) cluster_Wittig Wittig Reaction cluster_Grignard Grignard Coupling cluster_Julia Julia-Kocienski Olefination A1 1,8-Nonadiene A3 Poly(octenylene) A1->A3 Metathesis A2 Grubbs Catalyst A4 Depolymerization A3->A4 A5 This compound A4->A5 B1 (6-Bromohexyl)triphenylphosphonium bromide B3 Phosphonium Ylide B1->B3 Deprotonation B2 n-BuLi B5 This compound B3->B5 Olefination B4 7-Octenal C1 7-Octenyl bromide C3 7-Octenylmagnesium bromide C1->C3 Grignard Formation C2 Mg C5 This compound C3->C5 Coupling C4 Cu(I) or Fe(III) Catalyst D1 Appropriate Sulfone D3 Sulfone Anion D1->D3 Deprotonation D2 Base (KHMDS) D5 This compound D3->D5 Olefination D4 7-Octenal

Caption: Overview of major synthetic routes to this compound.

Experimental_Workflow start Select Synthetic Route prep Prepare Starting Materials & Reagents start->prep reaction Perform Reaction under Controlled Conditions prep->reaction workup Quench Reaction & Perform Aqueous Workup reaction->workup purification Purify Crude Product (Chromatography/Distillation) workup->purification analysis Characterize Final Product (NMR, GC-MS, etc.) purification->analysis end Obtain Pure this compound analysis->end

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Lack of Efficacy Data for 1,13-Tetradecadiene Impedes Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for experimental data on the efficacy of 1,13-tetradecadiene as a pest control agent did not yield sufficient information to facilitate a direct comparison with other established alternatives. While the compound is documented as a naturally occurring substance, public domain research, including scientific studies and patent literature, does not provide significant evidence of its evaluation as an insecticide, repellent, or antifeedant. Therefore, this guide will focus on a detailed comparison of widely used and well-documented pest control agents, providing available quantitative data, experimental protocols, and visualizations of their mechanisms of action and experimental workflows.

A Comparative Guide to Established Pest Control Agents

The following sections provide a comparative analysis of various classes of chemical and biological pest control agents. The data and methodologies presented are synthesized from publicly available research to provide an objective overview for researchers, scientists, and drug development professionals.

Chemical Pest Control Agents

Chemical insecticides are broadly classified based on their mode of action, primarily targeting the nervous system, growth regulation, or energy production of the insect.

This is the largest group of conventional insecticides, characterized by their rapid action.

  • Organophosphates and Carbamates: These compounds inhibit the enzyme acetylcholinesterase (AChE) in the nervous system.[1][2][3][4][5] This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, tremors, convulsions, and eventual death of the insect.[1][2][3][4]

  • Pyrethrins and Pyrethroids: Pyrethrins are natural insecticides derived from chrysanthemum flowers, while pyrethroids are more stable synthetic analogues.[1][6] They act on the sodium channels of nerve cells, preventing them from closing.[1] This results in continuous nerve impulse transmission, leading to paralysis and death.[1]

  • Neonicotinoids: These synthetic insecticides are chemically similar to nicotine. They bind to nicotinic acetylcholine receptors in the insect's central nervous system, causing overstimulation, paralysis, and death.[4]

  • Fipronil: This broad-spectrum insecticide disrupts the central nervous system by blocking GABA-gated chloride channels.[4][6] This inhibition of the central nervous system leads to hyperexcitation and death of the insect.

IGRs interfere with the growth and development of insects, rather than killing them outright.[2][5]

  • Chitin Synthesis Inhibitors: These compounds prevent the formation of chitin, a key component of the insect's exoskeleton.[1][4] As a result, the insect cannot properly molt and dies during this process.[1][4]

  • Juvenile Hormone Analogs: These substances mimic the action of juvenile hormone, disrupting the insect's maturation process.[5] This can prevent larvae from developing into adults, thereby controlling the population.[5]

Insecticide ClassExample CompoundTarget Pest(s)Efficacy (LC50/LD50)Reference
OrganophosphateMalathionMosquitoes, flies, aphidsVaries by species[3][6]
CarbamateCarbarylWide range of insectsVaries by species[4]
PyrethroidPermethrinMosquitoes, ticks, fleasVaries by species[6]
NeonicotinoidImidaclopridAphids, termites, beetlesVaries by species[4]
IGRMethopreneFleas, mosquitoes, fliesVaries by species[5]

Note: LC50 (Lethal Concentration, 50%) and LD50 (Lethal Dose, 50%) values are highly species-dependent and are influenced by experimental conditions. The table provides a general overview; specific values should be obtained from detailed toxicological studies.

Biological Pest Control Agents

Biological control utilizes living organisms or their products to suppress pest populations.[7][8][9]

  • Microbial Insecticides: These are based on microorganisms such as bacteria, fungi, and viruses that are pathogenic to insects.[2][7] A prominent example is Bacillus thuringiensis (Bt), a bacterium that produces protein toxins lethal to specific groups of insects upon ingestion.[7][10]

  • Predatory and Parasitic Arthropods: This method involves the introduction of natural enemies of pests, such as predatory mites, ladybugs, and parasitic wasps, to control their populations.[7][9]

  • Botanical Insecticides and Antifeedants: These are naturally occurring chemicals extracted from plants that have insecticidal or repellent properties.[8][9] Azadirachtin, derived from the neem tree, is a well-known example that acts as an antifeedant and growth regulator.[10]

Biocontrol AgentTypeTarget Pest(s)Efficacy MetricReference
Bacillus thuringiensis (Bt)MicrobialCaterpillars, mosquito larvaeVaries by strain and target[7][10]
Predatory MitesMacro-organismSpider mites, thripsPopulation suppression[9]
AzadirachtinBotanicalWide range of insectsAntifeedant/Growth disruption[10]
Melissa Essential OilBotanicalThrips flavusLC50: 0.18 mg/mL[10]

Experimental Protocols

General Protocol for Evaluating Insecticide Efficacy (Leaf-Dip Bioassay)

This protocol is a standard method for assessing the contact toxicity of an insecticide to foliage-feeding insects.

  • Preparation of Test Solutions: A series of concentrations of the test compound are prepared in an appropriate solvent. A control solution (solvent only) is also prepared.

  • Treatment of Leaf Discs: Leaf discs of a suitable host plant are excised. Each disc is dipped into one of the test solutions for a specified duration (e.g., 10 seconds) and then allowed to air dry. Control discs are dipped in the solvent-only solution.

  • Insect Exposure: A set number of test insects (e.g., 10-20 larvae of a specific instar) are placed in a petri dish containing a treated leaf disc. Multiple replicates are prepared for each concentration and the control.

  • Incubation: The petri dishes are maintained under controlled environmental conditions (temperature, humidity, light).

  • Mortality Assessment: Insect mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A dose-response curve is generated, and the LC50 value is calculated using probit analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh_presynaptic Acetylcholine (ACh) Released ACh_receptor ACh Receptor on Postsynaptic Neuron ACh_presynaptic->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_presynaptic->AChE Normally binds to Continued_Stimulation Continuous Nerve Stimulation (Toxicity) ACh_receptor->Continued_Stimulation Causes Choline_Acetate Choline + Acetate (Breakdown Products) AChE->Choline_Acetate Breaks down ACh into Organophosphate Organophosphate/ Carbamate Organophosphate->AChE Inhibits Nerve_Impulse Nerve Impulse (Presynaptic) Nerve_Impulse->ACh_presynaptic Triggers Release

Caption: Mechanism of acetylcholinesterase inhibition by organophosphate and carbamate insecticides.

Experimental_Workflow_Efficacy cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Test Solutions (Serial Dilutions) treat_discs Leaf-Dip Treatment prep_solutions->treat_discs prep_leaf_discs Excise Leaf Discs prep_leaf_discs->treat_discs expose_insects Introduce Test Insects treat_discs->expose_insects incubate Incubate under Controlled Conditions expose_insects->incubate assess_mortality Record Mortality (e.g., 24, 48, 72h) incubate->assess_mortality calc_lc50 Calculate LC50 (Probit Analysis) assess_mortality->calc_lc50 end_report Report Results calc_lc50->end_report start Start start->prep_solutions

Caption: General experimental workflow for a leaf-dip bioassay to determine insecticide efficacy.

References

Assessing Cross-Reactivity of 1,13-Tetradecadiene: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature search for experimental data on the cross-reactivity of 1,13-tetradecadiene in different insect species yielded no specific studies. Therefore, this guide provides a framework for researchers, scientists, and drug development professionals on how to objectively assess and compare the potential cross-reactivity of this, or any other semiochemical, across various insect species. The methodologies detailed below are standard in the field of chemical ecology for determining the specificity of insect pheromones and other behavior-modifying compounds.

Insect communication is a highly specific process, often mediated by a unique blend of chemical cues known as pheromones.[1] The specificity of these signals is crucial for reproductive isolation between closely related species.[2] However, some compounds may elicit behavioral or physiological responses in non-target species, a phenomenon known as cross-reactivity. Understanding cross-reactivity is vital for developing species-specific pest management tools, such as lures for trapping or agents for mating disruption, and for minimizing unintended impacts on beneficial insects.

Cross-reactivity can occur when different species share components in their pheromone blends or possess olfactory receptors capable of detecting structurally similar compounds.[3][4] For instance, (Z,E)-9,12-tetradecadienyl acetate is a major sex pheromone component for numerous moth species, including many in the Pyralidae and Noctuidae families, yet its activity is often modulated by species-specific minor components.[5][6] Similarly, (Z)-9-tetradecenyl acetate is a pheromone component for several moth species, and its biological activity is highly dependent on the context of the entire pheromone blend.[7][8]

This guide outlines the key experimental procedures required to determine the cross-reactivity profile of a compound like this compound.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison of cross-reactivity, all quantitative data should be summarized in structured tables. Below is a hypothetical table illustrating how data from an electroantennography (EAG) screening of this compound could be presented.

Table 1: Hypothetical Electroantennogram (EAG) Responses of Various Insect Species to this compound and a Control Compound.

Insect SpeciesOrder: FamilyCompound TestedAntennal Response (mV ± SE)Normalized Response (%)*
Species ALepidoptera: NoctuidaeThis compound1.2 ± 0.15100
Hexane (Control)0.1 ± 0.028.3
Species BColeoptera: CerambycidaeThis compound0.3 ± 0.0525
Hexane (Control)0.1 ± 0.038.3
Species CHymenoptera: VespidaeThis compound0.2 ± 0.0416.7
Hexane (Control)0.1 ± 0.018.3
Species DLepidoptera: PyralidaeThis compound1.0 ± 0.1283.3
Hexane (Control)0.1 ± 0.028.3

*Normalized Response (%) is calculated relative to the response of the species showing the highest absolute response to the test compound.

Experimental Protocols

Detailed and standardized methodologies are crucial for generating comparable data. The following are key experimental protocols for assessing cross-reactivity.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical potential from the entire insect antenna in response to an olfactory stimulus. It serves as a rapid screening tool to determine if a compound can be detected by an insect's olfactory system.[9][10]

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect at its base. The distal tip of the antenna is then snipped off to ensure good electrical contact.

  • Electrode Placement: The base of the antenna is placed into a glass capillary electrode containing a saline solution (e.g., Ringer's solution), which serves as the reference electrode. The distal tip is brought into contact with a recording electrode of the same type.[3]

  • Stimulus Delivery: A charcoal-filtered and humidified continuous air stream is passed over the antenna. The test compound (this compound), dissolved in a solvent like hexane, is applied to a piece of filter paper and inserted into a Pasteur pipette. A puff of air is then injected through the pipette into the main air stream, delivering the odor stimulus to the antenna.

  • Data Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the depolarization (in millivolts) is measured as the EAG response. A solvent blank is used as a negative control, and often a known pheromone component for the tested species is used as a positive control.

Behavioral Bioassays

While EAG confirms antennal detection, behavioral bioassays are necessary to determine if the compound elicits an attractive, repellent, or neutral response.

An olfactometer provides insects with a choice between two or more odor fields in a controlled laboratory setting. Y-tube and four-arm olfactometers are common designs.[4][11]

Methodology (Y-Tube Olfactometer):

  • Apparatus Setup: A Y-shaped glass or acrylic tube is used. Purified, humidified air is passed through each of the two arms at a constant flow rate.

  • Odor Source: The test compound (this compound on filter paper) is placed in a chamber connected to the airflow entering one arm (the "treatment" arm). An identical chamber with a solvent-treated filter paper is connected to the other arm (the "control" arm).

  • Insect Release: An individual insect is released at the base of the Y-tube's main leg.

  • Data Collection: The insect's first choice of arm and the time spent in each arm over a set period (e.g., 5-10 minutes) are recorded. A significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repulsion.

Wind tunnels provide a more realistic setting to study the flight behavior of insects in response to an odor plume.[12][13]

Methodology:

  • Tunnel Setup: A wind tunnel is set up to produce a laminar airflow of a controlled speed (e.g., 30-50 cm/s). The tunnel's interior may be lined with visual cues, such as stripes, to aid the insect's orientation.[13]

  • Pheromone Source: A lure containing the test compound is placed at the upwind end of the tunnel, creating an odor plume that travels downwind.

  • Insect Release: Moths or other flying insects, acclimatized to the experimental conditions, are released at the downwind end of the tunnel.

  • Behavioral Observation: A series of behaviors are recorded, including taking flight, upwind flight (anemotaxis), casting (zigzagging flight), and contact with the source. The percentage of insects exhibiting each behavior is calculated to quantify the response.

Mandatory Visualization

The following diagrams illustrate the logical workflow for a comprehensive cross-reactivity study.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Behavioral Validation cluster_2 Phase 3: Data Synthesis A Select Target Compound (e.g., this compound) C EAG Assay A->C B Select Diverse Insect Species (Different Orders/Families) B->C D Analyze Antennal Response C->D E Species with Positive EAG Response D->E Identifies potential responders I Comparative Data Table D->I Populates with EAG data F Olfactometer Bioassay (Choice Test) E->F G Wind Tunnel Bioassay (Flight Behavior) E->G H Analyze Behavioral Response (Attraction/Repulsion/Neutral) F->H G->H H->I Populates with behavioral data J Publish Comparison Guide I->J

Caption: Experimental workflow for assessing the cross-reactivity of a semiochemical.

By following these standardized protocols, researchers can generate robust and comparable data to build a comprehensive understanding of the cross-reactivity of this compound or any other novel compound, paving the way for its potential application in targeted and environmentally sound pest management strategies.

References

Unveiling the Bioactivity of 1,13-Tetradecadiene: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1,13-tetradecadiene presents as a molecule with inferred, yet largely uncharacterized, biological activity. This literature review consolidates the existing, albeit limited, scientific evidence surrounding the bioactivity of this compound, highlighting its identification in bioactive plant extracts and the conspicuous absence of targeted studies to elucidate its specific pharmacological effects. While direct quantitative data on the bioactivity of isolated this compound is not currently available in the scientific literature, its presence in natural sources with known medicinal properties suggests a promising avenue for future research.

Identification in Bioactive Plant Extracts

This compound has been identified as a constituent of the latex of Calotropis gigantea and the essential oil of Cleome gynandra seeds, both of which have demonstrated notable biological activities.

The latex of Calotropis gigantea has been shown to possess both antioxidant and antibacterial properties.[1][2] Studies on the whole latex extract have confirmed its inhibitory effects against various pathogens.[1][2] Similarly, the essential oil extracted from the seeds of Cleome gynandra has been reported to exhibit good antioxidant and strong antimicrobial activity against several bacterial strains.[3]

While this compound is a component of these potent natural extracts, it is crucial to note that the observed bioactivities are attributed to the synergistic effects of all constituent compounds. The specific contribution of this compound to the overall antioxidant and antimicrobial efficacy of these extracts remains to be determined through studies on the isolated compound.

In contrast, this compound has also been identified in the essential oil of Phytolacca dodecandra; however, this essential oil did not exhibit obvious antimicrobial activity, suggesting that the presence of this compound alone does not guarantee a specific biological effect.[4]

Potential as an Insect Pheromone

While direct studies on this compound as a pheromone are lacking, related long-chain hydrocarbons with similar structures, such as tetradecenyl acetate, are well-documented insect sex pheromones. This functional similarity in structure suggests a potential, yet unexplored, role for this compound in insect communication. Further investigation into this area could reveal novel applications in pest management.

Experimental Protocols: A General Overview

Although specific experimental data for this compound is unavailable, this section provides a general overview of the methodologies commonly employed in the studies that have identified this compound within bioactive extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is the analytical technique used to identify the presence of this compound in the volatile fractions of plant extracts.

Sample Preparation:

  • Extraction: The volatile compounds are typically extracted from the plant material (e.g., latex, seeds) using methods such as hydrodistillation or solvent extraction with a non-polar solvent.

  • Concentration: The resulting extract is often concentrated under a gentle stream of nitrogen to increase the concentration of the analytes.

  • Derivatization (if necessary): For non-volatile compounds, a derivatization step may be required to make them suitable for GC analysis. However, for a hydrocarbon like this compound, this is generally not necessary.

GC-MS Parameters (General Example):

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of hydrocarbons.

  • Carrier Gas: Helium is the most common carrier gas.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 240°C) at a controlled rate.

  • Injector and Detector Temperature: These are typically set at a high temperature (e.g., 250°C) to ensure the rapid volatilization of the sample.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, typically at 70 eV. The mass spectra of the separated compounds are then compared with a reference library (e.g., NIST, Wiley) for identification.

In Vitro Bioactivity Assays

The following are general protocols for the types of bioassays that would be suitable for evaluating the bioactivity of isolated this compound.

Antimicrobial Activity (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This is typically determined by visual inspection or by measuring the optical density of the wells.

Antioxidant Activity (DPPH Radical Scavenging Assay):

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the test compound).

Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the identification and evaluation of bioactive compounds from natural sources, a process that could be applied to specifically investigate the properties of this compound.

Bioactivity_Screening_Workflow cluster_0 Extraction & Isolation cluster_1 Identification & Characterization cluster_2 Bioactivity Evaluation cluster_3 Data Analysis & Conclusion NaturalSource Natural Source (e.g., Calotropis gigantea latex) CrudeExtract Crude Extract NaturalSource->CrudeExtract Extraction Fractionation Fractionation (e.g., Chromatography) CrudeExtract->Fractionation PureCompound Isolated Compound (this compound) Fractionation->PureCompound GCMS GC-MS Analysis PureCompound->GCMS NMR NMR Spectroscopy PureCompound->NMR Antimicrobial Antimicrobial Assays PureCompound->Antimicrobial Antioxidant Antioxidant Assays PureCompound->Antioxidant OtherBioassays Other Bioassays (e.g., Cytotoxicity, Pheromonal) PureCompound->OtherBioassays StructureElucidation Structure Elucidation GCMS->StructureElucidation NMR->StructureElucidation DataAnalysis Data Analysis (e.g., IC50, MIC) Antimicrobial->DataAnalysis Antioxidant->DataAnalysis OtherBioassays->DataAnalysis Conclusion Conclusion on Bioactivity DataAnalysis->Conclusion

Caption: A generalized workflow for the discovery of bioactive compounds from natural sources.

Conclusion and Future Directions

The current body of scientific literature indicates that while this compound has been identified in plant extracts with known antimicrobial and antioxidant properties, there is a significant knowledge gap regarding its specific bioactivity. The association with bioactive natural products provides a strong rationale for further investigation.

Future research should focus on the isolation or synthesis of pure this compound to enable a systematic evaluation of its biological activities. A comprehensive screening of its antimicrobial, antioxidant, cytotoxic, and potential pheromonal effects is warranted. Such studies would provide the much-needed quantitative data to understand its pharmacological potential and could pave the way for its development as a novel therapeutic agent or a tool for pest management. The detailed experimental protocols and the general workflow provided in this review can serve as a foundational guide for these future investigations.

References

A Comparative Guide to the Analytical Characterization of 1,13-Tetradecadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of long-chain dienes such as 1,13-tetradecadiene, a molecule with applications in polymer chemistry and as a synthetic intermediate, is crucial for quality control and reaction monitoring. This guide provides a comparative overview of three powerful analytical techniques for its characterization: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and an exploration of the complementary information each technique provides.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data obtained from the analysis of this compound using GC-MS, NMR, and FTIR spectroscopy.

Analytical TechniqueParameterValue/RangePurpose
GC-MS Retention Index (non-polar column)~1373-1385Purity assessment and identification
Molecular Ion (m/z)194.4Confirmation of molecular weight
Key Fragment Ions (m/z)41, 55, 69, 83, 97Structural confirmation (fragmentation pattern)
¹H NMR Chemical Shift (δ)~5.8 ppm (m)Vinyl protons (-CH=CH₂)
~4.9 ppm (m)Terminal vinyl protons (=CH₂)
~2.0 ppm (q)Allylic protons (-CH₂-CH=)
~1.3 ppm (m)Methylene protons (-CH₂-)
¹³C NMR Chemical Shift (δ)~139 ppmInternal vinyl carbon (-C H=CH₂)
~114 ppmTerminal vinyl carbon (=C H₂)
~34 ppmAllylic carbon (-C H₂-CH=)
~29 ppmMethylene carbons (-C H₂-)
FTIR Vibrational Frequency (cm⁻¹)~3077 cm⁻¹=C-H stretch
~2925, 2854 cm⁻¹C-H stretch (alkane)
~1641 cm⁻¹C=C stretch
~991, 909 cm⁻¹=C-H bend (out-of-plane)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require minor optimization based on the specific instrumentation and sample purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for separating this compound from volatile impurities and confirming its molecular weight and fragmentation pattern.

Instrumentation:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar fused silica capillary column.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as hexane or dichloromethane.

  • Injection: Inject 1 µL of the sample into the GC with a split ratio of 50:1.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the diene's proton and carbon environments.

Instrumentation:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

    • Spectral Width: 0 to 150 ppm.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound, particularly the alkene C=C and =C-H bonds.

Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed neat.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a single drop of this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Processing: The resulting spectrum should be displayed in absorbance or transmittance mode. The background spectrum is automatically subtracted by the instrument software.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Sample Dilution Dilution in Solvent (for GC-MS & NMR) Sample->Dilution FTIR FTIR Spectroscopy Sample->FTIR Neat Sample GCMS GC-MS Analysis Dilution->GCMS NMR NMR Spectroscopy Dilution->NMR GCMS_Data Chromatogram & Mass Spectrum GCMS->GCMS_Data NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data FTIR_Data Infrared Spectrum FTIR->FTIR_Data Characterization Structural Confirmation & Purity Assessment GCMS_Data->Characterization NMR_Data->Characterization FTIR_Data->Characterization

Caption: Experimental workflow for the characterization of this compound.

logical_relationships cluster_techniques Analytical Information TDD This compound (C₁₄H₂₆) GCMS GC-MS Purity Molecular Weight Fragmentation Pattern TDD->GCMS NMR NMR Spectroscopy Connectivity (¹H-¹H, ¹H-¹³C) Stereochemistry Number of Protons & Carbons TDD->NMR FTIR FTIR Spectroscopy Functional Groups (C=C, =C-H, C-H) TDD->FTIR GCMS->TDD Complementary Data for Structural Elucidation NMR->TDD Complementary Data for Structural Elucidation FTIR->TDD Complementary Data for Structural Elucidation

Caption: Logical relationships of information provided by different analytical techniques.

A Comparative Guide to Evaluating the Biological Activity of 1,13-Tetradecadiene Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,13-Tetradecadiene is an unsaturated long-chain hydrocarbon whose analogues represent a potential area of interest for novel therapeutic agents. The exploration of their biological activities, particularly in areas like anticancer research, is a critical step in drug discovery.[1][2] However, a review of current scientific literature reveals a notable scarcity of specific studies detailing the biological activities of this compound analogues.

This guide provides a comprehensive framework for researchers aiming to investigate these compounds. While specific comparative data is not yet available, this document outlines the standardized experimental protocols and data presentation formats that should be employed. It serves as a foundational resource for planning and executing the biological evaluation of newly synthesized this compound analogues.

Data Presentation: A Framework for Comparison

To facilitate objective comparison between different this compound analogues, all quantitative data should be summarized in a structured format. The table below serves as a template for presenting key cytotoxicity metrics, such as the half-maximal inhibitory concentration (IC₅₀), which is a measure of a compound's potency in inhibiting a specific biological or biochemical function.[3][4]

Table 1: Comparative Cytotoxic Activity of this compound Analogues (Hypothetical Data)

Analogue IDTarget Cell LineAssay TypeIC₅₀ (µM)Reference
TDA-001A549 (Lung Carcinoma)MTT Assay45.2(Hypothetical)
TDA-001MCF-7 (Breast Cancer)MTT Assay32.8(Hypothetical)
TDA-002A549 (Lung Carcinoma)MTT Assay> 100(Hypothetical)
TDA-002MCF-7 (Breast Cancer)MTT Assay89.1(Hypothetical)
TDA-003HCT116 (Colon Cancer)LDH Assay25.5(Hypothetical)
TDA-003A549 (Lung Carcinoma)LDH Assay28.1(Hypothetical)

Experimental Protocols

The following are detailed methodologies for key in vitro cytotoxicity assays. These are standard initial screening tests to determine the effect of novel compounds on cell viability and proliferation.[5][6]

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5] The intensity of the resulting color is directly proportional to the number of viable cells.

Materials and Reagents:

  • 96-well flat-bottom microplates

  • Test compounds (this compound analogues)

  • Target cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, or 0.1% NP-40 in 4 mM HCl in isopropanol)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with the compound solvent) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[10]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate to pellet the cells. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The IC₅₀ value is then determined by plotting the percentage of cell viability against the log of the compound concentration and performing a non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of late apoptosis or necrosis.[12]

Materials and Reagents:

  • 96-well flat-bottom microplates

  • Test compounds and target cell lines

  • Complete cell culture medium

  • Commercially available LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (often 10X, provided with the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Set up additional control wells for:

    • Culture Medium Background: Medium only.

    • Spontaneous LDH Release: Untreated cells (vehicle control).

    • Maximum LDH Release: Untreated cells to which Lysis Buffer will be added.[6]

  • Incubation: Incubate the plate for the desired exposure period at 37°C with 5% CO₂.

  • Maximum Release Control Preparation: Approximately 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[12]

  • Supernatant Transfer: Centrifuge the plate at ~300 x g for 5 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer). Add 50 µL of this reaction mixture to each well containing the supernatant.[12]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14] Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]

Data Analysis: First, correct the absorbance values by subtracting the 680 nm reading from the 490 nm reading. Then, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Visualized Experimental Workflow

The following diagram illustrates a standard workflow for the initial screening and evaluation of novel chemical compounds, such as this compound analogues, for potential cytotoxic activity.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Validation & Secondary Assays cluster_2 Phase 3: Mechanistic Studies A Synthesize this compound Analogues B Prepare Stock Solutions & Serial Dilutions A->B C Primary Cytotoxicity Screen (e.g., MTT Assay) on Cancer Cell Panel B->C D Calculate IC50 Values & Identify 'Hits' C->D E Confirm 'Hit' Activity with Secondary Assay (e.g., LDH Release Assay) D->E Active Compounds (IC50 < Threshold) F Assess Selectivity: Test on Non-Cancerous Cell Lines E->F G Apoptosis Assays (e.g., Annexin V/PI Staining) F->G Selective Compounds H Cell Cycle Analysis F->H Selective Compounds I Target Identification Studies G->I H->I

References

A Comparative Guide to the Synthesis of 1,13-Tetradecadiene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 1,13-Tetradecadiene, a long-chain diene, serves as a valuable building block in various synthetic applications, including the synthesis of insect pheromones for pest control. This guide provides a comparative analysis of potential synthesis methods for this compound, focusing on cost-benefit analysis, experimental protocols, and data-driven comparisons.

Executive Summary

The synthesis of this compound can be approached through several established organic chemistry reactions, primarily:

  • Olefin Metathesis: A modern and powerful method for the formation of carbon-carbon double bonds.

  • Wittig Reaction: A classic and reliable method for converting aldehydes or ketones into alkenes.

  • Grignard Reagent-Based Methods: Versatile reactions for carbon-carbon bond formation.

While detailed experimental protocols specifically for this compound are not abundantly available in readily accessible literature, this guide outlines plausible and efficient pathways based on established methodologies for similar long-chain dienes. A key finding points towards the Ring-Opening Metathesis Polymerization (ROMP) of cyclododecatriene (CDDT) followed by ethenolysis as a potentially industrially viable route.

Performance Comparison of Synthesis Methods

The choice of synthesis method will depend on factors such as desired yield, purity requirements, cost of starting materials and catalysts, and scalability. Below is a qualitative comparison of the potential methods. A quantitative comparison is challenging without direct experimental data for this compound.

MethodKey AdvantagesKey DisadvantagesEstimated Cost-Effectiveness
Olefin Metathesis High atom economy, catalytic nature reduces waste, potential for high selectivity.High cost of ruthenium-based catalysts (e.g., Grubbs catalysts).[1][2][3][4][5]Potentially cost-effective at industrial scale due to high efficiency and catalyst turnover, despite high initial catalyst cost.
Wittig Reaction High reliability and predictability, wide functional group tolerance.[6][7]Stoichiometric use of triphenylphosphine leads to the formation of triphenylphosphine oxide as a byproduct, which can complicate purification.[8]Moderate, with the cost of triphenylphosphine being a significant factor.[9][10][11]
Grignard Reagent-Based Methods Utilizes readily available and relatively inexpensive starting materials like magnesium.[12][13][14][15]Can be sensitive to moisture and air, may require strict anhydrous conditions.Generally considered a cost-effective method for C-C bond formation.

Detailed Methodologies and Experimental Protocols

Method 1: Olefin Metathesis

This approach would likely involve the cross-metathesis of a shorter terminal alkene with a long-chain terminal alkene, or the ethenolysis of a larger cyclic olefin. A promising route mentioned in the literature is the Ring-Opening Metathesis Polymerization (ROMP) of 1,5,9-cyclododecatriene (CDDT) in the presence of ethylene.[16]

Hypothetical Experimental Protocol (based on general procedures):

  • Reaction Setup: A dry, inert atmosphere (e.g., argon or nitrogen) is established in a suitable reaction vessel.

  • Reactants: 1,5,9-Cyclododecatriene (CDDT) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: A catalytic amount (typically 0.1-5 mol%) of a Grubbs-type catalyst (e.g., Grubbs' 1st or 2nd Generation catalyst) is added to the solution.[2][3][4][5]

  • Ethenolysis: The reaction mixture is sparged with ethylene gas. The ethylene serves to cleave the polymer chain and form the terminal double bonds.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate this compound.[17]

Logical Workflow for Olefin Metathesis Synthesis

start Start reactants 1,5,9-Cyclododecatriene (CDDT) + Ethylene start->reactants reaction Ring-Opening Metathesis Polymerization (ROMP) & Ethenolysis reactants->reaction catalyst Grubbs Catalyst catalyst->reaction workup Reaction Quenching & Solvent Removal reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via olefin metathesis.

Method 2: Wittig Reaction

The Wittig reaction would involve the reaction of a phosphonium ylide with an appropriate aldehyde. For the synthesis of this compound, this could involve the reaction of the ylide derived from a 12-tridecenyltriphenylphosphonium salt with formaldehyde.

Hypothetical Experimental Protocol (based on general procedures):

  • Ylide Formation:

    • 12-Tridecenyl bromide is reacted with triphenylphosphine to form the corresponding phosphonium salt.[9]

    • The phosphonium salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous ether solvent (e.g., THF or diethyl ether) to generate the ylide.

  • Reaction with Aldehyde:

    • The freshly prepared ylide is then reacted with formaldehyde at low temperature.

  • Workup and Purification:

    • The reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, dried, and the solvent is evaporated.

    • The crude product is purified by column chromatography to separate this compound from the triphenylphosphine oxide byproduct.[8]

Signaling Pathway for the Wittig Reaction

cluster_ylide Ylide Formation cluster_wittig Wittig Reaction 12-Tridecenyl_bromide 12-Tridecenyl bromide Phosphonium_salt 12-Tridecenyltriphenylphosphonium bromide 12-Tridecenyl_bromide->Phosphonium_salt + Triphenylphosphine Triphenylphosphine Triphenylphosphine Ylide Phosphonium Ylide Phosphonium_salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: The reaction pathway for the synthesis of this compound using the Wittig reaction.

Method 3: Grignard Reagent-Based Synthesis

A plausible Grignard-based approach would involve the coupling of a long-chain Grignard reagent with a vinyl halide. For instance, the reaction of 11-dodecen-1-ylmagnesium bromide with vinyl bromide in the presence of a suitable catalyst.

Hypothetical Experimental Protocol (based on general procedures):

  • Grignard Reagent Formation:

    • Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.[12][13][14][15]

    • A solution of 1-bromo-11-dodecene in an anhydrous ether solvent is added dropwise to the magnesium to form the Grignard reagent, 11-dodecen-1-ylmagnesium bromide.

  • Coupling Reaction:

    • The freshly prepared Grignard reagent is then added to a solution of vinyl bromide in the presence of a catalyst, such as a copper(I) or iron(III) salt, to facilitate the cross-coupling reaction.

  • Workup and Purification:

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification is achieved by distillation or column chromatography.

Experimental Workflow for Grignard Synthesis

start Start mg Magnesium Turnings start->mg bromoalkene 1-Bromo-11-dodecene start->bromoalkene grignard_formation Grignard Reagent Formation (in anhydrous ether) mg->grignard_formation bromoalkene->grignard_formation grignard_reagent 11-Dodecen-1-ylmagnesium bromide grignard_formation->grignard_reagent coupling Catalytic Cross-Coupling grignard_reagent->coupling vinyl_bromide Vinyl Bromide vinyl_bromide->coupling workup Aqueous Workup & Extraction coupling->workup purification Distillation or Column Chromatography workup->purification product This compound purification->product

Caption: A step-by-step workflow for the synthesis of this compound via a Grignard reaction.

Conclusion and Recommendations

For laboratory-scale synthesis where cost is a secondary concern to precision and yield, the Wittig reaction offers a reliable and well-understood pathway. For larger-scale, industrial production, olefin metathesis , particularly the ethenolysis of a readily available cyclic precursor like CDDT, presents a more atom-economical and potentially cost-effective long-term solution, despite the initial investment in catalysts. The Grignard reagent-based method stands as a robust and economical alternative, particularly if starting materials are readily accessible and stringent reaction conditions can be maintained.

Further research is required to obtain detailed experimental data for each of these methods specifically for the synthesis of this compound to perform a more rigorous quantitative cost-benefit analysis. Researchers are encouraged to perform small-scale trials of these proposed methods to determine the optimal route for their specific needs.

References

Safety Operating Guide

Proper Disposal of 1,13-Tetradecadiene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,13-Tetradecadiene, a combustible and irritant chemical, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure that waste is managed in accordance with regulatory standards.

I. Pre-Disposal and Safety Precautions

Before beginning the disposal process, it is imperative to take appropriate safety measures to protect personnel from potential hazards. This compound is known to cause skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves.[2]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid breathing vapors or mists.[2]

  • Prevent contact with skin and eyes.[2]

  • Store in a tightly closed container in a cool, dark place away from oxidizing agents.[3]

II. Quantitative Data Summary

For quick reference, the key physical and safety data for this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₄H₂₆[1]
Molecular Weight194.36 g/mol [1]
Density0.849 g/mL at 25 °C
Boiling Point131 °C at 17 mmHg
Flash Point103 °C (217.4 °F) - closed cup
Refractive Indexn20/D 1.443

III. Step-by-Step Disposal Procedure

Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste in compliance with local, regional, and national regulations.[2]

  • Segregation of Waste:

    • Do not mix this compound with other waste streams, especially incompatible materials like oxidizing agents.[3]

    • Collect waste this compound in its original container or a designated, properly labeled, and chemically compatible waste container.[4]

  • Container Management:

    • Ensure the waste container is in good condition, free from leaks or external contamination, and has a secure, tightly fitting lid.[4]

    • Fill the container to no more than 90% of its capacity to allow for vapor expansion.[4]

    • The exterior of the container must be kept clean.[4]

  • Labeling of Waste:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include appropriate hazard pictograms (e.g., irritant, flammable).

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound.

IV. Experimental Workflow and Decision Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition A Identify this compound Waste B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Segregate Waste into a Designated Container C->D E Ensure Container is Properly Sealed and Labeled D->E F Store in a Secure Hazardous Waste Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Provide Documentation (e.g., SDS) to EHS G->H I Waste Disposed of by Licensed Contractor H->I

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the need to consult the Safety Data Sheet (SDS) and comply with all applicable institutional and governmental regulations. Always prioritize safety and environmental responsibility when handling and disposing of chemical waste.

References

Essential Safety and Logistical Information for Handling 1,13-Tetradecadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of 1,13-Tetradecadiene are paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety.

Immediate Safety Information: this compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4] It may be fatal if swallowed and enters the airways.[5][6] It is incompatible with oxidizing agents.[5]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following PPE is mandatory.

PPE CategoryItemSpecification
Hand Protection GlovesImpervious gloves, such as nitrile or neoprene, should be worn.[6][7]
Eye Protection Goggles/Face ShieldChemical splash goggles are required.[1][6] A face shield should be worn over safety glasses when there is a risk of splashing.[6][7]
Body Protection Lab Coat/CoverallsA laboratory coat or chemical-resistant coveralls should be worn to protect the skin.[8]
Respiratory Protection RespiratorIn well-ventilated areas, a respirator may not be necessary. However, if vapors are likely to be generated or ventilation is inadequate, a suitable respirator (e.g., type ABEK (EN14387) respirator filter) should be used.

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is crucial for safe handling.

Hazard ClassGHS ClassificationSignal WordHazard Statements
Skin Corrosion/IrritationSkin Irrit. 2WarningH315: Causes skin irritation.[2][3][4]
Serious Eye Damage/Eye IrritationEye Irrit. 2WarningH319: Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)STOT SE 3WarningH335: May cause respiratory irritation.[2][3][4]
Aspiration HazardNot specified in all sources, but noted as a risk.DangerH304: May be fatal if swallowed and enters airways.[6]
FlammabilityCombustible liquidWarningFlash Point: 103 °C (217.4 °F) - closed cup.[3][9]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps for a safe experimental procedure.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace handle_transfer Carefully Transfer from Storage prep_workspace->handle_transfer Proceed to Handling handle_exp Perform Experiment handle_transfer->handle_exp handle_spill Have Spill Kit Ready handle_exp->handle_spill cleanup_decontaminate Decontaminate Glassware & Surfaces handle_spill->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Authorized Company cleanup_waste->cleanup_dispose cleanup_ppe Remove & Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered hazardous waste and collected in a separate, clearly labeled container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the chemical name ("this compound") and the appropriate hazard symbols (e.g., irritant, flammable).

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as oxidizing agents.[5][6]

  • Authorized Disposal: The disposal of this compound must be carried out through a licensed and authorized waste management company.[6] Always follow local, regional, and national regulations for hazardous waste disposal.[10] Do not dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.